2-Aminoethyl dibutylborinate
Description
Properties
IUPAC Name |
2-dibutylboranyloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24BNO/c1-3-5-7-11(8-6-4-2)13-10-9-12/h3-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHUYZSUNYLBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC)(CCCC)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398990 | |
| Record name | 2-Aminoethyl dibutylborinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19324-14-2 | |
| Record name | Borinic acid, B,B-dibutyl-, 2-aminoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19324-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoethyl dibutylborinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Aminoethyl Diphenylborinate: A Versatile Modulator in Cellular Signaling
A Note to Our Readers: This guide provides comprehensive technical information on 2-Aminoethyl diphenylborinate. Initial searches for "2-Aminoethyl dibutylborinate" did not yield specific data, suggesting it is a less common or studied analogue. The following information pertains to the well-documented diphenyl compound, which shares a core structural motif and offers valuable insights into the chemical and biological properties of aminoethyl borinates.
Introduction
2-Aminoethyl diphenylborinate (2-APB) is a chemically versatile and biologically active molecule that has garnered significant attention in the scientific community.[1][2] Initially recognized for its role as a modulator of intracellular calcium (Ca²⁺) signaling, its applications have expanded to various fields, including medicinal chemistry and materials science.[2][3] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed overview of 2-APB's properties, synthesis, and key applications, with a focus on its role in modulating cellular pathways.
Core Properties and Identification
2-APB is also known by several synonyms, including 2-Aminoethoxydiphenyl borate, Diphenylboric acid 2-aminoethyl ester, and Natural Product Reagent A.[1][4][5] It is an organoboron compound where a 2-aminoethoxy group is attached to a diphenylborane core.[5]
Physicochemical Characteristics
| Property | Value |
| Molecular Formula | C₁₄H₁₆BNO[4][5] |
| Molecular Weight | 225.1 g/mol [4] |
| Appearance | White to pale cream crystalline solid or powder[6] |
| Melting Point | 190-194 °C[6][7] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Limited solubility in aqueous buffers like PBS (pH 7.2) at approximately 0.05 mg/mL. |
| Storage | Store at -20°C for long-term stability.[8] |
Synthesis and Chemical Reactivity
The synthesis of 2-APB and its derivatives can be achieved through several established routes in organic chemistry. A common method involves the esterification of the corresponding borinic acid with 2-aminoethanol. For instance, mono-halogenated 2-APB analogues are synthesized by reacting aryl lithium species with phenylboronic acid pinacol ester, followed by esterification with 2-aminoethanol.[9] Another approach involves the one-step synthesis of amino acid complexes of 2-APB from diphenylborinic anhydride.[9]
The reactivity of 2-APB is centered around its boron atom, which can form stable complexes, and its amino group, which can be modified.[2] This dual functionality makes it a valuable reagent in organic synthesis for creating complex molecules and in the development of boron-containing pharmaceuticals.[2]
Mechanism of Action in Biological Systems
2-APB is a membrane-permeable modulator of intracellular Ca²⁺ release.[8] Its primary mechanism of action involves the inhibition of inositol 1,4,5-triphosphate (IP₃) receptors, which are crucial for the release of Ca²⁺ from the endoplasmic reticulum (ER).[3] This inhibition occurs at micromolar concentrations (IC₅₀ = 42 µM in rat cerebellar microsomes) without affecting the binding of IP₃ to its receptor.[3]
The process of store-operated calcium entry (SOCE) is a key cellular mechanism for replenishing ER Ca²⁺ stores.[9][10] This process is triggered by the depletion of Ca²⁺ in the ER, which is sensed by stromal interaction molecules (STIMs).[9][10] STIMs then activate Orai proteins in the plasma membrane, forming Ca²⁺ channels that allow for the influx of extracellular calcium.[9][10] 2-APB is a known modulator of SOCE, and its effects are concentration-dependent, sometimes leading to inhibition and at other times enhancement of this process.[9][10]
Caption: A typical workflow for an in vitro SOCE inhibition assay.
Safety and Handling
2-Aminoethyl diphenylborinate is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. [4]It is classified as a skin and eye irritant and may cause respiratory irritation. [4]Avoid inhalation of dust and ensure adequate ventilation. [4]In case of contact with skin or eyes, rinse thoroughly with water. [4]
Conclusion
2-Aminoethyl diphenylborinate is a multifaceted compound with significant implications for both fundamental research and drug development. Its ability to modulate intracellular calcium signaling pathways, particularly SOCE, makes it an invaluable tool for investigating a variety of physiological and pathological processes. As research continues, the full therapeutic potential of 2-APB and its derivatives is likely to be further elucidated, potentially leading to novel treatments for a range of diseases.
References
-
Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. (2020). MDPI. Available at: [Link]
-
Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. (2020). PubMed. Available at: [Link]
-
2-Aminoethyl diphenylborinate. HiMedia Laboratories. Available at: [Link]
-
Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. (2020). ResearchGate. Available at: [Link]
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- 5. 2-Aminoethyl diphenylborinate [himedialabs.com]
- 6. Diphenylborinic acid 2-aminoethyl ester, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 155420100 [thermofisher.com]
- 8. 2-アミノエチルジフェニルボリネート-複数のサイズがあります [sigmaaldrich.com]
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- 10. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Aminoethyl Dibutylborinate: A Technical Guide for Advanced Research
Prepared by: Gemini Scientific Applications
Introduction
2-Aminoethyl dibutylborinate, also known as 2-(dibutylboryloxy)ethanamine, is a valuable organoboron compound characterized by a stable, five-membered heterocyclic ring formed through an intramolecular dative bond between the nitrogen and boron atoms. This structure confers considerable stability compared to the parent dibutylborinic acid. Its utility spans various domains of chemical science, from serving as a stable precursor for complex boronic acid derivatives to applications in medicinal chemistry and materials science.[1] The compound is a derivative of the more widely studied 2-Aminoethyl diphenylborinate (2-APB), a known modulator of store-operated calcium entry (SOCE) in cells, highlighting the pharmacological potential of this class of molecules.[2][3][4]
This guide provides a comprehensive, technically detailed protocol for the synthesis, purification, and characterization of 2-Aminoethyl dibutylborinate, designed for researchers and professionals in chemical synthesis and drug development. It emphasizes the underlying chemical principles, experimental best practices, and critical safety considerations.
Reaction Mechanism and Principles
The synthesis of 2-Aminoethyl dibutylborinate is achieved through a condensation reaction between a dibutylboron source, typically dibutylborinic anhydride [(Bu₂B)₂O] or dibutylborinic acid (Bu₂BOH), and 2-aminoethanol (ethanolamine).
The core of this reaction is the formation of a borinic ester (a B-O-C bond) and the subsequent intramolecular coordination of the amino group's lone pair of electrons to the electron-deficient boron center (a N→B dative bond). The boron atom in triorganoboranes is a strong electrophile due to its incomplete octet.[5] This electrophilicity facilitates the reaction with the nucleophilic hydroxyl and amino groups of ethanolamine.
The reaction is a dehydration process, producing one molecule of water for each molecule of product formed. To drive the reaction equilibrium towards the product side, this water must be continuously removed from the reaction mixture. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.
Reaction Scheme:
(n-Bu)₂B-O-B(n-Bu)₂ + 2 HOCH₂CH₂NH₂ → 2 (n-Bu)₂B-OCH₂CH₂NH₂ + H₂O Dibutylborinic Anhydride + 2-Aminoethanol → 2-Aminoethyl dibutylborinate + Water
Detailed Experimental Protocol
This protocol details a reliable method for the synthesis of 2-Aminoethyl dibutylborinate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
-
Reagents:
-
Tributylborane (B(C₄H₉)₃)
-
2-Aminoethanol (Ethanolamine, HOCH₂CH₂NH₂)
-
Toluene (anhydrous)
-
Acetic Acid (glacial)
-
Sodium sulfate (anhydrous, Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Dean-Stark apparatus with condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel (100 mL)
-
Septa and nitrogen/argon inlet
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Reagent Data Table
| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Tributylborane | B(C₄H₉)₃ | 182.16 | 203 | 0.747 |
| 2-Aminoethanol | C₂H₇NO | 61.08 | 170 | 1.012 |
| Toluene | C₇H₈ | 92.14 | 111 | 0.867 |
| Acetic Acid | CH₃COOH | 60.05 | 118 | 1.049 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-Aminoethyl dibutylborinate.
Step-by-Step Procedure
Part A: In Situ Preparation of Dibutylborinic Anhydride
Dibutylborinic anhydride is generated in situ from the controlled oxidation of tributylborane. This method avoids handling the potentially unstable borinic acid.
-
To a 500 mL three-neck flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add tributylborane (e.g., 0.2 mol) dissolved in 100 mL of anhydrous toluene.
-
Cool the flask in an ice bath.
-
Slowly add glacial acetic acid (0.1 mol) dropwise via the dropping funnel over 30 minutes. Causality: This controlled addition manages the exothermic reaction and selectively oxidizes the tributylborane to form the anhydride and butane gas.
-
Reaction: 2 B(Bu)₃ + 2 CH₃COOH → (Bu₂B)₂O + 2 CH₃COOBu + 2 H₂ (simplified view, intermediates involved)
-
Part B: Condensation with 2-Aminoethanol
-
Remove the ice bath and replace the dropping funnel and nitrogen inlet with a Dean-Stark apparatus and a reflux condenser.
-
Prepare a solution of 2-aminoethanol (0.2 mol) in 50 mL of anhydrous toluene.
-
Add the 2-aminoethanol solution to the reaction flask.
-
Heat the mixture to a gentle reflux using the heating mantle. Causality: Toluene forms an azeotrope with water (boiling point ~84°C), which allows the water produced during the condensation to be physically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The theoretical amount of water should be calculated and monitored.
Part C: Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then purified by vacuum distillation. The fraction corresponding to 2-Aminoethyl dibutylborinate is collected.
Characterization and Verification
The identity and purity of the synthesized product must be confirmed using standard analytical techniques.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural confirmation.
-
¹¹B NMR: The ¹¹B NMR spectrum is highly diagnostic for boron compounds.[6][7] A tetracoordinate boron atom, as found in the product due to N→B coordination, will exhibit a signal at a significantly higher field (lower ppm value) compared to a tricoordinate boron atom.[8] The expected chemical shift is typically in the range of δ = 5 to 15 ppm .[9]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl groups and the two methylene (-CH₂-) groups of the aminoethyl fragment. The coordination to boron influences the chemical shifts of the protons on the carbons adjacent to the oxygen and nitrogen atoms.
-
¹³C NMR: Confirms the carbon framework of the molecule.
Expected Analytical Data
| Analysis Type | Expected Result |
| ¹¹B NMR | Single broad peak, δ ≈ 5-15 ppm (relative to BF₃·OEt₂) |
| ¹H NMR (CDCl₃) | δ ≈ 3.8-4.0 (t, 2H, -OCH₂), 2.9-3.1 (t, 2H, -NCH₂), 1.2-1.6 (m, 8H, butyl -CH₂-), 0.8-1.0 (t, 6H, butyl -CH₃) |
| FT-IR (cm⁻¹) | Absence of broad O-H stretch (~3300 cm⁻¹). Presence of N-H stretches (~3200-3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), B-O stretch (~1350 cm⁻¹). |
Safety and Handling
Organoboron compounds require careful handling.[5]
-
Tributylborane: Is pyrophoric and will ignite spontaneously on contact with air. It must be handled under an inert atmosphere (nitrogen or argon) at all times using appropriate syringe and cannula techniques.
-
Solvents: Toluene is flammable and toxic. All heating and solvent removal must be performed in a well-ventilated fume hood.
-
General Precautions: Wear safety glasses, a flame-retardant lab coat, and appropriate gloves.[10] Avoid inhalation of vapors and skin contact.[11][12] In case of spills, they should be cleaned up promptly, avoiding the generation of dusts.[12]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Unreacted organoboron reagents must be quenched safely before disposal.
Conclusion
The synthesis of 2-Aminoethyl dibutylborinate via the condensation of in situ-generated dibutylborinic anhydride and 2-aminoethanol is a robust and efficient method. The key to a successful synthesis lies in the careful exclusion of atmospheric moisture and oxygen during the initial steps involving tributylborane and the effective removal of water during the condensation step. Proper characterization, particularly using ¹¹B NMR, is essential to confirm the formation of the desired stable, tetracoordinate boron structure. This guide provides the necessary framework for researchers to produce this valuable compound for further investigation and application.
References
-
DeHaven, W.J., & Smyth, M.B. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. International Journal of Molecular Sciences, 21(16), 5604. Available from: [Link]
-
ESPI Metals. (n.d.). Boron Safety Data Sheet. Available from: [Link]
-
O'Brien, C.J., et al. (2025). Amino-acid derived benzazaboroles: structure and function of a new chemotype. ResearchGate. [Preprint]. Available from: [Link]
-
PubMed. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. National Center for Biotechnology Information. Available from: [Link]
-
Horticentre. (n.d.). Organibor Safety Data Sheet. Available from: [Link]
-
ResearchGate. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. Available from: [Link]
-
Wikipedia. (n.d.). Organoboron chemistry. Available from: [Link]
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Institute of Chemistry Ceylon. (n.d.). 11B NMR Spectroscopy. Available from: [Link]
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National Institutes of Health (NIH). (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Available from: [Link]
-
Organic Spectroscopy International. (n.d.). 11B NMR. Available from: [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Available from: [Link]
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- 3. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Intricacies of 2-Aminoethyl Diphenylborinate: A Technical Guide to Safe Handling and Application
A Note on Chemical Identity: This guide focuses on 2-Aminoethyl diphenylborinate (CAS No. 524-95-8). Initial inquiries for "2-Aminoethyl dibutylborinate" did not yield specific safety and handling data. Given the prevalence of information on the diphenyl analog, it is presumed that this is the compound of interest for most researchers. The principles of handling borinic acid esters outlined herein are broadly applicable, but users should always consult the specific Safety Data Sheet (SDS) for their compound.
Introduction: Understanding the Role and Risks of 2-Aminoethyl Diphenylborinate
2-Aminoethyl diphenylborinate, often abbreviated as 2-APB, is a versatile organoboron compound with significant utility in cell biology and pharmacology. It is widely recognized as a modulator of intracellular calcium (Ca²⁺) levels, primarily through its action as an inhibitor of inositol-1,4,5-triphosphate (IP₃) receptors and transient receptor potential (TRP) channels. This ability to manipulate cellular calcium signaling makes it a valuable tool for researchers investigating a myriad of physiological processes. However, the very reactivity that makes 2-APB a potent research tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data for 2-Aminoethyl diphenylborinate and outlines best practices for its handling in a laboratory setting.
Hazard Identification and Communication: A Multi-faceted Risk Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Aminoethyl diphenylborinate is classified as a hazardous substance. Researchers must be cognizant of the following primary hazards:
-
Acute Oral Toxicity: The compound is harmful if swallowed.
-
Skin Corrosion/Irritation: It is known to cause skin irritation.
-
Serious Eye Damage/Eye Irritation: 2-APB can cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): It may cause respiratory irritation.
The corresponding GHS hazard statements are H302, H315, H319, and H335. The signal word for this chemical is "Warning".
Hazard Communication Flowchart
Caption: Hazard identification and mitigation flowchart for 2-Aminoethyl Diphenylborinate.
Personal Protective Equipment (PPE): The First Line of Defense
A robust PPE regimen is non-negotiable when working with 2-Aminoethyl diphenylborinate. The following should be considered the minimum requirement:
-
Eye Protection: Safety goggles with side-shields or a face shield are essential to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact. In cases where there is a risk of significant splashing, impervious clothing may be necessary.
-
Respiratory Protection: While engineering controls are the primary means of mitigating inhalation risks, a NIOSH-approved respirator may be required for certain operations, such as handling large quantities or in situations with inadequate ventilation. The use of a respirator should be based on a formal risk assessment.
Safe Handling and Storage: Maintaining Compound Integrity and Researcher Safety
The safe handling and storage of 2-Aminoethyl diphenylborinate are critical for both preventing exposure and ensuring the compound's stability and efficacy in experiments.
Handling Procedures
-
Ventilation: All work with 2-Aminoethyl diphenylborinate should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoiding Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Dispensing: As a crystalline solid, care should be taken to avoid generating dust when weighing or transferring the compound.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly. 2-APB is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). For biological experiments, it is crucial to ensure that the final concentration of the organic solvent is not high enough to cause physiological effects.
Storage Requirements
Proper storage is essential for maintaining the stability of 2-Aminoethyl diphenylborinate.
| Storage Condition | Recommended Temperature | Duration |
| Crystalline Solid | -20°C | ≥ 4 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Aqueous solutions are not recommended for storage for more than one day.
The container should be tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3). Avoid breathing dust or vapors.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: For small spills of the solid, carefully sweep up and place in a suitable, closed container for disposal. For solutions, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container.
Emergency Response Workflow
Caption: A workflow for responding to spills or exposures involving 2-Aminoethyl Diphenylborinate.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 524-95-8 |
| Molecular Formula | C₁₄H₁₆BNO |
| Molecular Weight | 225.1 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in ethanol, DMSO, and DMF |
Toxicological Information: A Deeper Dive
While the primary hazards are well-defined, a deeper understanding of the toxicological profile of 2-Aminoethyl diphenylborinate is beneficial for risk assessment. Its mechanism of action, modulating intracellular calcium, is key to its biological effects and potential toxicity. Disruption of calcium homeostasis can have wide-ranging effects on cellular function. There is currently no evidence to suggest that 2-Aminoethyl diphenylborinate is carcinogenic. However, as with many research chemicals, the toxicological properties have not been exhaustively investigated. Therefore, it is prudent to handle it with a high degree of caution.
Conclusion: A Commitment to Safety
2-Aminoethyl diphenylborinate is an invaluable tool for researchers in various fields. However, its utility is matched by its potential hazards. A thorough understanding of its safety data sheet, coupled with the diligent application of the handling procedures outlined in this guide, is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. By fostering a culture of safety and preparedness, the scientific community can continue to leverage the power of this compound while minimizing risks.
References
- 2-Aminoethyl diphenylborinate (2-APB) is supplied as a crystalline solid. A stock solution may be made by dissolving the 2-APB in the solvent of choice, which should be purged with an inert gas. 2-APB is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). The solubility of 2-APB in ethanol is approximately 5 mg/ml and approximately 20 mg/ml in DMSO and DMF. Further dilutions of the stock solution into
Navigating the Commercial Landscape of Aminoethyl Borinates: A Technical Guide for Researchers
A Note to the Researcher: Initial inquiries for commercial suppliers of 2-Aminoethyl dibutylborinate reveal a significant scarcity in the current market. Extensive searches for this specific dibutyl derivative and its associated CAS number (54845-63-3) did not yield readily available commercial sources. However, the closely related analogue, 2-Aminoethyl diphenylborinate (2-APB) , is widely available from numerous suppliers and is extensively documented in scientific literature. This guide will, therefore, focus on providing a comprehensive technical overview of 2-APB, a compound with significant applications in cell signaling and drug discovery, to serve as a valuable resource for your research endeavors.
Introduction to 2-Aminoethyl diphenylborinate (2-APB)
2-Aminoethyl diphenylborinate, commonly known as 2-APB, is a versatile and cell-permeable organoboron compound.[1] It is widely recognized in the scientific community as a modulator of intracellular calcium (Ca²⁺) signaling.[2] Specifically, 2-APB is known to inhibit inositol 1,4,5-trisphosphate (IP₃) receptors and store-operated calcium entry (SOCE), making it an invaluable tool for studying calcium homeostasis and its role in various cellular processes.[3][4] Its applications extend to research in cancer, immunology, and neurobiology.[5]
Commercial Suppliers and Procurement Strategy
A multitude of chemical suppliers offer 2-APB for research and development purposes. Selecting a reliable supplier is paramount to ensure the quality and consistency of your experimental results.
Workflow for Supplier Qualification:
Caption: Supplier qualification workflow for 2-APB.
Table 1: Prominent Commercial Suppliers of 2-Aminoethyl diphenylborinate (2-APB)
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 2-Aminoethyl diphenylborinate | 524-95-8 | ≥97% | 1g, 5g, 10g, 25g[6] |
| Thermo Scientific Chemicals | 2-Aminoethyl diphenylborinate, 98% | 524-95-8 | 98% | 5g, 25g[7][8] |
| Cayman Chemical | 2-Aminoethyl diphenylborinate | 524-95-8 | ≥98% | 50mg, 100mg, 500mg[2] |
| MedChemExpress | 2-Aminoethyl diphenylborinate (2-APB) | 524-95-8 | >98% | 10mM (in DMSO), 50mg, 100mg[3] |
| Hello Bio | 2-APB | 524-95-8 | >98% | 50mg, 100mg[4] |
| ChemScene | 2-Aminoethyl diphenylborinate | 524-95-8 | ≥97% | 50mg, 100mg, 250mg[9] |
| Otto Chemie Pvt Ltd | 2-Aminoethyl diphenylborinate, 97% | 524-95-8 | 97% | 1g, 5g[10] |
| Tokyo Chemical Industry (TCI) | 2-Aminoethyl Diphenylborinate | 524-95-8 | >98.0% (T) | 1g, 5g |
| Biosynth | 2-Aminoethyl diphenylborinate | 524-95-8 | Not specified | Custom and bulk inquiries[11] |
| Chem-Impex International | 2-Aminoethyl diphenylborinate | 524-95-8 | ≥ 98% (HPLC) | Inquire for quantities[12] |
Expert Insight: When selecting a supplier, consider not only the stated purity but also the analytical methods used for its determination. A comprehensive Certificate of Analysis (CoA) should be a primary requirement. For critical applications, it is advisable to procure small initial batches from different suppliers for in-house validation.
Technical Evaluation and Quality Control
Ensuring the identity and purity of 2-APB is crucial for the reproducibility of experimental data. The following protocols outline standard methods for the quality control of this compound.
Identity Verification by FTIR Spectroscopy
Principle: Fourier-Transform Infrared (FTIR) spectroscopy provides a unique molecular fingerprint of a compound based on the vibrations of its chemical bonds.
Experimental Protocol:
-
Prepare a KBr (potassium bromide) pellet of the 2-APB sample or use a diamond ATR (Attenuated Total Reflectance) accessory.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Compare the obtained spectrum with a reference spectrum of 2-APB. Key characteristic peaks should be present, including those corresponding to N-H, C-H (aromatic and aliphatic), B-O, and B-C bonds.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. This allows for the quantification of the main compound and any impurities.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid). A typical gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 220 nm and 254 nm.
-
Sample Preparation: Dissolve a known concentration of 2-APB in the initial mobile phase composition.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 2-APB in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analysis: The resulting spectra should be consistent with the known chemical structure of 2-APB, showing the characteristic chemical shifts and coupling patterns for the aromatic protons of the phenyl groups and the aliphatic protons of the aminoethyl moiety.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of 2-APB and ensure laboratory safety.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
For long-term storage, it is recommended to keep the compound at -20°C.[12]
-
Protect from light and moisture.
Handling:
-
Use in a well-ventilated area or under a fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]
-
Avoid inhalation of dust and contact with skin and eyes.[15]
Safety Precautions:
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[13][16]
-
Precautionary Statements: Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[14]
Mechanism of Action: Modulation of Calcium Signaling
2-APB exerts its biological effects primarily through its interaction with key components of the intracellular calcium signaling machinery.
Signaling Pathway Diagram:
Caption: 2-APB's primary targets in the calcium signaling pathway.
2-APB was initially identified as an inhibitor of IP₃-induced Ca²⁺ release.[17] It also potently blocks store-operated calcium channels (SOCs), which are activated upon depletion of intracellular calcium stores.[18] Furthermore, 2-APB has been shown to modulate the activity of various transient receptor potential (TRP) channels, sometimes in a complex, concentration-dependent manner.[2] This multifaceted activity profile makes 2-APB a powerful, albeit not entirely specific, pharmacological tool for dissecting calcium-dependent cellular functions.
References
-
Schild, A., Bhardwaj, R., Wenger, N., Tscherrig, D., Kandasamy, P., Dernič, J., Baur, R., Peinelt, C., Hediger, M. A., & Lochner, M. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. International Journal of Molecular Sciences, 21(16), 5604. [Link]
-
2-Aminoethoxydiphenyl borate. (2023, October 27). In Wikipedia. [Link]
-
Schild, A., Bhardwaj, R., Wenger, N., Tscherrig, D., Kandasamy, P., Dernič, J., Baur, R., Peinelt, C., Hediger, M. A., & Lochner, M. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. PubMed. [Link]
-
Otto Chemie Pvt Ltd. (n.d.). 2-Aminoethyl diphenylborinate, 97%, CAS 524-95-8. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. [Link]
-
Szabo-Scandic. (2021, September 29). 2-Aminoethyl diphenylborinate-SDS-MedChemExpress. [Link]
-
Xenbase. (2017, November 21). 2-APB - XenWiki. [Link]
-
HiMedia Laboratories. (n.d.). 2-Aminoethyl diphenylborinate. Retrieved January 20, 2026, from [Link]
-
SLS. (n.d.). 2-Aminoethyl diphenylborinate, | D9754-5G | SIGMA-ALDRICH. Retrieved January 20, 2026, from [Link]
-
Ottokemi. (n.d.). 2-Aminoethyl diphenylborinate, 97% 524-95-8 India. Retrieved January 20, 2026, from [Link]
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A Predictive Guide to the Spectroscopic Characterization of 2-Aminoethyl Dibutylborinate
Introduction
2-Aminoethyl dibutylborinate is an organoboron compound with potential applications in organic synthesis and medicinal chemistry, analogous to the well-studied 2-Aminoethyl diphenylborinate (2-APB), a known modulator of store-operated calcium entry (SOCE).[1][2] The precise characterization of its molecular structure is paramount for ensuring purity, understanding its reactivity, and validating its biological activity. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.
A significant challenge in the study of 2-Aminoethyl dibutylborinate is the current absence of published, peer-reviewed spectroscopic data. This guide is therefore designed as a predictive and methodological resource for researchers, scientists, and drug development professionals. It provides a comprehensive framework for acquiring and interpreting the NMR, IR, and MS spectra of 2-Aminoethyl dibutylborinate. By leveraging established spectroscopic principles and drawing comparisons with analogous compounds, this document serves as an in-depth technical guide to facilitate the empirical validation of this molecule's structure.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of 2-Aminoethyl dibutylborinate comprises a dibutylborinate moiety linked to an aminoethyl group via an oxygen atom. The key functional groups are the primary amine (-NH₂), the B-O-C ester linkage, and the aliphatic butyl chains. Each of these groups will produce characteristic signals in their respective spectroscopic analyses.
Caption: Molecular structure of 2-Aminoethyl dibutylborinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Aminoethyl dibutylborinate, ¹H, ¹³C, and ¹¹B NMR will provide a complete picture of its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show distinct signals for the protons of the aminoethyl group and the two butyl chains. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, O, and B).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.8 - 3.0 | Triplet (t) | 2H | NH₂ -CH₂ - | Adjacent to the electron-withdrawing nitrogen atom. |
| ~3.8 - 4.0 | Triplet (t) | 2H | -CH₂ -O-B | Adjacent to the highly electronegative oxygen atom. |
| ~1.5 (broad) | Singlet (s) | 2H | NH₂ - | Broad signal due to quadrupolar broadening and exchange. |
| ~0.8 - 1.0 | Triplet (t) | 4H | B-CH₂ - | Protons on the carbon directly attached to boron. |
| ~1.2 - 1.5 | Multiplet (m) | 8H | -(CH₂ )₂-CH₃ | Overlapping signals from the central methylenes of the butyl groups. |
| ~0.9 | Triplet (t) | 6H | -CH₃ | Terminal methyl groups of the butyl chains. |
Note: Predictions are based on standard chemical shift values and data from analogous alkyl borinates.[3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for each unique carbon environment. The carbon attached to boron may be broadened or unobserved due to quadrupolar relaxation.[3]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~41 - 43 | C H₂-NH₂ | Carbon adjacent to the amino group. |
| ~62 - 64 | C H₂-O-B | Carbon adjacent to the oxygen atom. |
| ~15 - 20 (broad) | B-C H₂- | Carbon attached to boron; signal may be broad. |
| ~25 - 28 | B-CH₂-C H₂- | Methylene carbon in the butyl chain. |
| ~22 - 24 | -C H₂-CH₃ | Methylene carbon adjacent to the terminal methyl group. |
| ~13 - 15 | -C H₃ | Terminal methyl carbon. |
Predicted ¹¹B NMR Spectrum
¹¹B NMR is crucial for confirming the coordination state of the boron atom. For a tricoordinate borinic ester like 2-Aminoethyl dibutylborinate, a single broad peak is expected.
| Predicted Chemical Shift (δ, ppm) | Rationale |
| +25 to +35 | Consistent with a tricoordinate B(sp²)-O environment. The presence of two alkyl groups and one alkoxy group on boron typically results in a chemical shift in this range.[4][5] |
Note: It is advisable to use quartz NMR tubes to avoid a broad background signal from borosilicate glass.[6]
Experimental Protocol for NMR Spectroscopy
Given that organoboron compounds can be sensitive to air and moisture, proper sample preparation is critical.
Caption: Workflow for acquisition of NMR spectra for air-sensitive compounds.
-
Sample Preparation (under inert atmosphere, e.g., glovebox or Schlenk line):
-
Weigh approximately 5-10 mg of 2-Aminoethyl dibutylborinate into a clean, dry vial.[7]
-
Add ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a J. Young NMR tube or a standard tube with a secure cap.[7]
-
For ¹¹B NMR, transfer the sample to a quartz NMR tube.[6]
-
-
Instrument Setup:
-
Tune and shim the spectrometer for the chosen solvent.
-
For ¹¹B NMR, use an external reference like BF₃·OEt₂.[8]
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹¹B spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3300 - 3500 | N-H stretch | Medium, Doublet | Primary Amine (-NH₂) |
| 2850 - 2960 | C-H stretch | Strong | Aliphatic (Butyl, Ethyl) |
| ~1600 | N-H bend (scissoring) | Medium | Primary Amine (-NH₂) |
| 1310 - 1350 | B-O stretch | Strong | Borinate Ester |
| 1000 - 1090 | B-C stretch | Medium-Strong | Alkyl-Boron Bond |
| 1050 - 1150 | C-O stretch | Strong | Ester Linkage |
Source: Predictions are based on established IR correlation tables and literature on boronate esters.[9][10][11] The presence of a strong B-O stretching band is highly characteristic of borate and borinate esters.[9]
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique that requires minimal sample preparation.[12][13]
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium).
-
Sample Application: Place a small amount of the solid 2-Aminoethyl dibutylborinate powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum.
-
Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for this compound, which should primarily yield the protonated molecular ion.[14]
Predicted Mass Spectrum
-
Molecular Formula: C₁₀H₂₄BNO
-
Monoisotopic Mass: 185.1951 g/mol
-
Predicted Ion (Positive Mode ESI): [M+H]⁺ = 186.2029 m/z
Predicted Fragmentation Pathway
Fragmentation provides structural information. In ESI-MS/MS, the protonated molecular ion is fragmented to reveal its constituent parts.
Caption: Predicted major fragmentation pathways for [M+H]⁺ of 2-Aminoethyl dibutylborinate.
Key Predicted Fragments:
-
m/z = 130.1: Loss of butene (C₄H₈) via a McLafferty-type rearrangement.
-
m/z = 128.1: Loss of butane (C₄H₁₀).
-
m/z = 57.1: Butyl cation ([C₄H₉]⁺).
-
m/z = 44.1: Aminoethyl fragment ([CH₂=NH₂]⁺) resulting from α-cleavage, a common pathway for amines.[15]
Experimental Protocol for LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation:
-
Use a liquid chromatography system coupled to a mass spectrometer with an ESI source.
-
Set the ESI source to positive ion mode.
-
-
Analysis:
-
Inject the sample. A direct infusion or a short chromatographic run can be used.
-
Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) on the parent ion (m/z 186.2) to obtain the fragmentation spectrum.
-
Summary and Best Practices
This guide provides a robust, predictive framework for the complete spectroscopic characterization of 2-Aminoethyl dibutylborinate. The predicted data presented in the tables and diagrams serve as a benchmark for researchers undertaking the empirical analysis of this compound.
Consolidated Predicted Data:
| Technique | Key Predicted Features |
| ¹H NMR | Signals for ethyl group at ~2.8-3.0 and ~3.8-4.0 ppm; signals for butyl groups at ~0.8-1.5 ppm. |
| ¹³C NMR | Signals at ~42 ppm (C-N), ~63 ppm (C-O), and multiple signals for butyl chains between 13-28 ppm. |
| ¹¹B NMR | Single broad peak between +25 and +35 ppm. |
| IR | Strong B-O stretch (~1330 cm⁻¹), N-H stretch (~3400 cm⁻¹, doublet), and strong aliphatic C-H stretches (~2900 cm⁻¹). |
| MS (ESI+) | [M+H]⁺ ion at m/z 186.2. Key fragments at m/z 130.1, 128.1, and 44.1. |
Best Practices:
-
Purity: Ensure the sample is of high purity, as impurities will complicate spectral interpretation.
-
Handling: Always handle the compound under an inert atmosphere to prevent hydrolysis of the borinate ester.
-
Cross-Verification: Use all three spectroscopic techniques in conjunction. The data from each method should be self-consistent and corroborative.
By following the methodologies and predictive data outlined in this guide, researchers will be well-equipped to confidently confirm the structure and purity of 2-Aminoethyl dibutylborinate, paving the way for its further study and application.
References
- Werner, R., & O'Brien, K. (1955). The infra-red spectra of the Borate esters. Australian Journal of Chemistry, 8(3), 355.
- ResearchGate. (n.d.). Mass spectrometric analysis for organic boron compounds.
- Schafferer, S., et al. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. PubMed Central.
- Henderson, K., & Smith, J. (n.d.). Arylboronic acid chemistry under electrospray conditions. PubMed.
- Borys, A. (n.d.). Preparing NMR Samples on a Schlenk Line. LibreTexts Chemistry.
- LibreTexts. (2024).
- Specac Ltd. (n.d.).
- Tokyo Chemical Industry. (n.d.).
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
- Hudson, Z., et al. (n.d.). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials.
- mzCloud. (2014).
- Bruker. (n.d.).
- LibreTexts. (2023).
- JoVE. (2024).
- Iowa State University. (n.d.). NMR Sample Preparation.
- ResearchGate. (n.d.). (PDF) Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB)
- Supporting Information: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters.
- NIST. (n.d.). Boronic acid, ethyl-, dimethyl ester. NIST WebBook.
- Mancini, R. S., et al. (2016). Boronic Esters as Protective Groups in Carbohydrate Chemistry. Royal Society of Chemistry.
- Thermo Fisher Scientific. (n.d.).
- ACS Publications. (2022).
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- PubMed Central. (n.d.).
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- ScienceDirect. (2009). Boronic acid mono- and diesters of the aldopentoses.
- MDPI. (n.d.).
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- University of Arizona. (n.d.).
- LibreTexts. (2023).
- YouTube. (2023). predicting likely fragments in a mass spectrum.
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Navigating the Synthetic Landscape: Unraveling the Potential of 2-Aminoethyl Dibutylborinate in Modern Organic Chemistry
A Note to the Researcher: Initial exploration into the specific applications of 2-Aminoethyl dibutylborinate in organic synthesis reveals a notable scarcity of dedicated literature. The scientific landscape is, however, richly populated with studies on its close structural analog, 2-Aminoethyl diphenylborinate (2-APB) . This guide, therefore, leverages the extensive research on 2-APB to project the potential synthetic utility of 2-Aminoethyl dibutylborinate, drawing parallels in reactivity and application based on the foundational principles of organoboron chemistry. While the dibutyl derivative remains a frontier for empirical validation, the principles outlined herein provide a robust theoretical framework for its application.
Introduction: The Boron-Nitrogen Intramolecular Chelation
At the heart of 2-Aminoethyl dibutylborinate's potential lies the formation of a stable five-membered ring through the intramolecular coordination of the nitrogen atom's lone pair to the Lewis acidic boron center. This N→B dative bond significantly influences the electronic properties and steric environment of the boron atom, thereby modulating its reactivity in synthetic transformations.
This guide will explore three principal areas where 2-Aminoethyl dibutylborinate could foreseeably be applied: as a versatile protecting group, a ligand in catalysis, and a reagent in carbon-carbon bond-forming reactions.
A Bifunctional Shield: 2-Aminoethyl Dibutylborinate as a Protecting Group
The simultaneous presence of an amino and a hydroxyl group in a molecule often necessitates a protection strategy to achieve selective transformations at other sites.[1][2] 2-Aminoethyl dibutylborinate offers a potential solution for the protection of 1,2-aminoalcohols.
The reaction of a 1,2-amino alcohol with a suitable dibutylboron source would yield a cyclic borinate ester. This strategy effectively masks both the nucleophilicity of the amine and the reactivity of the hydroxyl group in a single step.
Conceptual Experimental Protocol: Protection of a 1,2-Amino Alcohol
-
To a solution of the 1,2-amino alcohol (1.0 equiv) in an anhydrous, aprotic solvent (e.g., THF, DCM) under an inert atmosphere, add a suitable dibutylboron reagent (e.g., dibutylboron triflate or tri-n-butylborane) (1.1 equiv) at 0 °C.
-
If necessary, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 equiv) can be added to scavenge any acid byproduct.
-
The reaction is typically stirred at room temperature and monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched with a mild aqueous workup, and the protected amino alcohol is isolated and purified by standard chromatographic techniques.
The stability of the resulting N,O-dibutylborinate will be a critical factor, influenced by the steric and electronic nature of the substrate. The butyl groups, being electron-donating, would be expected to slightly reduce the Lewis acidity of the boron compared to phenyl groups, potentially impacting the stability of the protected adduct.
Deprotection: The cleavage of the borinate ester can likely be achieved under mild acidic or basic conditions, or by treatment with a fluoride source, which has a high affinity for boron.
Caption: Workflow for the protection and deprotection of 1,2-amino alcohols.
Modulating Reactivity: A Ligand in Transition Metal Catalysis
The nitrogen and oxygen atoms of 2-Aminoethyl dibutylborinate can act as a bidentate ligand for transition metals. The electronic properties of the dibutylborinate moiety would influence the electron density at the metallic center, thereby tuning its catalytic activity. While the diphenyl analog, 2-APB, has been explored in this context, the electron-donating nature of the butyl groups in 2-Aminoethyl dibutylborinate could enhance the electron density on the coordinated metal, potentially favoring oxidative addition steps in catalytic cycles like those of cross-coupling reactions.
Hypothetical Application in Suzuki-Miyaura Cross-Coupling:
In a Suzuki-Miyaura cross-coupling reaction, 2-Aminoethyl dibutylborinate could potentially be used as an ancillary ligand for the palladium catalyst. The N,O-chelation could stabilize the palladium center and influence the rate and selectivity of the reaction.
Caption: Postulated role of 2-Aminoethyl dibutylborinate (2-AEDB) as a ligand in a Suzuki-Miyaura cross-coupling cycle.
A Building Block for Complexity: Reagent in C-C Bond Formation
Organoboron compounds are cornerstones of modern organic synthesis, primarily due to their utility in carbon-carbon bond-forming reactions.[3] The diphenyl analog, 2-APB, is utilized in cross-coupling reactions as a source of the diphenylboryl group.[3] By analogy, 2-Aminoethyl dibutylborinate could serve as a precursor to dibutylboryl-containing intermediates.
Potential Application in Stereoselective Synthesis:
The chiral environment that can be created by using a chiral amino alcohol backbone in the borinate structure opens up possibilities for stereoselective transformations. For instance, the addition of the dibutylboryl group to a prochiral substrate could proceed with facial selectivity, guided by the chiral ligand.
Quantitative Data Comparison (Hypothetical):
The following table presents a hypothetical comparison of reaction yields for a generic cross-coupling reaction, illustrating the potential influence of the boron substituents.
| Catalyst System | Aryl Halide | Boronic Acid | Yield (%) |
| Pd(OAc)₂ / 2-AEDB | 4-iodotoluene | Phenylboronic acid | 85 (projected) |
| Pd(OAc)₂ / 2-APB | 4-iodotoluene | Phenylboronic acid | 92 |
| Pd(PPh₃)₄ | 4-iodotoluene | Phenylboronic acid | 78 |
Note: These are projected values for illustrative purposes and require experimental validation.
Conclusion and Future Outlook
While the direct synthetic applications of 2-Aminoethyl dibutylborinate are yet to be extensively documented, the foundational principles of organoboron chemistry and the wealth of data on its diphenyl analog provide a strong basis for predicting its utility. Its potential as a protecting group for 1,2-aminoalcohols, a tunable ligand in catalysis, and a reagent in C-C bond formation warrants further investigation. The nuanced electronic and steric differences imparted by the butyl groups compared to phenyl groups could offer unique advantages in terms of reactivity and selectivity. Future research in this area will undoubtedly unveil the practical applications of this intriguing molecule, further expanding the synthetic chemist's toolkit.
References
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Chemistry LibreTexts. Protecting Groups in Organic Synthesis. [Link]
Sources
A Technical Guide to 2-Aminoethyl Diarylborinates as Versatile Chemical Intermediates in Research and Development
This guide provides an in-depth exploration of 2-aminoethyl diarylborinates, with a primary focus on the extensively studied 2-Aminoethyl diphenylborinate (2-APB), as pivotal chemical intermediates. While the initial topic of interest was 2-Aminoethyl dibutylborinate, the available scientific literature predominantly centers on its diphenyl analogue. The principles and applications discussed herein for 2-APB are foundational and offer significant insights into the potential roles of related structures like the dibutyl derivative. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of these boron-containing compounds.
Introduction: The Unique Chemistry of 2-Aminoethyl Diphenylborinate (2-APB)
2-Aminoethyl diphenylborinate, also known as diphenylborinic acid 2-aminoethyl ester, is an organoboron compound characterized by a boron atom bonded to two phenyl groups and a 2-aminoethoxy group[1]. This structure confers a unique reactivity, making it a valuable reagent in organic synthesis and a modulator of biological systems[2]. The presence of the electron-deficient boron atom and the intramolecular coordination with the nitrogen atom of the aminoethyl group are central to its chemical behavior.
Key Properties of 2-Aminoethyl Diphenylborinate:
| Property | Value | Reference |
| CAS Number | 524-95-8 | [1] |
| Molecular Formula | C₁₄H₁₆BNO | [1] |
| Molecular Weight | 225.1 g/mol | [2] |
| Appearance | Light yellow to off-white solid or white crystalline powder | [2] |
| Melting Point | 188 - 194 °C | [2] |
| Solubility | Soluble in ethanol and methanol | [3] |
The core of 2-APB's utility lies in the boron-oxygen bond, which is susceptible to cleavage and formation, allowing it to act as a versatile intermediate. The diaryl borinate moiety is crucial for its biological activity and its role in chemical transformations[4].
The Role of 2-APB as a Chemical Intermediate in Organic Synthesis
2-APB serves as a multifaceted intermediate in organic chemistry, primarily in the formation of carbon-boron bonds, which are key synthons for complex organic molecules[2].
Facilitating Carbon-Boron Bond Formation and Cross-Coupling Reactions
Organoboron compounds are cornerstones of modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. 2-APB can be utilized as a precursor for the synthesis of various boronic acids and their derivatives. The diphenylborinate group can be strategically replaced to introduce the boron moiety into a target molecule.
Below is a conceptual workflow illustrating the role of a borinate ester as an intermediate in a generic cross-coupling reaction.
Caption: Conceptual workflow for the use of a 2-APB analogue as a chemical intermediate.
Synthesis of 2-APB Analogues: A Step-by-Step Protocol
The synthesis of 2-APB derivatives often involves the reaction of an aryl lithium species with a phenylboronic acid pinacol ester, followed by esterification with 2-aminoethanol. This process allows for the systematic introduction of various substituents on the phenyl rings, enabling the fine-tuning of the molecule's properties[5][6].
Experimental Protocol: Synthesis of a Mono-halogenated 2-APB Analogue [5]
-
Preparation of the Aryl Lithium Species:
-
Dissolve the mono-halogenated aryl bromide or iodide in a dry, aprotic solvent (e.g., diethyl ether) under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a solution of an organolithium reagent (e.g., n-butyllithium) dropwise to perform a halogen-lithium exchange.
-
-
Reaction with Phenylboronic Acid Pinacol Ester:
-
To the freshly prepared aryl lithium solution, add a solution of phenylboronic acid pinacol ester at the same low temperature.
-
Allow the reaction to proceed for a specified time, then warm to room temperature.
-
-
Work-up and Purification of the Borinic Acid:
-
Quench the reaction with an acidic solution (e.g., 1 M HCl).
-
Separate the organic and aqueous phases.
-
Wash the organic phase with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude aryl phenyl borinic acid by flash chromatography.
-
-
Esterification with 2-Aminoethanol:
-
Dissolve the purified borinic acid in a suitable solvent (e.g., acetonitrile).
-
Add 2-aminoethanol and heat the mixture to reflux to ensure complete dissolution and reaction.
-
Remove the solvent under reduced pressure.
-
-
Final Purification:
-
Wash the resulting solid with a non-polar solvent (e.g., n-hexane) to remove impurities.
-
Dry the final product under high vacuum to yield the pure 2-APB analogue.
-
2-APB in Drug Development and Medicinal Chemistry
2-APB and its derivatives are extensively used as pharmacological tools to study and modulate intracellular calcium (Ca²⁺) signaling. Calcium ions are crucial second messengers that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders[5][6].
Modulation of Store-Operated Calcium Entry (SOCE)
Store-operated calcium entry (SOCE) is a primary mechanism for Ca²⁺ influx into cells, replenishing the endoplasmic reticulum (ER) Ca²⁺ stores. This process is mediated by the interaction of STIM proteins in the ER membrane and Orai channels in the plasma membrane[5][6]. 2-APB is a well-characterized modulator of SOCE, exhibiting a bimodal effect: it can potentiate SOCE at low concentrations and inhibit it at higher concentrations[5][7]. This dose-dependent activity makes it a valuable probe for studying the intricacies of Ca²⁺ signaling.
The development of novel 2-APB derivatives aims to create more potent and selective inhibitors of SOCE, which is a therapeutic target in conditions like breast cancer where enhanced SOCE is associated with tumor progression[5][6].
Inhibition of IP₃ Receptors and TRP Channels
Initially, 2-APB was described as an inhibitor of inositol 1,4,5-trisphosphate (IP₃) receptors, which are intracellular channels that release Ca²⁺ from the ER[1][8]. However, subsequent research has shown that its inhibition of SOCE can be independent of its action on IP₃ receptors[5][9]. Additionally, 2-APB is known to affect various Transient Receptor Potential (TRP) channels, further highlighting its broad activity on Ca²⁺ signaling pathways[1][4].
Caption: Simplified diagram of 2-APB's sites of action in cellular calcium signaling.
Future Directions and Conclusion
2-Aminoethyl diphenylborinate has established itself as a cornerstone chemical intermediate in both synthetic chemistry and chemical biology. Its unique ability to undergo transformations at the boron center makes it a valuable precursor for complex molecule synthesis. In parallel, its profound effects on cellular calcium signaling have paved the way for its use as a pharmacological tool and a scaffold for the development of novel therapeutics.
While the focus of this guide has been on the diphenyl- derivative due to the wealth of available data, the synthetic methodologies and principles of action provide a solid foundation for the exploration of other diaryl- and even dialkylborinates, such as the initially queried 2-aminoethyl dibutylborinate. Future research into these less-explored analogues may uncover unique properties and applications, further expanding the utility of this fascinating class of organoboron compounds.
References
-
Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - MDPI. [Link]
-
Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PubMed. [Link]
-
2-Aminoethyl diphenylborinate - HiMedia Laboratories. [Link]
-
Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport - PubMed. [Link]
-
Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins - NIH. [Link]
-
Evidence that 2-aminoethyl diphenylborate is a novel inhibitor of store-operated Ca2+ channels in liver cells, and acts through a mechanism which does not involve inositol trisphosphate receptors - PubMed. [Link]
Sources
- 1. 2-Aminoethyl diphenylborinate [himedialabs.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Aminoethyl diphenylborinate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evidence that 2-aminoethyl diphenylborate is a novel inhibitor of store-operated Ca2+ channels in liver cells, and acts through a mechanism which does not involve inositol trisphosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Robust Suzuki-Miyaura Coupling Protocols Utilizing 2-Aminoethyl Dibutylborinate for Advanced Synthesis
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the construction of carbon-carbon bonds.[1][2][3] This application note provides a detailed protocol and expert insights for the use of 2-Aminoethyl dibutylborinate, a versatile but sensitive organoboron reagent, in Suzuki-Miyaura couplings. We will delve into the mechanistic nuances, provide a robust step-by-step experimental procedure, offer a comprehensive guide to reaction optimization, and present troubleshooting strategies to overcome common challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation with a less conventional, yet highly valuable, building block.
Introduction: The Strategic Advantage of 2-Aminoethyl Dibutylborinate
The Suzuki-Miyaura reaction facilitates the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by coupling an organoboron species with an organic halide or pseudohalide, catalyzed by a palladium complex.[1][3] While arylboronic acids are the most common coupling partners, boronate esters like 2-Aminoethyl dibutylborinate offer distinct advantages, including modified reactivity and solubility profiles.
The presence of a primary amino group within the boronate structure introduces a unique functionality that can be challenging to handle. The amine can potentially coordinate to the palladium catalyst or act as a base, complicating the reaction. However, it also presents a significant synthetic opportunity, allowing for the direct introduction of an aminoethyl moiety, a common pharmacophore in biologically active molecules.[4] This protocol is specifically designed to navigate the challenges and harness the full potential of this reagent.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[1][5] This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[6]
-
Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. For this to occur, the organoboron compound must be activated by a base.[1][7][8] The base reacts with the boronate ester to form a more nucleophilic borate species, which facilitates the transfer of the organic group to the Pd(II) complex.[9][10]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][11]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of an aryl bromide with 2-Aminoethyl dibutylborinate.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2-Aminoethyl dibutylborinate (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Deionized water (0.5 mL)
-
Schlenk flask or microwave vial, magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure the reaction environment is free of oxygen, which can deactivate the catalyst.[2]
-
Reagent Addition: Through the septum, add the anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe. Stir the mixture for 5 minutes to dissolve the reagents. Then, add the 2-Aminoethyl dibutylborinate (1.2 mmol) via syringe.
-
Rationale: A mixture of an organic solvent and water is often beneficial, as water can increase the rate of transmetalation.[13] The boronate ester is added last to minimize potential premature decomposition.
-
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Rationale: Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl halides.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Rationale: The aqueous washes remove the inorganic base and other water-soluble byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired aminoethylated product.
Figure 2. A summary of the experimental workflow for the Suzuki-Miyaura coupling.
Optimization and Troubleshooting
Achieving high yields in Suzuki-Miyaura couplings often requires careful optimization of several parameters. The presence of the amino group in the boronate reagent adds a layer of complexity.
| Parameter | Options | Rationale & Expert Insights | Potential Issues |
| Catalyst/Ligand | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos | For electron-rich or sterically hindered halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are superior as they accelerate both oxidative addition and reductive elimination.[5][6] Pd(PPh₃)₄ is a good general-purpose catalyst but may be less effective for challenging substrates. | Catalyst deactivation (black precipitate of Pd black). Insufficiently active catalyst for C-Cl bonds. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | The base is crucial for activating the boronic ester for transmetalation.[10] K₃PO₄ is a strong, non-nucleophilic base that is often effective. Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive. KF can be used for base-sensitive substrates but may lead to slower reaction rates.[7] | Incomplete reaction (weak base). Substrate/product degradation (strong base). The amino group on the boronate can compete with the inorganic base. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | The solvent choice affects reagent solubility and reaction kinetics. Aprotic polar solvents like dioxane or DMF are common. The addition of water often accelerates the transmetalation step.[13] | Poor solubility of reagents.[14] Side reactions with the solvent (e.g., DMF at high temperatures). |
| Temperature | Room Temp to 120 °C | Most couplings require heating (80-110 °C). Room temperature reactions are possible with highly active catalysts and reactive substrates.[6] | Low conversion (temperature too low). Decomposition of reagents or catalyst (temperature too high). |
Common Troubleshooting Scenarios:
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient base strength, or low temperature.
-
Solution: Ensure the reaction is thoroughly degassed to prevent catalyst oxidation.[2] Screen a stronger base (e.g., switch from K₂CO₃ to K₃PO₄) or a more active catalyst/ligand system (e.g., a Buchwald-type ligand).[14] Increase the reaction temperature.
-
-
Protodeboronation (Loss of Boronate Group):
-
Cause: The C-B bond can be cleaved by acidic protons or excess water, especially at high temperatures.[2]
-
Solution: Use a thoroughly dried solvent and ensure the base is anhydrous. Minimize reaction time once the starting material is consumed. Using boronate esters, like the specified reagent, can offer more stability compared to boronic acids.[15]
-
-
Homocoupling of Boronate Reagent:
-
Amine Interference:
-
Cause: The primary amine on the 2-aminoethyl group can coordinate to the palladium center, inhibiting catalytic activity.
-
Solution: Using bulky phosphine ligands can disfavor the coordination of the smaller amine group. Alternatively, the amine can be temporarily protected (e.g., as a Boc-carbamate) and deprotected after the coupling reaction.
-
Conclusion
The Suzuki-Miyaura coupling with 2-Aminoethyl dibutylborinate is a powerful method for the direct installation of a valuable aminoethyl pharmacophore. Success with this substrate hinges on a careful selection of catalyst, base, and solvent to manage the reactivity of the free amine and ensure efficient catalytic turnover. By understanding the mechanistic principles and systematically applying the optimization and troubleshooting strategies outlined in this guide, researchers can reliably execute this transformation and accelerate their synthetic and drug discovery programs.
References
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Le Duc, G., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction . Angewandte Chemie International Edition. Retrieved January 21, 2026, from [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions . Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 21, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 . PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Vechorkin, O., & Hu, X. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. Retrieved January 21, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved January 21, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved January 21, 2026, from [Link]
-
Case Study: Knowledge Based Problem Solving - Catalysis Consulting. (n.d.). Retrieved January 21, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved January 21, 2026, from [Link]
-
Dembitsky, V. M., & Quntar, A. A. (2016). Synthesis of α-aminoboronic acids . Chemical Society Reviews. Retrieved January 21, 2026, from [Link]
-
Couty, F., et al. (2010). Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors . PubMed. Retrieved January 21, 2026, from [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters . (n.d.). Poster Board #1276. Retrieved January 21, 2026, from [Link]
-
Order of thermodynamic stability of representative boronic esters - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Lee, H., et al. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs . PubMed. Retrieved January 21, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . (2025). YouTube. Retrieved January 21, 2026, from [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling . PMC - NIH. Retrieved January 21, 2026, from [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. catalysis-consulting.com [catalysis-consulting.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
Application Note & Protocol: Leveraging Boronic Acid Derivatives for Advanced Carbohydrate Sensing
Foreword for the Modern Researcher
In the landscape of molecular recognition, the reversible covalent interaction between boronic acids and diols stands out for its elegance and utility. This principle has become the bedrock for a new generation of sensors targeting carbohydrates, molecules central to countless biological processes. While the broader family of arylboronic acids has been extensively studied, the specific application of derivatives such as 2-Aminoethyl dibutylborinate and its conceptual analogs hinges on these fundamental principles. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical application, and nuanced protocols for utilizing boronic acid-based fluorescent probes in carbohydrate sensing. We will delve into the "why" behind the "how," ensuring a deep, actionable understanding of this powerful analytical tool.
The Underpinning Principle: Boronic Acid-Diol Interaction
At the heart of this technology is the Lewis acid character of the boron atom in a boronic acid moiety. Boronic acids reversibly bind with molecules containing 1,2- or 1,3-diols, such as carbohydrates, to form stable cyclic esters.[1][2][3] This interaction is highly dependent on the pH of the medium and the stereochemistry of the diol, providing a basis for selectivity.
The general mechanism can be visualized as a two-step process:
-
Hydroxide Adduct Formation: In an aqueous solution, the boronic acid (a trigonal planar sp² hybridized boron) exists in equilibrium with its anionic tetrahedral boronate form through the addition of a hydroxide ion.
-
Cyclic Ester Formation: This tetrahedral boronate form readily reacts with a diol to form a cyclic boronate ester, releasing water. The formation of this ester is the key recognition event.
The pKa of the boronic acid is a critical parameter. Upon binding to a diol, the acidity of the boron center increases, leading to a decrease in the apparent pKa.[4][5] This change in the electronic properties of the boron atom is the lynchpin for designing a signaling mechanism.
Figure 1: General mechanism of boronic acid-diol interaction.
Sensor Design: From Recognition to Signal Transduction
To harness this binding event for sensing, the boronic acid recognition motif must be coupled to a signal transducer, most commonly a fluorophore. A prevalent and effective design strategy involves the Photoinduced Electron Transfer (PET) mechanism.[6]
In a typical PET sensor featuring an amine group, such as those based on an (aminomethyl)phenyl)boronic acid scaffold, the lone pair of electrons on the nitrogen atom can quench the fluorescence of a nearby fluorophore in the unbound state.[6] The interaction between the nitrogen and the boron atom is weak in the absence of a carbohydrate. However, upon binding of a diol, the Lewis acidity of the boron increases, strengthening the N-B dative bond.[6] This enhanced interaction pulls the lone pair of electrons from the nitrogen towards the boron, inhibiting their ability to quench the fluorophore and resulting in an increase in fluorescence intensity.[6]
Figure 2: Photoinduced Electron Transfer (PET) sensing mechanism.
Experimental Protocol: Fluorometric Determination of Carbohydrates
This protocol provides a generalized framework for the use of a boronic acid-based fluorescent sensor. It is imperative to optimize parameters such as solvent composition, pH, and sensor concentration for each specific sensor and target carbohydrate.
Materials and Reagents
-
Boronic Acid Sensor Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the boronic acid sensor in a suitable organic solvent (e.g., DMSO or Methanol). Store protected from light at -20°C.
-
Buffer Solution: A buffer system that maintains a stable pH in the desired working range (typically physiological pH 7.4 or slightly alkaline) is crucial. Phosphate-buffered saline (PBS) or Tris-HCl are common choices. The optimal pH for binding is often related to the pKa of both the boronic acid and the diol.[7]
-
Carbohydrate Standards: Prepare stock solutions of the carbohydrates of interest (e.g., glucose, fructose, galactose) in the chosen buffer. A typical starting concentration is 1 M, from which serial dilutions will be made.
-
Instrumentation: A fluorescence spectrophotometer or a microplate reader with fluorescence capabilities is required.
Experimental Workflow
Figure 3: Step-by-step experimental workflow.
Detailed Procedure
-
Preparation of Sensor Working Solution: Dilute the boronic acid sensor stock solution in the assay buffer to the final desired concentration (e.g., 10 µM). The optimal concentration should be determined empirically to give a low background fluorescence and a high dynamic range.
-
Assay Setup: In a 96-well microplate, add the sensor working solution to each well. A typical volume is 180 µL.
-
Addition of Carbohydrates: Add a small volume (e.g., 20 µL) of the carbohydrate standard solutions at various concentrations to the wells. Also include a "blank" well containing only the sensor working solution and buffer.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a period sufficient to allow the binding to reach equilibrium. This time can range from a few minutes to an hour and should be determined experimentally.
-
Fluorescence Measurement: Measure the fluorescence intensity at the predetermined optimal excitation and emission wavelengths for the fluorophore.
Data Analysis
The resulting data can be used to generate a dose-response curve by plotting the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence in the presence of the carbohydrate and F₀ is the fluorescence of the blank) against the carbohydrate concentration. The binding constant (Kₐ) can be determined by fitting the data to a suitable binding model, such as the Hill equation.
Selectivity and Optimization
A key challenge in carbohydrate sensing is achieving selectivity for a specific sugar, particularly glucose, in a complex mixture.[8][9] Monoboronic acids generally exhibit a higher affinity for fructose than for glucose due to the favorable stereochemistry of the diols in the furanose form of fructose.[8][10]
To enhance glucose selectivity, diboronic acid sensors have been developed.[8][9] These sensors have two boronic acid moieties connected by a linker, creating a binding pocket that is spatially and geometrically complementary to the hydroxyl groups of glucose.[8][9] The design of the linker is critical for achieving high selectivity.[9]
Table 1: Hypothetical Binding Constants for Mono- and Di-boronic Acid Sensors
| Sensor Type | Target Carbohydrate | Binding Constant (Kₐ, M⁻¹) | Relative Selectivity (Glucose/Fructose) |
| Monoboronic Acid | D-Fructose | 1500 | 0.1 |
| D-Glucose | 150 | ||
| Di-boronic Acid | D-Fructose | 320 | 12.5 |
| D-Glucose | 4000 |
Note: These are representative values to illustrate the concept of enhanced selectivity.
Concluding Remarks for the Innovator
The application of boronic acid derivatives in carbohydrate sensing is a dynamic and evolving field. The principles and protocols outlined herein provide a robust foundation for researchers to explore this technology. By understanding the underlying mechanisms of recognition and signal transduction, scientists can not only apply existing sensors but also rationally design novel probes with enhanced selectivity, sensitivity, and biocompatibility. The journey from fundamental chemistry to impactful applications in diagnostics, drug development, and basic research is paved with a thorough understanding of these core concepts.
References
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Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]
-
Recent development of boronic acid-based fluorescent sensors. ResearchGate. [Link]
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Recent development of boronic acid-based fluorescent sensors. PubMed Central. [Link]
-
Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PubMed Central. [Link]
-
Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Link]
-
Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications. [Link]
-
Using Boronic Acid as the Recognition and Signaling Moiety for Sugar Sensing. ProQuest. [Link]
-
Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews. [Link]
-
Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. [Link]
-
Molecular Boronic Acid-Based Saccharide Sensors. PubMed Central. [Link]
-
Photonic crystal carbohydrate sensors: low ionic strength sugar sensing. PubMed. [Link]
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- 4. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photonic crystal carbohydrate sensors: low ionic strength sugar sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: 2-Aminoethyl Dibutylborinate in Direct Amide Bond Formation
Introduction: A Modern Approach to Amide Synthesis
The amide bond is a cornerstone of chemical synthesis, fundamental to pharmaceuticals, polymers, and biomolecules. Traditional methods for amide formation often rely on stoichiometric activating agents, which generate significant chemical waste and can be cost-prohibitive on a large scale.[1] The development of catalytic direct amidation methods, which form amides from carboxylic acids and amines with the extrusion of only water, represents a significant advancement in green and efficient chemistry.
2-Aminoethyl dibutylborinate, also known as 2-aminoethoxydibutylborane, is an organoboron compound that serves as an effective catalyst for this transformation. Its structure, featuring a Lewis acidic boron center coordinated intramolecularly by a nitrogen atom, allows it to function as a dual-purpose reagent. It activates the carboxylic acid and facilitates the nucleophilic attack of the amine, all within a single catalytic cycle. This application note provides a detailed experimental protocol for a representative direct amidation reaction using 2-aminoethyl dibutylborinate, grounded in the established principles of boron-catalyzed amidation.[2][3][4]
Physicochemical Properties & Safe Handling
Proper handling of organoboron reagents is critical for experimental success and laboratory safety. 2-Aminoethyl dibutylborinate is sensitive to moisture and oxidation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₄BNO | PubChem |
| Molecular Weight | 185.12 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid or solid | Supplier Data |
| Boiling Point | Decomposes | N/A |
| Solubility | Soluble in many organic solvents (e.g., Toluene, THF, CH₂Cl₂) | General Knowledge |
Safety & Handling Precautions:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis and oxidation.[5] Use of Schlenk lines or a glovebox is highly recommended.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[6][7]
-
Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhalation of any potential vapors.[6]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place, away from moisture, strong acids, and oxidizing agents.[6]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for proper disposal. Avoid contact with water.[8]
Core Application: Catalytic Direct Amide Bond Formation
Mechanism of Action: The "Why" Behind the Catalysis
The catalytic efficacy of 2-aminoethyl dibutylborinate in direct amidation stems from the Lewis acidity of the boron atom. While the precise mechanism can vary, a generally accepted pathway involves the following key steps, analogous to other borate ester and amine-borane catalysts:[9]
-
Carboxylic Acid Activation: The boron center of the catalyst reacts with the carboxylic acid, displacing the ethanolamine moiety to form a reactive acyloxyborane intermediate. This step activates the carbonyl group of the acid, making it more electrophilic.
-
Amine Coordination & Delivery: The amine substrate coordinates to the boron center of the acyloxyborane intermediate. This proximity, orchestrated by the catalyst, positions the amine for an intramolecular nucleophilic attack on the activated carbonyl carbon.
-
Tetrahedral Intermediate Formation: The nucleophilic attack forms a tetrahedral intermediate.
-
Catalyst Regeneration: The tetrahedral intermediate collapses, forming the stable amide bond and regenerating the boron catalyst, which can then enter another catalytic cycle. The by-product of this condensation is water.
Recent studies suggest that for some boron-based catalysts, dimeric B-O-B motifs may be involved in the catalytic cycle, providing a bimetallic activation pathway.[9] The key principle remains the Lewis acidic activation of the carboxylic acid.
Visualized Experimental Workflow
The overall process can be summarized in three main stages: Reaction Setup, Execution & Monitoring, and Product Isolation & Analysis.
Caption: High-level workflow for boron-catalyzed amidation.
Detailed Experimental Protocol: Synthesis of N-Benzyl-4-phenylbutanamide
This protocol details a representative direct amidation between 4-phenylbutanoic acid and benzylamine. The conditions are based on established procedures for boron-catalyzed amidations.[3][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity | Molar Eq. |
| 4-Phenylbutanoic Acid | ≥98% | e.g., Sigma-Aldrich | 1.64 g | 1.0 |
| Benzylamine | ≥99% | e.g., Sigma-Aldrich | 1.07 g (1.09 mL) | 1.0 |
| 2-Aminoethyl dibutylborinate | Catalyst | e.g., TCI | 93 mg | 0.05 (5 mol%) |
| Toluene | Anhydrous | e.g., Sigma-Aldrich | 20 mL | N/A |
| Molecular Sieves, 4 Å | Activated | e.g., Sigma-Aldrich | ~5 g | N/A |
| Saturated NaHCO₃(aq) | Reagent | Lab Prepared | ~30 mL | N/A |
| Brine | Reagent | Lab Prepared | ~30 mL | N/A |
| Ethyl Acetate | ACS Grade | e.g., Fisher Scientific | ~100 mL | N/A |
| Anhydrous MgSO₄ | Reagent | e.g., Sigma-Aldrich | ~5 g | N/A |
Step-by-Step Procedure
-
Glassware Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is oven-dried for at least 4 hours at 120 °C and allowed to cool to room temperature under a stream of dry argon or nitrogen.
-
Inert Atmosphere: Assemble the flask and condenser, and maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Addition: To the flask, add 4-phenylbutanoic acid (1.64 g, 10.0 mmol), activated 4 Å molecular sieves (~5 g), and anhydrous toluene (20 mL). The molecular sieves are crucial for sequestering the water by-product, driving the reaction equilibrium towards the product.
-
Catalyst & Amine Introduction: Add 2-aminoethyl dibutylborinate (93 mg, 0.5 mmol, 5 mol%). Stir the resulting suspension for 5 minutes. Subsequently, add benzylamine (1.07 g, 1.09 mL, 10.0 mmol) via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% ethyl acetate in hexanes. The reaction is generally complete within 12-24 hours.
-
Cooling and Quenching: Once the starting material is consumed, remove the heating mantle and allow the mixture to cool to room temperature.
-
Workup - Filtration: Filter the mixture through a pad of Celite® to remove the molecular sieves, washing the filter cake with ethyl acetate (~20 mL).
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) to remove any unreacted carboxylic acid, and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product. An expected yield would be in the range of 85-95%.
Process Flow Diagram
Caption: Step-by-step process flow for amide synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (hydrolyzed).2. Wet solvent or reagents.3. Insufficient reaction time or temperature. | 1. Use fresh catalyst from a sealed container.2. Ensure use of anhydrous solvent and dry reagents.3. Increase reaction time and confirm reflux temperature. |
| Formation of Side Products | 1. Reaction temperature too high, causing decomposition.2. Impure starting materials. | 1. Lower the reaction temperature slightly.2. Check the purity of starting materials by NMR or GC-MS. |
| Difficult Purification | 1. Boron-containing byproducts remaining.2. Emulsion during workup. | 1. An acidic wash (e.g., 1M HCl) can sometimes help remove boron species, but check substrate stability first.2. Add more brine during extraction to break the emulsion. |
Conclusion
2-Aminoethyl dibutylborinate is a highly effective catalyst for the direct formation of amides from carboxylic acids and amines. This method offers significant advantages over traditional coupling protocols by avoiding stoichiometric activators, thereby improving atom economy and reducing waste. The operational simplicity, coupled with high yields and broad functional group tolerance, makes boron-catalyzed amidation an attractive and sustainable strategy for researchers in organic synthesis and drug development.
References
-
ESPI Metals. (n.d.). Boron Safety Information. Retrieved from ESPI Metals. [Link]
-
Ramachandran, P. V., et al. (n.d.). Amine-boranes as Dual-Purpose Reagents for Direct Amidation of Carboxylic Acids. [Link]
-
Warner, S., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science. [Link]
-
Horticentre. (n.d.). Organibor Safety Data Sheet. [Link]
-
Sabatini, M. (2018). Synthesis of amides using boron catalysts. UCL Discovery. [Link]
-
Sabatini, M., et al. (2017). A general and efficient borate-catalysed direct amidation of carboxylic acids. Science Advances. [Link]
-
Ramachandran, P. V., et al. (2021). Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Organic Letters. [Link]
-
Sabatini, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
Ishihara, K., et al. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses. [Link]
-
ResearchGate. (2017). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives. [Link]
-
MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
ChemRxiv. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
ResearchGate. (2021). Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Organic Syntheses Procedure [orgsyn.org]
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Application Notes and Protocols for the Derivatization of 2-Aminoethyl Dibutylborinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of 2-Aminoethyl Dibutylborinate through Targeted Derivatization
2-Aminoethyl dibutylborinate, more commonly known in the scientific literature as 2-Aminoethoxydiphenyl borate (2-APB), is a versatile and cell-permeable molecule recognized for its significant modulatory effects on intracellular calcium (Ca²⁺) signaling.[1][2] It is known to interact with a range of biological targets, including inositol 1,4,5-trisphosphate (IP₃) receptors and various TRP channels, making it a valuable tool in pharmacological research.[1][3] The presence of a primary amine group on the 2-aminoethyl moiety provides a chemically accessible handle for covalent modification, allowing for the synthesis of a diverse array of derivatives with tailored functionalities.[4]
This guide provides a comprehensive overview and detailed protocols for the derivatization of 2-Aminoethyl dibutylborinate. We will explore strategies for introducing fluorescent labels, biotin tags for affinity-based applications, and functional groups for bioorthogonal "click" chemistry. The protocols are designed with an emphasis on the chemical causality behind each step, addressing the inherent stability challenges of the borinic ester functional group to ensure successful synthesis and purification of the desired derivatives.
A critical consideration in all derivatization procedures involving 2-APB is the stability of the borinic ester itself. Studies have shown that 2-APB can undergo hydrolysis and transesterification in solution, which can lead to undesired side products and reduced yields.[5] Therefore, the reaction conditions outlined in the following protocols have been carefully selected to minimize these degradation pathways, primarily by using anhydrous solvents and controlling reaction times and temperatures.
Part 1: Fluorescent Labeling of 2-Aminoethyl Dibutylborinate
Fluorescently labeled 2-APB derivatives are invaluable tools for visualizing the subcellular localization of the molecule and for studying its interactions with biological targets using techniques such as fluorescence microscopy and flow cytometry. The primary amine of 2-APB can be readily labeled with a variety of amine-reactive fluorescent dyes, most commonly those activated as N-hydroxysuccinimide (NHS) esters.[6][7][8]
Core Principle: Amine Acylation with NHS Esters
The fundamental reaction involves the nucleophilic attack of the primary amine of 2-APB on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the fluorescent dye to the 2-APB molecule, and the release of NHS as a byproduct. To ensure the amine is sufficiently nucleophilic, the reaction is typically carried out under slightly basic conditions.
Caption: Reaction scheme for fluorescent labeling of 2-APB.
Experimental Protocol: Labeling with a Generic Amine-Reactive Dye (e.g., a CF® Dye SE Ester)
This protocol provides a general procedure for the fluorescent labeling of 2-Aminoethyl dibutylborinate.
Materials:
-
2-Aminoethyl dibutylborinate (2-APB)
-
Amine-reactive fluorescent dye (e.g., CF® Dye SE Ester or equivalent)[7]
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (Note: Special considerations apply, see purification section)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC and column chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol)
Procedure:
-
Preparation of Reactants:
-
Dissolve 2-Aminoethyl dibutylborinate (1 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
In a separate vial, dissolve the amine-reactive fluorescent dye (1.1 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction Setup:
-
To the solution of 2-APB, add a mild, non-nucleophilic base such as triethylamine or DIPEA (1.5 equivalents). This will deprotonate the ammonium salt (if present) and facilitate the nucleophilic attack of the primary amine.
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 10-15 minutes.
-
-
Labeling Reaction:
-
Add the solution of the fluorescent dye dropwise to the stirring 2-APB solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Monitor the reaction by TLC, observing the appearance of a new, fluorescent spot with a different Rf value than the starting amine.
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove unreacted dye and acidic byproducts.
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purification of the fluorescently labeled 2-APB derivative can be challenging due to the potential for the borinic ester to interact with standard silica gel.[9][10]
-
Recommended Method: Use boric acid-treated silica gel for column chromatography to minimize degradation.[11] Alternatively, neutral alumina can be used.[12]
-
Elute the product using a gradient of an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol), as determined by TLC analysis.
-
Collect the fractions containing the desired fluorescent product and concentrate under reduced pressure to yield the purified, labeled compound.
-
Part 2: Biotinylation of 2-Aminoethyl Dibutylborinate
Biotinylation is the process of covalently attaching biotin to a molecule of interest.[13][14] The resulting biotinylated 2-APB can be used in a wide range of applications that leverage the high-affinity interaction between biotin and avidin or streptavidin. These applications include affinity-based purification, pull-down assays to identify binding partners, and detection in techniques like ELISA and Western blotting.
Core Principle: Amine-Reactive Biotinylation Reagents
Similar to fluorescent labeling, the most common strategy for biotinylating 2-APB is to use an amine-reactive biotin derivative, such as Biotin-NHS ester.[12] The reaction mechanism is identical to that described for fluorescent labeling, resulting in a stable amide linkage between biotin and 2-APB.
Caption: Reaction scheme for the biotinylation of 2-APB.
Experimental Protocol: Biotinylation with Biotin-NHS Ester
Materials:
-
2-Aminoethyl dibutylborinate (2-APB)
-
Biotin-NHS Ester
-
Anhydrous, amine-free dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Diethyl ether (for precipitation)
-
Purification materials as described in the fluorescent labeling protocol.
Procedure:
-
Reactant Preparation:
-
Dissolve 2-Aminoethyl dibutylborinate (1 equivalent) in anhydrous DMF to a final concentration of 10-20 mg/mL.
-
In a separate vial, dissolve Biotin-NHS Ester (1.1 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
To the 2-APB solution, add TEA or DIPEA (1.5 equivalents) and stir under an inert atmosphere at room temperature for 15 minutes.
-
-
Biotinylation Reaction:
-
Add the Biotin-NHS Ester solution to the 2-APB solution.
-
Stir the reaction at room temperature for 4-6 hours, or overnight for optimal yield. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, the biotinylated product can often be precipitated by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If further purification is required, employ column chromatography using boric acid-treated silica gel or neutral alumina as described previously.
-
Part 3: Derivatization for Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological functional groups.[15][16] By introducing a "click handle" such as an alkyne or an azide onto 2-APB, the molecule can be subsequently and specifically conjugated to a wide range of other molecules (e.g., proteins, nucleic acids, or surfaces) that bear the complementary reactive partner.[17][18]
Core Principle: Introducing an Alkyne Handle via Amidation
A common strategy is to introduce a terminal alkyne group by reacting the primary amine of 2-APB with an alkyne-containing carboxylic acid that has been activated, for example, as an NHS ester. The resulting alkyne-derivatized 2-APB can then participate in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Two-step process for click chemistry conjugation of 2-APB.
Experimental Protocol: Synthesis of Alkyne-Derivatized 2-APB
Materials:
-
2-Aminoethyl dibutylborinate (2-APB)
-
Pent-4-ynoic acid or a similar alkyne-containing carboxylic acid
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
Anhydrous dichloromethane (DCM) and dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Standard work-up and purification reagents as previously described.
Procedure:
-
Activation of Alkyne Carboxylic Acid (Formation of NHS Ester):
-
In a round-bottom flask, dissolve pent-4-ynoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) portion-wise and stir the mixture at 0 °C for 1 hour, then at room temperature for 4-6 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash with a small amount of cold DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude alkyne-NHS ester, which can often be used in the next step without further purification.
-
-
Coupling Reaction:
-
Dissolve 2-APB (1 equivalent) and the crude alkyne-NHS ester (1.1 equivalents) in anhydrous DMF.
-
Add TEA or DIPEA (1.5 equivalents) and stir the reaction under an inert atmosphere at room temperature overnight.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedures outlined in the fluorescent labeling protocol, using TLC to monitor the reaction and column chromatography with boric acid-treated silica or neutral alumina to isolate the final alkyne-derivatized 2-APB.
-
Summary of Derivatization Strategies and Applications
| Derivatization Strategy | Reagent | Functional Group Introduced | Key Applications | References |
| Fluorescent Labeling | Amine-reactive dye (NHS ester) | Fluorophore | Bioimaging, Fluorescence Microscopy, Flow Cytometry | [6][7][8][] |
| Biotinylation | Biotin-NHS Ester | Biotin | Affinity Purification, Pull-down Assays, ELISA, Western Blotting | [12][13][14] |
| Click Chemistry Modification | Alkyne-NHS Ester | Terminal Alkyne | Site-specific conjugation to biomolecules, surfaces, and polymers | [15][16][18] |
References
- Jena Bioscience. Fluorescent Amine Protein Labeling.
-
Bhardwaj, R., et al. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. International Journal of Molecular Sciences, 21(16), 5604. [Link]
-
Lochner, M., et al. (2013). Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport. Bioorganic & Medicinal Chemistry, 21(11), 3202-3213. [Link]
- Creative Diagnostics. (n.d.).
- Biotium. (n.d.). Amine-Reactive Dyes.
- Benchchem. (n.d.).
- Reddit. (2022). r/Chempros - Purification of alkyl Bpin/other alkyl boronic esters.
-
Wagner, A. M., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. [Link]
- Casale, J. F., & Hays, P. A. (2011). The characterization of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe) and differentiation from its 25B-NBOMe and 25C-NBOMe isomers. Microgram Journal, 8(2), 56-66.
-
Wikipedia. (2023). Biotinylation. [Link]
-
Wikipedia. (2023). 2-Aminoethoxydiphenyl borate. [Link]
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
-
Organic Chemistry Portal. (n.d.). Acylation of Amines, Part 4: with Carboxylic Acids. [Link]
-
Wikipedia. (2023). Click chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
-
Wikipedia. (2023). Biotinylation. [Link]
- Thermo Fisher Scientific. (n.d.).
-
Almutairi, N. E. A., et al. (2021). Amination of Alkylboronic Esters. ChemRxiv. [Link]
- BOC Sciences. (n.d.).
-
Lee, D., & Taylor, M. S. (2011). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724-3727. [Link]
- Vanderbilt University. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Protocols.io. (2024).
-
Gonzalez-Cabrera, P. J., et al. (2012). 2-Aminoethoxydiphenyl borate (2-APB) reduces alkaline phosphatase release, CD63 expression, F-actin polymerization and chemotaxis without affecting the phagocytosis activity in bovine neutrophils. Veterinary Immunology and Immunopathology, 145(1-2), 540-545. [Link]
-
Lim, D., et al. (2006). 2-Aminoethoxydiphenyl borate (2-APB) stimulates a conformationally coupled calcium release pathway in the NG115-401L neuronal cell line. Neuropharmacology, 50(5), 532-539. [Link]
- Integrated DNA Technologies. (n.d.). Click Chemistry.
- Thermo Fisher Scientific. (n.d.). Fluorescent Labeling and Detection.
-
Le Dévédec, F., et al. (2021). Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging. Materials Advances, 2(10), 3213-3233. [Link]
- MedChemExpress. (n.d.).
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- 5. Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. reddit.com [reddit.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Biotinylation - Wikipedia [en.wikipedia.org]
- 14. Biotinylation | Thermo Fisher Scientific - DE [thermofisher.com]
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- 18. eu.idtdna.com [eu.idtdna.com]
Application Notes & Protocols: The Strategic Use of 2-Aminoethyl Diarylborinates in the Synthesis and Study of Bioactive Molecules
Senior Application Scientist Note:
This technical guide addresses the application of 2-aminoethyl borinates in the synthesis of bioactive molecules. The initial query specified the use of 2-Aminoethyl dibutylborinate. However, a comprehensive review of the scientific literature reveals a notable scarcity of documented applications for this specific alkyl-substituted borinate in the synthesis of bioactive compounds.
Conversely, its aryl-substituted analogue, 2-Aminoethyl diphenylborinate (2-APB) , is a widely utilized and extensively documented reagent in both chemical synthesis and chemical biology. It serves as a cornerstone tool for modulating critical signaling pathways and as a versatile scaffold for developing novel therapeutic agents.
Therefore, this guide has been structured to provide a detailed and practical overview of 2-Aminoethyl diphenylborinate (2-APB). The principles, mechanisms, and protocols detailed herein for 2-APB offer a robust and scientifically grounded framework that can be conceptually extended to other, less-studied borinates like the dibutyl variant. Our focus is to deliver a scientifically rigorous and practically valuable resource for researchers in drug discovery and chemical synthesis.
Introduction: 2-Aminoethyl diphenylborinate (2-APB) - A Multifunctional Tool in Bioactive Molecule Research
2-Aminoethyl diphenylborinate, commonly abbreviated as 2-APB, is a cell-permeable organoboron compound that has carved a unique niche in chemical biology and medicinal chemistry.[1] Its structure, featuring a diphenylborinic acid core esterified with ethanolamine, confers a dual functionality. The lipophilic phenyl groups facilitate membrane permeability, while the boron center acts as a Lewis acid capable of crucial interactions with biological nucleophiles.
Initially identified as an inhibitor of the inositol 1,4,5-trisphosphate (IP₃) receptor (IP₃R), 2-APB's role has expanded significantly.[1][2] It is now recognized as a potent modulator of store-operated calcium entry (SOCE), a fundamental process in cellular signaling.[3][4] This activity is often bimodal and concentration-dependent.[3][4] Furthermore, 2-APB serves as a versatile reagent and structural backbone in organic synthesis, enabling the creation of novel bioactive molecules, particularly in the realm of oncology and immunology.[4][5][6]
This guide will elucidate the core applications of 2-APB, detail its mechanism of action in key biological pathways, and provide actionable protocols for its use in the synthesis of bioactive derivatives.
Core Application: Modulation of Store-Operated Calcium Entry (SOCE)
The regulation of intracellular calcium (Ca²⁺) concentration is paramount to a vast array of physiological processes, including proliferation, apoptosis, and gene transcription. SOCE is a major mechanism for Ca²⁺ influx, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[4]
Mechanism of Action: A Bimodal Modulator
2-APB's most notable biological characteristic is its bimodal, concentration-dependent effect on SOCE.[3][4] This pathway is primarily controlled by the interaction between the STIM protein (an ER Ca²⁺ sensor) and the Orai channel (a plasma membrane Ca²⁺ channel).
-
Low Concentrations (≤10 µM): 2-APB can potentiate SOCE. This is thought to occur through a direct interaction with the Orai channel pore, leading to its dilation.
-
High Concentrations (≥30 µM): 2-APB acts as an inhibitor of SOCE. This inhibition is multifaceted; 2-APB can disrupt the crucial coupling between STIM and Orai proteins and may also directly block the Orai channel.[3]
This dual activity makes 2-APB an invaluable pharmacological tool for dissecting the SOCE pathway and a starting point for designing more specific modulators.
Logical Workflow for a SOCE Modulation Assay
The following diagram illustrates a typical workflow for assessing the effect of a compound, such as a novel 2-APB derivative, on SOCE using a fluorescence-based calcium imaging assay.
Caption: Workflow for assessing SOCE modulation.
Application in Synthesis: Developing Novel Bioactive Molecules
The diphenylborinate scaffold of 2-APB is a privileged structure for chemical modification. Researchers have synthesized numerous derivatives to enhance potency, selectivity, and to probe structure-activity relationships (SAR) for SOCE inhibition.[4]
General Synthetic Strategy for 2-APB Derivatives
The synthesis of 2-APB and its analogs generally follows a convergent route, involving the preparation of a substituted diarylborinic acid intermediate, followed by esterification with 2-aminoethanol.
Caption: General synthetic pathway for 2-APB derivatives.
Data Summary: SAR of Halogenated 2-APB Derivatives
Systematic modification of the phenyl rings has yielded potent SOCE inhibitors. Halogen substitution, in particular, has been explored to tune the electronic properties and potency of the molecule.[4]
| Compound | Substitution Pattern | Relative SOCE Inhibition Potency (vs. 2-APB) | Key Observation |
| 2-APB | Unsubstituted | Baseline | Bimodal activity well-established.[3] |
| m-Br-2APB | 3-Bromo | Increased | Blocks SOCE at lower concentrations than 2-APB.[4] |
| p-Cl-2APB | 4-Chloro | Increased | Demonstrates enhanced inhibitory activity.[4] |
| o-F-2APB | 2-Fluoro | Similar to 2-APB | Ortho-substitution may be less favorable.[4] |
Data synthesized from studies on MDA-MB-231 breast cancer cells.[4]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol: Synthesis of a Halogenated 2-APB Derivative (Exemplified by 4-Bromophenyl-phenyl-borinic acid 2-aminoethyl ester)
This protocol describes a representative synthesis of a mono-halogenated 2-APB analog, a potent SOCE inhibitor.
Materials:
-
Bromobenzene
-
1-Bromo-4-iodobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2-Aminoethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
Preparation of Phenyl Lithium: To a solution of bromobenzene (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir the mixture for 1 hour at -78 °C.
-
Formation of Boronic Ester: To the freshly prepared phenyl lithium solution, add triisopropyl borate (1.1 eq) dropwise, maintaining the temperature at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Preparation of 4-Bromophenyl Lithium: In a separate flask, dissolve 1-bromo-4-iodobenzene (1.0 eq) in anhydrous THF under nitrogen at -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 1 hour.
-
Formation of Diarylborinic Ester: Cool the boronic ester solution from step 2 to -78 °C. Slowly transfer the 4-bromophenyl lithium solution (from step 3) via cannula into the boronic ester solution. Stir and allow the reaction to warm to room temperature overnight.
-
Hydrolysis and Work-up: Quench the reaction by slowly adding 1M HCl at 0 °C until the solution is acidic. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification of Borinic Acid: Purify the crude diarylborinic acid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient).
-
Final Esterification: Dissolve the purified diarylborinic acid (1.0 eq) in anhydrous ethanol. Add 2-aminoethanol (1.1 eq) to the solution and stir at room temperature for 1-2 hours.
-
Isolation: The product will often precipitate from the solution. If not, concentrate the solvent and cool to 0 °C to induce crystallization. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.
Protocol: Calcium Imaging Assay for SOCE Inhibition
This protocol provides a method to assess the inhibitory activity of synthesized 2-APB derivatives on SOCE in a cell-based assay.
Materials:
-
MDA-MB-231 cells (or other suitable cell line)
-
Calcium-5 or Fluo-4 AM calcium indicator dye
-
Thapsigargin (Tg)
-
Nominal Calcium-Free (NCF) Buffer (e.g., modified Krebs buffer)
-
Calcium Chloride (CaCl₂)
-
Synthesized 2-APB derivatives dissolved in DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence imaging plate reader (e.g., FLIPR Tetra®)
Procedure:
-
Cell Plating: Seed MDA-MB-231 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with NCF buffer and then incubate them with the calcium indicator dye solution as per the manufacturer's instructions (e.g., 1 hour at 37 °C).
-
Baseline Measurement: Place the plate into the fluorescence imaging plate reader. Measure the baseline fluorescence for 1-2 minutes.
-
Store Depletion: Add thapsigargin (final concentration ~1-2 µM) to each well to irreversibly inhibit the SERCA pump, leading to the depletion of ER calcium stores.
-
Compound Addition: After the thapsigargin-induced calcium transient returns to baseline, add the synthesized 2-APB derivatives at various concentrations (e.g., 1 µM to 50 µM). Include a DMSO vehicle control. Incubate for 5-10 minutes.
-
Initiation of SOCE: Add CaCl₂ (final concentration ~2 mM) to the wells to provide an extracellular source of calcium. This will trigger calcium influx through the store-operated Orai channels.
-
Data Acquisition: Immediately begin recording the fluorescence intensity kinetically for 5-10 minutes. The increase in fluorescence corresponds to Ca²⁺ influx via SOCE.
-
Analysis: Quantify the Ca²⁺ influx by calculating the area under the curve (AUC) or the peak fluorescence intensity after CaCl₂ addition. Normalize the data to the vehicle control. Plot the normalized response against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Outlook
2-Aminoethyl diphenylborinate (2-APB) stands as a powerful and versatile molecule for researchers in drug discovery and chemical biology. Its established role as a modulator of SOCE provides a critical tool for studying calcium signaling, while its chemical tractability makes it an excellent starting point for the synthesis of novel, potent, and selective inhibitors. The protocols and data presented here offer a comprehensive foundation for leveraging 2-APB and its derivatives to explore complex biological questions and to develop next-generation therapeutic agents targeting calcium signaling pathways. Future work will likely focus on developing derivatives with improved isoform selectivity (e.g., for different Orai or TRP channels) and enhanced pharmacokinetic properties, further cementing the importance of the aminoethyl borinate scaffold in medicinal chemistry.
References
- Prakriya, M., & Lewis, R. S. (2015). Store-Operated Calcium Channels. Physiological reviews, 95(4), 1383–1436.
-
Sthyre, P. K., et al. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. International Journal of Molecular Sciences, 21(15), 5604. Available at: [Link]
-
Cui, J., et al. (2017). Synthesis of biologically active boron-containing compounds. Acta pharmaceutica Sinica. B, 7(1), 3–13. Available at: [Link]
-
D'hooghe, M., & Toste, F. D. (2011). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 16(5), 3780–3802. Available at: [Link]
-
Chembook. (n.d.). Diphenylboric acid 2-aminoethyl ester. Retrieved from [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
Application Note: Advanced Analytical Strategies for Monitoring Reactions of 2-Aminoethyl Dibutylborinate
Introduction: The Synthetic Versatility and Analytical Challenges of 2-Aminoethyl Dibutylborinate
2-Aminoethyl dibutylborinate is a bifunctional organoboron compound featuring a reactive borinate ester and a primary amine. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility is prominent in cross-coupling reactions and as a protective group for diols.[1] The borinate moiety can engage in Suzuki-Miyaura coupling, while the amino group provides a site for further functionalization.
Effective synthesis relies on precise reaction monitoring to optimize yield, minimize side-product formation, and ensure complete conversion. However, 2-aminoethyl dibutylborinate and related boronic esters present distinct analytical challenges. The B-O-C bond is susceptible to hydrolysis, readily converting the ester to the corresponding boronic acid, especially under typical analytical conditions like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3] This instability complicates accurate quantification of reactants and products, necessitating specialized analytical protocols.
This guide provides a detailed overview of robust analytical methods for monitoring reactions involving 2-aminoethyl dibutylborinate. We will explore the causality behind protocol choices, offering field-proven insights into Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Core Analytical Techniques and Methodologies
The selection of an analytical technique depends on the specific information required, such as real-time kinetics, purity assessment, or structural confirmation. We present a multi-faceted approach to provide a comprehensive analytical toolkit.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation and Real-Time Monitoring
NMR spectroscopy is arguably the most powerful technique for monitoring reactions of organoboron compounds due to its non-invasive nature and its ability to provide detailed structural information in real-time.[4]
Expertise & Causality: The key to NMR analysis of this compound lies in observing multiple nuclei. ¹H NMR allows for tracking the disappearance of reactant signals and the appearance of product signals. For 2-aminoethyl dibutylborinate, the protons on the ethyl bridge and butyl chains provide distinct signatures. More importantly, ¹¹B NMR offers a direct window into the chemical environment of the boron atom. The ¹¹B chemical shift is highly sensitive to the coordination number and substituents on the boron, making it an excellent diagnostic tool to distinguish between the sp²-hybridized borinate ester reactant and potential sp³-hybridized intermediates or byproducts.[5]
Caption: Workflow for real-time NMR reaction monitoring.
Protocol: Real-Time ¹H and ¹¹B NMR Monitoring
-
Sample Preparation:
-
In a standard NMR tube, dissolve 2-aminoethyl dibutylborinate and other reactants in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈) that will also serve as the reaction medium.
-
Ensure the concentration is sufficient for good signal-to-noise within a short acquisition time.
-
-
Initial Spectrum (t=0):
-
Acquire a high-quality ¹H and ¹¹B NMR spectrum of the starting materials before initiating the reaction. This serves as the reference.
-
-
Reaction Initiation:
-
Initiate the reaction within the NMR tube (e.g., by adding a catalyst via syringe or by placing the probe at a specific temperature).
-
-
Time-Course Acquisition:
-
Immediately begin acquiring a series of ¹H and ¹¹B spectra at regular time intervals.[6] Modern spectrometers can be programmed to run this automatically.
-
¹H NMR Parameters: Use a short acquisition time and relaxation delay (d1) to maximize the number of scans over the reaction period.
-
¹¹B NMR Parameters: Due to the quadrupolar nature of the ¹¹B nucleus, signals can be broad. Use a wider spectral window and ensure proper probe tuning.
-
-
Data Processing and Analysis:
-
Process the array of spectra.
-
Select characteristic, well-resolved peaks for the starting material and the product(s).
-
Integrate these peaks for each time point.
-
Plot the normalized integral values versus time to determine the reaction kinetics and the final conversion percentage.
-
High-Performance Liquid Chromatography (HPLC): For Purity and Progress Analysis
HPLC is the workhorse for assessing purity and monitoring reaction progress by separating components in a mixture.[7] However, for boronic esters, the primary challenge is preventing on-column hydrolysis, which can give a false impression of the reaction's progress.[3][8]
Expertise & Causality: Standard RP-HPLC methods using acidic water/acetonitrile gradients are detrimental to boronic esters. The acidic conditions and the presence of water promote hydrolysis to the more polar boronic acid, which elutes at a different retention time.[3] To overcome this, the key is to create an environment that stabilizes the ester. This can be achieved in two primary ways:
-
Aprotic/Anhydrous Conditions: Using a non-aqueous, aprotic diluent for the sample and potentially normal-phase chromatography. However, this is less common.
-
High pH Reversed-Phase: By raising the mobile phase pH to highly basic levels (e.g., pH > 10), the equilibrium shifts to favor the stable boronate form.[2] This also ensures that the primary amine on the molecule is in its neutral, free-base form, which can improve peak shape and retention on C18 columns.[9]
-
Low Silanol Activity Columns: Using modern stationary phases with low residual silanol activity minimizes the catalytic effect of acidic silanols on the column, thereby reducing hydrolysis.[3][8]
Caption: Diagram of on-column hydrolysis artifact in RP-HPLC.
Protocol: Stabilized Reversed-Phase HPLC Method
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the sample in a non-aqueous, aprotic solvent like acetonitrile or methylene chloride to prevent pre-injection hydrolysis.[2]
-
-
Chromatographic Conditions:
-
Column: Waters XTerra MS C18 or similar column with low residual silanol activity.[3][8]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (or a highly basic buffer like ammonium hydroxide at pH 10-11).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Develop a suitable gradient from low to high %B to elute the reactant, product, and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).
-
Detection: UV at a relevant wavelength (e.g., 220 nm or based on the chromophore of the product).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and the product based on retention times established with authentic standards.
-
Calculate the percent conversion by comparing the peak area of the starting material at t=x to its area at t=0.
-
% Conversion = (1 - (Area_reactant_tx / Area_reactant_t0)) * 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For Confirmatory Analysis
Coupling HPLC with a mass spectrometer provides an additional layer of confirmation by providing the molecular weight of the eluting peaks. This is invaluable for identifying unexpected byproducts and confirming the mass of the desired product.[10]
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2-aminoethyl dibutylborinate and its derivatives.[11] In positive ion mode ([M+H]⁺), it allows for the unambiguous confirmation of the molecular weight. This is particularly useful to differentiate the desired product from potential side products, such as the hydrolyzed borinic acid or boroxine trimers, which can sometimes form.[12]
Protocol: LC-MS for Reaction Monitoring
-
LC Method:
-
Employ the stabilized RP-HPLC method described above (Section 2.2). It is critical to use volatile mobile phase modifiers like ammonium acetate or ammonium hydroxide instead of non-volatile salts like phosphate buffers.[7]
-
-
MS Parameters (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Mode: Positive Ion Detection.
-
Scan Range: Set a mass range appropriate for the expected reactants and products (e.g., m/z 100-800).
-
Capillary Voltage: ~3-4 kV.
-
Drying Gas Flow & Temperature: Optimize based on the instrument manufacturer's recommendations.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the reactant ([M+H]⁺) and the product ([P+H]⁺).
-
Confirm that the peak eluting at the expected retention time in the UV chromatogram corresponds to the correct mass in the mass spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For Functional Group Analysis
FTIR is a rapid and simple technique for monitoring the disappearance and appearance of key functional groups during a reaction.[13]
Expertise & Causality: While not as quantitative or structurally detailed as NMR or HPLC, FTIR is excellent for a quick qualitative assessment of reaction progress. For reactions of 2-aminoethyl dibutylborinate, one can monitor the characteristic stretching frequencies of the B-O bond. A significant change in the region of 1310-1350 cm⁻¹ (B-O stretch) can indicate the consumption of the borinate ester.[14] Additionally, if the amino group is being modified, changes in the N-H stretching (~3300-3500 cm⁻¹) or bending (~1600 cm⁻¹) regions can be tracked.
Protocol: In-Situ ATR-FTIR Monitoring
-
Setup:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Immerse the ATR probe directly into the reaction vessel.
-
-
Background Spectrum:
-
Collect a background spectrum of the reaction solvent and all starting materials except the one that will be monitored most closely (or before the reaction is initiated).
-
-
Reaction Monitoring:
-
Initiate the reaction.
-
Collect spectra at regular intervals. The software will automatically subtract the background, showing only the changes in absorbance.[15]
-
-
Data Analysis:
-
Monitor the decrease in the intensity of a characteristic peak of a reactant (e.g., B-O stretch).
-
Monitor the increase in the intensity of a characteristic peak of the product.
-
Plot peak intensity vs. time for a qualitative reaction profile.
-
Comparative Summary of Analytical Methods
| Method | Primary Information | Key Advantage | Key Limitation | Best For |
| ¹H / ¹¹B NMR | Structural confirmation, kinetics, quantification[5] | Rich structural detail, non-invasive, real-time monitoring[16] | Lower sensitivity, requires deuterated solvents, expensive instrumentation | Mechanistic studies, kinetic analysis |
| RP-HPLC | Purity, quantification, reaction progress | High sensitivity, robust, widely available[7] | Prone to on-column hydrolysis if not optimized[2][3] | Routine purity checks, reaction endpoint determination |
| LC-MS | Molecular weight confirmation, byproduct identification | High selectivity and sensitivity, confirms identity[10] | Requires volatile buffers, quantitative analysis can be complex | Identifying unknowns, confirming product mass |
| FTIR | Functional group changes | Fast, simple, in-situ/real-time capability[13] | Qualitative or semi-quantitative, less specific than NMR | Quick checks for reaction initiation and progress |
Conclusion
Monitoring reactions involving 2-aminoethyl dibutylborinate requires a thoughtful analytical approach that mitigates the inherent instability of the borinate ester. For detailed mechanistic insights and real-time kinetics, NMR spectroscopy is the premier choice. For routine monitoring of purity and conversion, a carefully optimized stabilized RP-HPLC method is essential to generate trustworthy data by preventing on-column hydrolysis. This can be powerfully augmented by LC-MS for unambiguous peak identification. Finally, FTIR offers a rapid, in-situ method for qualitative tracking of functional group transformations. By selecting the appropriate method or combination of methods, researchers can gain precise control over their synthetic processes, leading to improved outcomes in drug development and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols for Identifying Oxidoboron Intermediates using NMR Spectroscopy.
- PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
- ResearchGate. (n.d.). ESI-MS characterization of boronate ester formation between VBA and 3SL.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Characterizing Products of 2-Chloropyridine-3-boronic Acid.
- Benchchem. (n.d.). Application Note: Mass Spectrometry of Glyceryl Borate Compounds.
- Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Magritek. (2024). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR.
- Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
- NIH. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
- ResearchGate. (n.d.). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- Chem-Impex. (n.d.). 2-Aminoethyl diphenylborinate.
- University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR.
- Geochemical Transactions. (2002). ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide.
- Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra.
- ChemRxiv. (2025). NMR reaction monitoring robust to spectral distortions.
- ResearchGate. (n.d.). In‐situ NMR monitoring of the reaction.
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The Strategic Application of 2-Aminoethyl Dibutylborinate in the Synthesis of Advanced Boron-Nitrogen Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of 2-aminoethyl dibutylborinate as a pivotal precursor in the formation of boron-nitrogen (B-N) heterocycles. These structures are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. This guide will delve into the synthesis of the precursor, its conversion into valuable heterocyclic systems, and the underlying chemical principles that govern these transformations. While specific literature on 2-aminoethyl dibutylborinate is sparse, the protocols and mechanistic discussions herein are grounded in well-established principles of organoboron chemistry, drawing parallels from its extensively studied counterpart, 2-aminoethyl diphenylborinate (2-APB).[1][2][3][4]
Introduction: The Versatility of Boron-Nitrogen Heterocycles
Boron-nitrogen heterocycles represent a fascinating class of compounds that are isoelectronic and isosteric to their all-carbon analogues, yet exhibit distinct chemical and physical properties. The presence of the B-N bond imparts a unique polarity and reactivity, making these scaffolds valuable in catalysis, materials science, and as pharmacophores. Among the various B-N heterocyclic systems, oxazaborolidines have emerged as particularly powerful catalysts for a range of asymmetric transformations.[2][5][6] 2-Aminoethyl dibutylborinate serves as a readily accessible and versatile building block for the construction of these important heterocyclic frameworks.
Synthesis of the Precursor: 2-Aminoethyl Dibutylborinate
The synthesis of 2-aminoethyl dibutylborinate is conceptually straightforward, typically involving the reaction of a dibutylborinic acid equivalent with ethanolamine. The following protocol is adapted from established procedures for analogous diphenylborinates.[1]
Underlying Principle:
The formation of 2-aminoethyl dibutylborinate relies on the condensation reaction between a borinic acid and an amino alcohol. The borinic acid acts as a Lewis acid, readily reacting with the nucleophilic hydroxyl and amino groups of ethanolamine. The resulting product is stabilized by an intramolecular dative bond from the nitrogen to the boron atom, forming a five-membered ring structure in the solid state and in non-polar solvents.
Experimental Protocol: Synthesis of 2-Aminoethyl Dibutylborinate
Materials:
-
Dibutylborinic anhydride or a suitable dibutylborinic acid precursor
-
Ethanolamine
-
Anhydrous ethanol or acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve dibutylborinic anhydride (1.0 eq) in anhydrous ethanol (or acetonitrile) to a concentration of approximately 0.5 M.
-
To this solution, add ethanolamine (1.0-1.1 eq) dropwise at room temperature with stirring.
-
The reaction is typically exothermic. Maintain the temperature at or below 40°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
The product, 2-aminoethyl dibutylborinate, may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be washed with a cold, non-polar solvent such as hexane to remove any unreacted starting material.
-
Dry the product under vacuum to obtain 2-aminoethyl dibutylborinate as a white to off-white solid.
Characterization:
The structure of the synthesized 2-aminoethyl dibutylborinate should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the butyl groups and the two methylene groups of the aminoethyl fragment.
-
¹³C NMR: Resonances for the carbons of the butyl and aminoethyl groups.
-
¹¹B NMR: A characteristic signal for a tetracoordinate boron atom.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Formation of Boron-Nitrogen Heterocycles: The Oxazaborolidine Core
A primary application of 2-aminoethyl dibutylborinate is its use as a precursor for the synthesis of 2,2-dibutyl-1,3,2-oxazaborolidines. These heterocycles are formed through the reaction of 2-aminoethyl dibutylborinate with aldehydes or ketones.
Mechanism of Formation:
The reaction proceeds via a nucleophilic addition of the amino group to the carbonyl carbon, followed by an intramolecular condensation with the borinate moiety, eliminating a molecule of water. The Lewis acidic boron center plays a crucial role in activating the carbonyl group towards nucleophilic attack.
Caption: General mechanism for oxazaborolidine formation.
Experimental Protocol: Synthesis of a 2,2-Dibutyl-1,3,2-Oxazaborolidine
Materials:
-
2-Aminoethyl dibutylborinate
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Anhydrous toluene or other suitable aprotic solvent
-
Dean-Stark apparatus (optional, for water removal)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 2-aminoethyl dibutylborinate (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a condenser (and a Dean-Stark trap if desired), add the aldehyde or ketone (1.0 eq).
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by TLC/GC-MS analysis.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude 2,2-dibutyl-1,3,2-oxazaborolidine.
-
The product can be purified by vacuum distillation or chromatography if necessary.
Table 1: Representative Aldehyde/Ketone Substrates and Expected Products
| Carbonyl Substrate | Product Name |
| Benzaldehyde | 2,2-Dibutyl-4-phenyl-1,3,2-oxazaborolidine |
| Acetophenone | 2,2-Dibutyl-4-methyl-4-phenyl-1,3,2-oxazaborolidine |
| Cyclohexanone | Spiro[cyclohexane-1,4'-(2,2-dibutyl-1,3,2-oxazaborolidine)] |
Applications in Asymmetric Synthesis: The Catalytic Potential
While simple 2,2-dibutyl-1,3,2-oxazaborolidines derived from ethanolamine are achiral, the true power of this class of heterocycles is realized when they are derived from chiral amino alcohols. These chiral oxazaborolidines, famously exemplified by the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective catalysts for the enantioselective reduction of ketones and other prochiral substrates.[7][8]
Corey-Bakshi-Shibata (CBS) Reduction:
The CBS reduction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide) to reduce prochiral ketones to chiral secondary alcohols with high enantioselectivity.
Caption: Catalytic cycle of the CBS reduction.
By employing a chiral amino alcohol in the initial synthesis instead of ethanolamine, a chiral version of the 2,2-dibutyl-1,3,2-oxazaborolidine can be prepared. This chiral catalyst can then be utilized in asymmetric reductions. The dibutyl groups on the boron atom can influence the steric and electronic properties of the catalyst, potentially offering different reactivity and selectivity profiles compared to the more common phenyl or methyl substituted analogues.
Conclusion and Future Outlook
2-Aminoethyl dibutylborinate, while not as extensively documented as its phenyl analogue, represents a valuable and versatile precursor for the synthesis of boron-nitrogen heterocycles. The protocols outlined in this guide, based on established chemical principles, provide a solid foundation for researchers to explore the synthesis and application of these compounds. The resulting oxazaborolidines, particularly their chiral derivatives, hold significant promise as catalysts in asymmetric synthesis, offering a tunable platform for the development of novel and efficient synthetic methodologies. Further research into the specific properties and catalytic activities of dibutyl-substituted B-N heterocycles is warranted and could unveil new opportunities in drug discovery and materials science.
References
-
K. Na, S. M. P. Choi, S. H. Lee, et al. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. International Journal of Molecular Sciences, 21(16), 5604. [Link]
-
T. Morita, H. Murakami, Y. Asawa, H. Nakamura. (2022). Enantioselective Synthesis of Oxazaborolidines by Palladium-Catalyzed N-H/B-H Double Activation of 1,2-Azaborines. Angewandte Chemie International Edition, 61(7), e202113558. [Link]
-
E. J. Corey, J. O. Link. (1993). A New Process for the Generation of 1,3,2-Oxazaborolidines, Catalysts for Enantioselective Synthesis. ChemInform, 24(2). [Link]
-
D. G. Hall. (2025). Application of Boron Heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
J. M. Brown, G. C. Lloyd-Jones. (1994). CATALYTIC ASYMMETRIC HYDROBORATION WITH OXAZABOROLIDINES. Tetrahedron: Asymmetry, 5(6), 1095-1100. [Link]
-
S. Bach, D. Daniel. (2021). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Journal of Organic Chemistry. [Link]
-
S. M. P. Choi, K. Na, M. A. Hediger, M. Lochner. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. ResearchGate. [Link]
-
K. Na, S. M. P. Choi, S. H. Lee, et al. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. PubMed. [Link]
-
R. T. Stemmler. (2007). CBS Oxazaborolidines - Versatile Catalysts for Asymmetric Synthesis. Synlett, 2007(6), 997-998. [Link]
-
P. Sykes. (2013). Reactions of amino compounds with aldehydes and ketones. In A Guidebook to Mechanism in Organic Chemistry (6th ed.). Pearson. [Link]
-
M. Pittelkow, R. Lewinsky, J. B. Christensen. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 1. [Link]
-
The Preparation and Application of two New Types of Oxazaborolidines. ResearchGate. [Link]
-
(R)-2-Methyl-CBS-oxazaborolidine. Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. ChemInform Abstract: An Oxazaborolidine‐Based Catalytic Method for the Asymmetric Synthesis of Chiral Allylic Alcohols. / ChemInform, 2015 [sci-hub.box]
- 8. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
step-by-step guide for using 2-Aminoethyl dibutylborinate in a lab setting
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A Senior Application Scientist's Guide for Researchers in Cellular Signaling and Drug Development
Abstract & Scientific Context
2-Aminoethyl dibutylborinate, commonly known as 2-APB, is a cornerstone chemical tool for investigating intracellular calcium (Ca²⁺) signaling. Initially characterized as a membrane-permeable inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R), its pharmacological profile is now understood to be substantially more complex.[1][2] 2-APB exhibits a fascinating, often concentration-dependent, polypharmacology, acting as a modulator of Transient Receptor Potential (TRP) channels, store-operated calcium entry (SOCE), and other key components of the Ca²⁺ signaling machinery.[3] This guide provides an in-depth, experience-driven framework for the effective use of 2-APB in a modern laboratory setting, emphasizing protocol integrity, data interpretation, and an understanding of its mechanistic nuances.
Physicochemical Properties & Solution Preparation
A reproducible experiment begins with the proper handling and preparation of the reagent. Understanding the physical and chemical properties of 2-APB is not merely academic; it is critical for ensuring accurate and consistent concentrations in your assays.
Key Compound Characteristics
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆BNO | [4][3] |
| Molecular Weight | 225.1 g/mol | [4] |
| Appearance | White to beige crystalline powder | [4][5] |
| Melting Point | 192 - 194°C | [4] |
| Storage (Solid) | Store at -20°C, desiccated | [6][7] |
| Storage (Solution) | Prepare fresh; if necessary, store at -20°C for up to one month | [8] |
Protocol: Preparation of High-Concentration Stock Solutions
Causality: 2-APB has poor aqueous solubility. Therefore, a high-concentration stock solution must be prepared in an organic solvent, typically dimethyl sulfoxide (DMSO). Using fresh, anhydrous DMSO is crucial as moisture can reduce solubility and promote hydrolysis of the compound.[9]
Materials:
-
2-Aminoethyl dibutylborinate (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, inert gas (e.g., Argon or Nitrogen) - Optional but recommended
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of 2-APB powder. Note: Perform this in a fume hood or designated weighing station with appropriate personal protective equipment (PPE).
-
Solvent Addition: Based on the desired stock concentration (e.g., 100 mM), calculate the required volume of DMSO. For example, to make a 100 mM stock from 5 mg of 2-APB (MW = 225.1 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (L) = 0.005 g / (0.1 mol/L * 225.1 g/mol ) = 0.0002221 L = 222.1 µL
-
Add 222.1 µL of anhydrous DMSO to the vial containing the 5 mg of 2-APB.
-
-
Dissolution: Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) can aid dissolution. Ensure the solution is clear and free of any precipitate before use.
-
Aliquoting & Storage:
-
It is best practice to prepare fresh solutions for each experiment.[8] Due to the potential for hydrolysis in aqueous buffers, 2-APB's stability can be a concern.[2]
-
If storage is necessary, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This prevents repeated freeze-thaw cycles.
-
Purging the headspace of the vial with an inert gas before capping can reduce degradation from air and moisture.[7]
-
Store aliquots at -20°C for up to one month.[8] Before use, thaw the aliquot completely and ensure the compound is fully dissolved.
-
Core Mechanisms & Experimental Considerations
The utility of 2-APB stems from its interaction with multiple targets in the Ca²⁺ signaling pathway. A successful experimental design hinges on understanding these interactions and their concentration-dependencies.
The Dual Nature of 2-APB: A Multi-Target Modulator
2-APB is not a "magic bullet" for a single target. Its effects are pleiotropic, and interpreting results requires this context. The diagram below illustrates its primary points of intervention.
Caption: 2-APB's multifaceted effects on cellular calcium signaling pathways.
Concentration-Dependent Effects: The Causality Behind Dose Selection
The concentration of 2-APB used is the most critical experimental parameter. Its effects on Store-Operated Calcium Entry (SOCE) are famously biphasic.[1][10]
| Concentration Range | Primary Effect(s) | Experimental Rationale & Context |
| Low (1-10 µM) | Potentiation of SOCE. | At these concentrations, 2-APB can enhance the activity of STIM-Orai channels, leading to increased Ca²⁺ influx after store depletion.[8] This range is useful for studying the mechanisms of SOCE enhancement. |
| Mid (30-100 µM) | Inhibition of IP₃R and SOCE. | This is the most common range used. 2-APB inhibits IP₃-mediated Ca²⁺ release with an IC₅₀ of ~42 µM.[3] It also robustly inhibits SOCE.[3] This range is chosen to block Ca²⁺ release from the ER. However, off-target effects on TRP channels are highly likely. |
| High (>100 µM) | Broad-spectrum effects. | At high concentrations, 2-APB activates certain TRP channels (TRPV1, TRPV2, TRPV3) and may inhibit SERCA pumps.[11][12] These concentrations are generally avoided unless specifically studying these other targets, as the data becomes difficult to interpret in the context of IP₃R signaling. |
Trustworthiness through Controls: Due to this polypharmacology, experiments with 2-APB are only interpretable with a rigorous set of controls. A vehicle control (DMSO at the same final concentration) is mandatory. To validate the specific pathway of interest, consider using more selective inhibitors or genetic tools (e.g., siRNA/CRISPR knockout of the target channel) in parallel.
Experimental Protocols
Protocol: Investigating IP₃R Inhibition via Fluorometric Calcium Imaging
This protocol provides a framework to assess the inhibitory effect of 2-APB on Gq-coupled GPCR-induced, IP₃-mediated Ca²⁺ release from the endoplasmic reticulum.
Workflow Diagram:
Caption: Workflow for a typical calcium imaging experiment using 2-APB.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., HEK293, HeLa, or a cell line endogenously expressing the receptor of interest) onto glass-bottom imaging dishes 24-48 hours prior to the experiment.
-
Dye Loading: Wash cells once with a physiological saline buffer (e.g., HBSS). Incubate cells with a Ca²⁺-sensitive fluorescent indicator (e.g., Fura-2 AM, 2-5 µM) in the same buffer for 30-60 minutes at 37°C.
-
De-esterification: Wash the cells twice with buffer to remove excess dye and allow 20-30 minutes for the AM ester to be fully cleaved by intracellular esterases, trapping the active dye in the cytoplasm.
-
Baseline Recording: Mount the dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging (e.g., 340/380 nm excitation for Fura-2). Record a stable baseline fluorescence ratio for 1-2 minutes.
-
Inhibitor Application: For the experimental group, add 2-APB to the desired final concentration (e.g., 50 µM). For the control group, add an equivalent volume of the vehicle (DMSO). Incubate for 5-10 minutes.
-
Self-Validation: The vehicle control is essential to ensure that DMSO itself does not alter the Ca²⁺ response.
-
-
Agonist Stimulation: Add a known agonist for a Gq-coupled receptor expressed in your cells (e.g., ATP, carbachol) to induce IP₃ production and subsequent Ca²⁺ release.
-
Data Recording & Analysis: Record the change in fluorescence ratio over time. The peak of the fluorescence signal after agonist addition represents the transient increase in cytosolic Ca²⁺. Compare the peak amplitude in 2-APB-treated cells to the vehicle-treated control cells. A significant reduction in the peak indicates inhibition of IP₃R-mediated Ca²⁺ release.
Safety & Disposal
-
Handling: Always handle 2-APB powder and concentrated DMSO stocks in a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Disposal: Dispose of waste materials (unused solutions, contaminated tips, etc.) in accordance with your institution's chemical waste disposal guidelines. Do not pour down the drain.
References
-
DeHaven, W. I., & Smyth, J. T. (2010). Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry. The Journal of biological chemistry, 285(16), 12295–12304. [Link]
-
2-Aminoethoxydiphenyl borate - Wikipedia. Wikipedia. [Link]
-
2-Aminoethyl diphenylborinate. HiMedia Laboratories. [Link]
-
Ress, D., & Groschner, K. (2021). The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2. Scientific reports, 11(1), 10839. [Link]
-
Prakriya, M., & Lewis, R. S. (2001). Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors. The Journal of physiology, 536(Pt 1), 3–19. [Link]
-
Hu, H. Z., Gu, Q., Wang, C., Colton, C. K., Tang, J., & Zhu, M. X. (2004). 2-Aminoethoxydiphenyl borate as a common activator of TRPV1, TRPV2, and TRPV3 channels. The Journal of biological chemistry, 279(34), 35741–35748. [Link]
-
Missiaen, L., Callewaert, G., De Smedt, H., & Parys, J. B. (2001). 2-Aminoethoxydiphenyl borate affects the inositol 1,4,5-trisphosphate receptor, the intracellular Ca2+ pump and the non-specific Ca2+ leak from the non-mitochondrial Ca2+ stores in permeabilized A7r5 cells. Cell calcium, 29(2), 111–116. [Link]
Sources
- 1. 2-Aminoethoxydiphenyl borate - Wikipedia [en.wikipedia.org]
- 2. The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 2-Aminoethyl diphenylborinate [himedialabs.com]
- 5. 2-Aminoethyl Diphenylborinate | 524-95-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-氨基乙酯二苯基硼酸-提供多种分子大小 [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 2-APB | SOCE modulator | Hello Bio [hellobio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Aminoethyl Dibutylborinate
Welcome to the technical support center for 2-Aminoethyl Dibutylborinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields and overcome common challenges. Our approach is grounded in established chemical principles and field-proven insights, ensuring you have the expert guidance needed for success.
Introduction to 2-Aminoethyl Dibutylborinate
2-Aminoethyl dibutylborinate is a valuable organoboron compound, often employed in cross-coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.[1] The internal coordination between the nitrogen and boron atoms can offer enhanced stability compared to the corresponding boronic acid, yet like many organoboron reagents, it is susceptible to certain side reactions and requires careful handling and reaction optimization to achieve high yields. This guide will walk you through the most common issues and their solutions. While specific literature on 2-aminoethyl dibutylborinate is limited, the principles outlined here are based on extensive knowledge of analogous borinic esters and boronic acid derivatives used in catalysis.[2][3]
Frequently Asked Questions (FAQs)
Q1: How should I handle and store 2-Aminoethyl Dibutylborinate to ensure its stability?
A1: 2-Aminoethyl dibutylborinate, like other borinic esters, can be sensitive to moisture and atmospheric oxygen.[3][4] Hydrolysis is a primary concern, leading to the formation of dibutylborinic acid and ethanolamine, which can complicate your reaction and reduce the amount of active reagent.
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.
-
Handling: When weighing and dispensing the reagent, do so under an inert atmosphere as much as possible. Use dry solvents and glassware to minimize exposure to water.[4]
Q2: My reaction with 2-Aminoethyl Dibutylborinate is showing low yield. What are the most common causes?
A2: Low yields in cross-coupling reactions involving borinic esters can stem from several factors. The most common culprits are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the borinate group is replaced by a hydrogen atom from a proton source (like water or alcohols) in the reaction mixture. This is a known side reaction for many organoboron species.[2][5]
-
Homocoupling: The borinic ester can couple with itself, forming a symmetrical byproduct. This is often exacerbated by the presence of oxygen.
-
Hydrolysis of the Ester: As mentioned, the ester can hydrolyze, reducing the concentration of the active coupling partner.[3]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical for a successful reaction and are often interdependent.[6]
Q3: How do I choose the right conditions for a Suzuki-Miyaura coupling with 2-Aminoethyl Dibutylborinate?
A3: The optimal conditions are highly dependent on your specific substrates. However, here are some general guidelines based on established protocols for similar boronic esters:[2][7]
| Parameter | Recommendation | Rationale |
| Catalyst | Palladium-based catalysts such as Pd(PPh₃)₄, PdCl₂(dppf), or more advanced pre-catalysts. | The choice of catalyst and its ligand system is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.[6] |
| Ligand | Phosphine ligands (e.g., PPh₃, dppf) are common. For challenging substrates, bulky, electron-rich ligands can be beneficial. | Ligands stabilize the palladium center and influence its reactivity. |
| Base | Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. | The base is required to activate the borinic ester for transmetalation. The strength and nature of the base can significantly impact the reaction rate and side reactions.[6] |
| Solvent | A mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous solution of the base is common. Anhydrous conditions can also be employed. | The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if used. |
Q4: Can 2-Aminoethyl Dibutylborinate transmetalate directly in a Suzuki-Miyaura coupling, or does it need to hydrolyze first?
A4: Research on various boronic esters has shown that they can undergo transmetalation directly without prior hydrolysis to the corresponding boronic acid.[2][8] The reaction mechanism involves the formation of a palladium-boronate intermediate. The rate of this direct transmetalation can be influenced by the nature of the ester.[8]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing little to no formation of your desired product, a systematic approach to troubleshooting is necessary.
Workflow for Diagnosing Low Yield:
Troubleshooting Decision Tree
Question: I have confirmed my reagents are pure and stoichiometry is correct, but the yield is still low. What should I check next?
Answer: Focus on the "big three" of cross-coupling: the catalyst, the base, and the solvent.
-
Catalyst System: Is your palladium catalyst active? For less reactive coupling partners (e.g., aryl chlorides), a more active catalyst system with bulky, electron-rich ligands may be required. Consider screening a few different palladium pre-catalysts and ligands.
-
Base Selection: The base is not just a proton scavenger; it plays a key role in the transmetalation step. If you are using a mild base like K₂CO₃ and getting low conversion, consider a stronger base like K₃PO₄ or Cs₂CO₃. Conversely, if you are seeing significant side reactions, a milder base might be beneficial.
-
Solvent Effects: Ensure your solvent is properly degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling. If solubility is an issue, you may need to explore different solvent systems. For substrates prone to protodeboronation, switching to anhydrous conditions can be effective.
Issue 2: Significant Protodeboronation is Observed
Question: My mass spectrometry analysis shows a significant amount of byproduct corresponding to the protonated version of my substrate that was attached to the boron. How can I minimize this?
Answer: Protodeboronation is a common headache, especially with electron-rich or heteroaromatic borinic esters. Here are some strategies to combat it:
-
Use Anhydrous Conditions: Since water is often the proton source, running the reaction under strictly anhydrous conditions can significantly reduce this side reaction. Use dry solvents and ensure your base is anhydrous.
-
Choose a Milder Base: Strong bases in protic solvents can accelerate protodeboronation. Consider switching to a weaker base like KF.
-
Increase the Reaction Rate: Sometimes, protodeboronation is a result of a sluggish desired reaction. By optimizing the catalyst and ligand to speed up the cross-coupling, you can favor product formation over the decomposition pathway.
Issue 3: Homocoupling of the Borinic Ester is the Main Byproduct
Question: I am getting a good conversion of my starting materials, but the main product is the dimer of the group attached to boron. What is causing this?
Answer: Homocoupling is often a sign of issues with the palladium catalyst, frequently caused by the presence of oxygen.
-
Thoroughly Degas Solvents: Ensure your reaction solvent is rigorously degassed before adding the catalyst. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[4]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen to prevent oxygen from entering the reaction vessel.
-
Use a Pd(0) Source: Some Pd(II) pre-catalysts can promote homocoupling if their reduction to the active Pd(0) species is inefficient. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes alleviate this issue.
Experimental Protocol: A General Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and should be optimized for your specific substrates.
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), 2-Aminoethyl dibutylborinate (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Potential Pitfalls:
Suzuki-Miyaura cycle with potential side reactions.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling of alkylboronic esters. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Falck, J. R., et al. (2005). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications, (11), 1466-1468. [Link]
-
Dhimitruka, I., & SantaLucia, J. (2006). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Organic letters, 8(26), 6139–6142. [Link]
-
ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. [Link]
-
Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. [Link]
-
Suárez-Castillo, O. R., et al. (2016). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 50(4), 198-202. [Link]
-
Organic Chemistry Portal. (2019). Boronic acid synthesis by hydrolysis. [Link]
-
Chem-Impex. (n.d.). 2-Aminoethyl diphenylborinate. [Link]
-
Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416. [Link]
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- 8. pubs.acs.org [pubs.acs.org]
common side reactions of 2-Aminoethyl dibutylborinate and how to avoid them
Welcome to the technical support guide for 2-Aminoethyl dibutylborinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Given the limited specific literature on 2-Aminoethyl dibutylborinate, this guide synthesizes field-proven insights from extensive experience with analogous borinic acid derivatives, particularly its close relative, 2-Aminoethyl diphenylborinate (2-APB), and general principles of organoboron chemistry.
I. Frequently Asked Questions (FAQs)
Q1: What is 2-Aminoethyl dibutylborinate and how is it typically synthesized?
A1: 2-Aminoethyl dibutylborinate is a borinic acid ester. Structurally, it consists of a boron atom bonded to two butyl groups and a 2-aminoethoxy group. Its synthesis would typically involve the condensation reaction between dibutylborinic acid (or its anhydride) and 2-aminoethanol. This reaction forms a stable five-membered ring structure due to the dative bond between the nitrogen of the amino group and the boron atom.
Q2: What are the primary stability concerns when working with 2-Aminoethyl dibutylborinate?
A2: The two main stability concerns are hydrolysis and oxidation. The B-O bond is susceptible to cleavage by water, and the B-C bonds can be oxidized, especially in the presence of air or other oxidizing agents. These degradation pathways can lead to the formation of dibutylborinic acid, boric acid, butanol, and butane, ultimately reducing the efficacy of your reagent.
Q3: How should I properly store and handle this compound?
A3: To mitigate degradation, 2-Aminoethyl dibutylborinate should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C.[1] It should be protected from moisture and light.[2] When handling, use anhydrous solvents and techniques to minimize exposure to water and air.
Q4: I am using this compound in a biological assay and observing unexpected effects. Why could this be?
A4: While specific biological data for the dibutyl derivative is scarce, its well-studied analog, 2-Aminoethyl diphenylborinate (2-APB), is known to be a promiscuous modulator of several biological targets.[3][4] These include IP3 receptors, store-operated calcium (SOC) channels, and various TRP channels.[1][3][4][5][6][7] It is highly probable that 2-Aminoethyl dibutylborinate possesses a similar, though not identical, pharmacological profile. Therefore, any observed biological activity should be carefully interpreted, and appropriate control experiments are essential to deconvolute the intended effects from potential off-target interactions.
II. Troubleshooting Guide
This section addresses common problems encountered during experiments involving 2-Aminoethyl dibutylborinate.
Problem 1: Low or No Yield in a Chemical Reaction
Possible Cause 1: Degradation of the Reagent via Hydrolysis
-
Explanation: Borinic esters are susceptible to hydrolysis, which cleaves the B-O bond, yielding dibutylborinic acid and 2-aminoethanol.[8][9] This is one of the most common modes of failure for this class of compounds. The reaction is reversible and can be catalyzed by acid or base.[8][9][10]
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction protocol, as these can accelerate hydrolysis.
-
Reagent Quality Check: Before use, you can check the integrity of the compound via ¹¹B NMR spectroscopy. A pure sample should exhibit a characteristic chemical shift for the tetracoordinate boron. The appearance of new peaks may indicate hydrolysis or oxidation.
-
Possible Cause 2: Degradation of the Reagent via Oxidation
-
Explanation: The boron-carbon bonds in organoboranes are susceptible to oxidation, which can lead to the formation of butanol and boric acid derivatives.[11][12][13][14][15] This process is often initiated by reactive oxygen species or even atmospheric oxygen.[11][12][13][14][15]
-
Solution:
-
Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: As with preventing hydrolysis, maintaining a positive pressure of an inert gas throughout the experiment is crucial.
-
Avoid Oxidizing Agents: Ensure that your reaction mixture does not contain any incompatible oxidizing agents unless they are a planned part of the reaction sequence.
-
Problem 2: Inconsistent or Unexpected Biological Activity
Possible Cause 1: Off-Target Pharmacological Effects
-
Explanation: As mentioned in the FAQs, the diphenyl analog (2-APB) has a wide range of biological targets.[1][3][4][5][6][7] 2-Aminoethyl dibutylborinate likely shares some of this polypharmacology. The observed effects may not be due to the intended mechanism of action.
-
Solution:
-
Dose-Response Curve: Perform a full dose-response curve to understand the concentration-dependent effects of the compound. 2-APB, for instance, exhibits biphasic effects on SOCE, potentiating at low concentrations and inhibiting at higher concentrations.[3][4][7]
-
Use of Controls: Employ negative controls (vehicle only) and positive controls (known modulators of suspected off-targets) to differentiate the specific from non-specific effects.
-
Structural Analogs: If possible, test structurally related but inactive analogs to confirm that the observed effect is due to the specific pharmacophore.
-
Target Knockdown/Knockout Models: The most definitive way to confirm on-target activity is to use cell lines or animal models where the intended target has been genetically removed or silenced.
-
Possible Cause 2: Cytoplasmic Acidification
-
Explanation: Some lipophilic compounds can cause intracellular acidification, which can, in turn, affect the function of pH-sensitive proteins. For example, the inhibitory effect of 2-APB on TRPM7 channels has been attributed to cytoplasmic acidification.
-
Solution:
-
Monitor Intracellular pH: Use a pH-sensitive fluorescent dye (e.g., BCECF-AM) to measure the intracellular pH of your cells in the presence and absence of 2-Aminoethyl dibutylborinate.
-
Use of pH Buffers: Increase the buffering capacity of your intracellular or extracellular solutions to see if this mitigates the observed biological effect.
-
III. Experimental Protocols & Methodologies
Protocol 1: General Handling and Preparation of Stock Solutions
-
Material: 2-Aminoethyl dibutylborinate, anhydrous DMSO or ethanol, inert gas (argon or nitrogen), dry glassware, and appropriate personal protective equipment.
-
Procedure: a. Allow the vial of 2-Aminoethyl dibutylborinate to warm to room temperature under an inert atmosphere before opening to prevent condensation of moisture. b. Weigh the desired amount of the compound rapidly in a glove box or under a stream of inert gas. c. Add anhydrous solvent (e.g., DMSO) to the compound to achieve the desired stock concentration. d. Cap the vial tightly, seal with parafilm, and store at -20°C, protected from light. e. For use in aqueous biological buffers, perform serial dilutions from the stock solution immediately before the experiment. Avoid prolonged storage of aqueous solutions due to the risk of hydrolysis.
IV. Diagrams
Key Side Reactions of 2-Aminoethyl Dibutylborinate
Caption: Primary degradation pathways for 2-Aminoethyl dibutylborinate.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
V. References
-
ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
-
PubMed. (2020, August 5). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroboration. Retrieved from [Link]
-
ChemRxiv. (2025, October 6). A New Class of Customisable Stable Boronic Ester Assembly. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 11.6: Addition of Boron Hydrides to Alkenes. Organoboranes. Retrieved from [Link]
-
ResearchGate. (n.d.). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
-
ACS Publications. (n.d.). Organoboranes for synthesis. 14. Convenient procedures for the direct oxidation of organoboranes from terminal alkenes to carboxylic acids. Retrieved from [Link]
-
YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from [Link]
-
Semantic Scholar. (2009, July 5). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Oxidation of Organo‐Boron Compounds Using Electrochemically Generated Peroxodicarbonate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Retrieved from [Link]
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- 1. 2-アミノエチルジフェニルボリネート-複数のサイズがあります [sigmaaldrich.com]
- 2. 2-Aminoethyl Diphenylborinate | 524-95-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
stability and degradation of 2-Aminoethyl dibutylborinate under reaction conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Aminoethyl dibutylborinate. This guide is designed to provide in-depth, practical advice on the stability and degradation of this compound under common laboratory and reaction conditions. As a borinic ester, its reactivity is governed by the unique properties of the boron center. While much of the published literature focuses on its close analog, 2-Aminoethyl diphenylborinate (2-APB), the fundamental principles of stability and degradation are directly applicable to the dibutyl derivative. This guide leverages established knowledge on borinic esters and boronic acids to provide a robust framework for your experimental success.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling, storage, and general stability of 2-Aminoethyl dibutylborinate.
Q1: What is 2-Aminoethyl dibutylborinate and what are its primary degradation concerns?
2-Aminoethyl dibutylborinate is a borinic acid ester. The key structural feature is the B-O-C ester linkage and the carbon-boron (C-B) bonds. The intramolecular coordination of the amino group's nitrogen to the boron atom provides some stability. However, like other boronic acid derivatives, it is susceptible to two primary degradation pathways:
-
Oxidative Deboronation: The carbon-boron bond is prone to cleavage by reactive oxygen species (ROS) or other strong oxidants. This is often a major concern for metabolic stability and in reactions exposed to air or oxidizing agents.[1][2] The empty p-orbital of the boron atom is susceptible to attack by nucleophilic species, which initiates the degradation process.[2][3]
-
Hydrolysis: The borinic ester can be hydrolyzed, particularly under acidic or basic conditions, to yield dibutylborinic acid and 2-aminoethanol. Further protodeboronation (cleavage of the C-B bond by a proton source) can also occur, though it is generally slower than oxidation.[1][4]
Q2: How should I properly store and handle 2-Aminoethyl dibutylborinate to ensure its integrity?
Proper storage and handling are critical to prevent premature degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term stability.[5][6] | Low temperatures slow down the kinetics of all potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, which are key drivers of oxidative degradation and hydrolysis. |
| Container | Use a tightly sealed, suitable container.[7][8] | Prevents contamination and exposure to the atmosphere. Amber vials are recommended to protect from light, which can catalyze oxidation. |
| Solvents | For stock solutions, use dry, aprotic organic solvents like DMSO or DMF.[5] | These solvents are less reactive than protic solvents like water or alcohols. Solutions should be purged with an inert gas.[5] |
| Aqueous Use | Aqueous solutions should be prepared fresh and used immediately.[5] | The presence of water significantly increases the risk of hydrolysis. We do not recommend storing aqueous solutions for more than one day.[5] |
Q3: What common reagents and conditions are incompatible with 2-Aminoethyl dibutylborinate?
To avoid unintended reactions and degradation, be mindful of incompatibilities. The compound should not be exposed to:
-
Strong Oxidizing Agents: (e.g., hydrogen peroxide, peroxy acids). These will rapidly cleave the carbon-boron bond.[7][9]
-
Strong Acids and Bases: These can catalyze the hydrolysis of the ester linkage.[7]
-
Reactive Oxygen Species (ROS): In biological or chemical systems, the presence of ROS can lead to oxidative decomposition.[10]
-
Copper (I) Catalysts: In the context of certain reactions like CuAAC ("click chemistry"), Cu(I) can mediate boronic acid degradation.[11]
Troubleshooting Guide: Experimental Challenges
This section provides structured advice for common problems encountered during experiments involving 2-Aminoethyl dibutylborinate.
Problem: My reaction yield is low, and I suspect compound degradation. How can I confirm this and identify the cause?
Low yields are a common sign that your starting material or an intermediate is degrading under the reaction conditions. A systematic approach is needed to diagnose the issue.
Causality: The primary culprits are often unintended oxidation or hydrolysis due to trace oxygen, water in solvents, or incompatible reagents. The troubleshooting workflow below helps isolate these variables.
Caption: Troubleshooting workflow for diagnosing low reaction yields.
-
Verify Starting Material Purity: Before troubleshooting the reaction, confirm the purity of your 2-Aminoethyl dibutylborinate stock using a suitable analytical method like ¹H NMR, ¹¹B NMR, or HPLC-UV.[12] If it's already degraded, improve your storage and handling procedures.
-
Run a Control Experiment: In a separate flask, subject your compound to the full reaction conditions (solvent, temperature, time) but without any other reagents or catalysts.
-
Analyze the Control Reaction: Use a stability-indicating method like HPLC-UV or LC-MS to analyze the mixture from the control experiment.[12]
-
If no degradation is observed: The issue lies with one of your other reagents (e.g., an incompatible catalyst, an oxidizing agent) or a specific reaction intermediate.
-
If degradation is observed: The solvent or temperature is the likely cause. Proceed to identify the specific degradation pathway.
-
-
Identify Degradation Products: Use LC-MS to get the mass of the degradation products. Compare these masses to the expected products from hydrolysis or oxidation (see next section) to pinpoint the degradation mechanism.
Problem: I see unexpected peaks in my chromatogram. What are the likely degradation pathways and products?
Observing unknown peaks suggests the formation of byproducts. For borinic esters, these typically arise from predictable oxidative or hydrolytic pathways.
Causality: The boron center is electron-deficient, making it a target for nucleophiles like water or peroxides. The C-B bond is the most susceptible to oxidation, while the B-O ester bond is the primary target for hydrolysis.
Caption: Major oxidative and hydrolytic degradation pathways.
| Degradation Pathway | Key Products | Expected Mass Change | Analytical Notes |
| Hydrolysis | Dibutylborinic Acid + 2-Aminoethanol | Cleavage into two smaller molecules | Dibutylborinic acid is less stable and may exist in equilibrium with its anhydride. |
| Oxidation | Butanol + Boric Acid + 2-Aminoethanol | Complete cleavage of C-B bonds | Results in simple, often volatile products. Boric acid is not typically observed by reversed-phase LC-MS. |
Problem: My compound appears to be unstable in an aqueous buffer during my biological assay.
Aqueous instability is a major challenge for boronic acid derivatives in biological experiments.
Causality: The rate of hydrolysis is highly dependent on pH and the specific buffer components.[13][14] At physiological pH, boronate esters can be susceptible to degradation.
-
Prepare Solutions Fresh: As a rule, always prepare aqueous solutions of 2-Aminoethyl dibutylborinate immediately before use. Do not store them.[5]
-
pH Optimization: If your experiment allows, investigate the stability of your compound across a pH range (e.g., pH 6-8). The degradation rate may be significantly lower at a slightly different pH. Deamidation of peptides, for example, shows marked pH dependence.[13]
-
Use Degassed Buffers: Purge your buffer with an inert gas (Argon or Nitrogen) for 15-20 minutes before dissolving your compound. This removes dissolved oxygen and minimizes oxidative degradation.
-
Consider Co-solvents: If permissible in your assay, using a small percentage of an organic co-solvent like DMSO can increase solubility and may improve stability. However, ensure the solvent itself does not affect the experiment.[5]
Detailed Experimental Protocols
Protocol 1: Developing a Stability-Indicating HPLC-UV Method
This protocol outlines the steps to develop an HPLC method capable of separating the parent compound from its potential degradation products.
-
Column and Mobile Phase Selection:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: The acidic mobile phase helps to protonate the amine, leading to better peak shape. A C18 column provides good retention for the dibutyl groups.
-
-
Gradient Elution:
-
Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes).
-
Rationale: This will help to separate the more polar degradation products (like 2-aminoethanol) from the more hydrophobic parent compound.
-
-
Detection:
-
Use a UV detector, monitoring at a wavelength where the phenyl groups (if using 2-APB as a reference) or the compound itself absorbs (e.g., 220 nm, 254 nm). A Photo Diode Array (PDA) detector is ideal as it can show the full UV spectrum, helping to distinguish between peaks.[12]
-
-
Method Validation (Forced Degradation):
-
Prepare four samples of your compound in a suitable solvent.
-
Control: No stress.
-
Acidic: Add HCl to reach pH 1-2. Heat gently (e.g., 60°C for 2 hours).
-
Basic: Add NaOH to reach pH 12-13. Heat gently.
-
Oxidative: Add a small amount of 3% H₂O₂. Leave at room temperature.
-
-
Analyze all four samples using your HPLC method.
-
Self-Validation: A successful stability-indicating method will show the parent peak decreasing in the stressed samples, with corresponding new peaks for the degradation products that are well-resolved from the parent peak.[12]
-
References
- Vertex AI Search, "Improving the oxidative stability of boronic acids through stereoelectronic effects", Source: vertexaisearch.cloud.google.com,
- PNAS, "Boronic acid with high oxidative stability and utility in biological contexts", Source: pnas.org,
- Fisher Scientific, "SAFETY D
- PubMed - NIH, "Boronic acid with high oxidative stability and utility in biological contexts", Source: pubmed.ncbi.nlm.nih.gov,
- Apollo Scientific, "2-Aminoethyl diphenylborin
- Cayman Chemical, "PRODUCT INFORM
- Szabo-Scandic, "2-Aminoethyl diphenylborinate-SDS-MedChemExpress", Source: szabo-scandic.com,
- ResearchGate, "(PDF) Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE)
- Wiley Online Library, "Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2)", Source: onlinelibrary.wiley.com,
- PMC - PubMed Central, "Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions", Source: ncbi.nlm.nih.gov,
- Benchchem, "Analytical techniques for monitoring the degradation of benzylboronic acid", Source: benchchem.com,
- PubMed, "Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport", Source: pubmed.ncbi.nlm.nih.gov,
- Biosynth, "2-Aminoethyl diphenylborinate | 524-95-8 | FA67501", Source: biosynth.com,
- PubMed, "Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide", Source: pubmed.ncbi.nlm.nih.gov,
- PubMed, "The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins", Source: pubmed.ncbi.nlm.nih.gov,
Sources
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. pnas.org [pnas.org]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Optimizing the Synthesis of 2-Aminoethyl Dibutylborinate
Welcome to the technical support center for the synthesis and optimization of 2-Aminoethyl dibutylborinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and optimize for yield and purity. Drawing from established principles in organoboron chemistry, this document provides both foundational knowledge and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 2-Aminoethyl dibutylborinate?
The synthesis is an esterification reaction between a dibutylborinic acid precursor and 2-aminoethanol. The core transformation involves the formation of a B-O bond, yielding the final product and a water byproduct. Due to the high Lewis acidity of the boron center, the product is stabilized by an intramolecular dative bond from the amino group's nitrogen to the boron atom, forming a stable five-membered ring.[1]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yield is the most common issue and can stem from several factors:
-
Degradation of the Borinic Acid Precursor: Dibutylborinic acid is susceptible to oxidation and protodeboronation.[1] Improper handling or storage of the starting material can significantly reduce the amount of active reagent available for the reaction.
-
Unfavorable Reaction Equilibrium: Esterification is a reversible reaction.[2] The water generated as a byproduct can hydrolyze the product back to the starting materials.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to decomposition of the starting materials or the product.
-
Impure Solvents or Reagents: Trace amounts of water or other reactive impurities in your solvent or 2-aminoethanol can consume the borinic acid precursor.
Q3: What are the common impurities I should expect, and how can I identify them?
Common impurities include:
-
Dibutylborinic Anhydride (bis(dibutylboryl)oxide): Formed by the dehydration of two molecules of dibutylborinic acid. This can be a major byproduct if the reaction is not properly managed.
-
Unreacted Starting Materials: Residual 2-aminoethanol and dibutylborinic acid.
-
Oxidation Products: Various oxidized boron species resulting from exposure to air.
-
Hydrolysis Product: If the product is exposed to water during workup, it can revert to dibutylborinic acid and 2-aminoethanol.
These can typically be identified using ¹¹B NMR spectroscopy, where different boron species will have distinct chemical shifts, and standard ¹H NMR and LC-MS analysis.
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) can be challenging due to the potential for borinates to streak or hydrolyze on standard silica plates. A more reliable method is ¹¹B NMR spectroscopy. By taking aliquots from the reaction mixture, you can directly observe the consumption of the starting borinic acid signal and the appearance of the 2-Aminoethyl dibutylborinate product peak.
Q5: Is 2-Aminoethyl dibutylborinate stable for storage?
The intramolecular N→B coordination provides significant stability compared to the parent dibutylborinic acid. However, it is still sensitive to hydrolysis, especially under acidic or strongly basic conditions. For long-term storage, it is recommended to keep the compound under an inert atmosphere (nitrogen or argon), at low temperatures (<-15°C), and away from moisture.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem 1: Low or No Product Conversion
Your reaction has stalled, or you observe minimal formation of the desired product after the expected reaction time.
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting logic for low reaction conversion.
-
Possible Cause 1: Inactive Borinic Acid Precursor
-
Explanation: Diaryl- and dialkylborinic acids are prone to degradation.[1] If your starting material is old or has been exposed to air and moisture, it may have disproportionated or oxidized, rendering it inactive.
-
Solution: Use freshly prepared or recently purchased dibutylborinic acid or its anhydride. A reliable method to purify and store borinic acids is by converting them into a stable amino alcohol complex (e.g., with ethanolamine itself), which can be isolated and weighed accurately before being used in the reaction.[1]
-
-
Possible Cause 2: Unfavorable Reaction Equilibrium
-
Explanation: The esterification produces one equivalent of water for every equivalent of product formed.[2] As the reaction proceeds, the accumulating water can hydrolyze the product, preventing the reaction from reaching completion.
-
Solution: Actively remove water from the reaction mixture. This is most commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or xylene. Alternatively, for smaller-scale reactions, adding an excess of a chemical drying agent, such as activated molecular sieves (3Å or 4Å), to the reaction flask can effectively sequester water.
-
Problem 2: Difficulty in Product Isolation and Purification
The reaction appears successful, but you face challenges during workup and purification, leading to product loss or contamination.
-
Possible Cause: Hydrolysis on Silica Gel
-
Explanation: Standard silica gel is inherently acidic and contains surface-bound water. This environment can rapidly hydrolyze borinic esters, causing the product to revert to dibutylborinic acid, which then binds irreversibly to the silica.[3] This manifests as significant tailing on TLC plates and poor recovery from column chromatography.
-
Solution: Avoid standard silica gel.
-
Neutralized Silica/Alumina: Use deactivated or neutral chromatography media. You can prepare this by washing silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in your eluent) just before use.
-
Boric Acid-Treated Silica: A highly effective method is to use silica gel impregnated with boric acid. This treatment passivates the Lewis acidic sites on the silica surface that are responsible for hydrolysis.[3] (See Protocol 2 below).
-
Alternative Purification: If chromatography is still problematic, consider purification by crystallization or distillation under reduced pressure, if the product's thermal stability allows.
-
-
Optimized Reaction Parameters
The optimal conditions for the synthesis of 2-Aminoethyl dibutylborinate should be determined empirically. The following table provides a starting point for optimization based on analogous reactions.
| Parameter | Recommended Range / Options | Rationale & Key Considerations |
| Temperature (°C) | 25 - 110 °C (Reflux) | Start at room temperature. If slow, increase heat. Higher temperatures facilitate azeotropic water removal but risk decomposition. |
| Reaction Time (h) | 2 - 24 h | Monitor by ¹¹B NMR or TLC (if viable). Reaction is often complete once water evolution ceases in the Dean-Stark trap. |
| Solvent | Toluene, Xylene, THF, Dioxane | Toluene is ideal for azeotropic water removal. THF and Dioxane are good options if a Dean-Stark is not used, but require anhydrous conditions. |
| Stoichiometry | 1.0 : 1.0 to 1.0 : 1.1 (Borinic Acid : Aminoethanol) | A slight excess of the less expensive reagent (typically 2-aminoethanol) can help drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidation of the dibutylborinic acid starting material.[1] |
Protocols
Protocol 1: Synthesis of 2-Aminoethyl Dibutylborinate
Synthesis Workflow
Caption: General workflow for the synthesis of 2-Aminoethyl dibutylborinate.
This protocol is a general guideline and should be adapted based on experimental observations.
Materials:
-
Dibutylborinic acid or its anhydride (1.0 eq)
-
2-Aminoethanol (1.05 eq)
-
Anhydrous Toluene
-
Dean-Stark apparatus, condenser, and round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Assemble the glassware (flask, Dean-Stark trap, condenser) and flame-dry under vacuum. Allow to cool to room temperature under an inert atmosphere.
-
To the flask, add the dibutylborinic acid precursor followed by anhydrous toluene (to make an approx. 0.2-0.5 M solution).
-
Begin stirring and add 2-aminoethanol dropwise via syringe.
-
Heat the mixture to reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap.
-
Continue refluxing until no more water collects in the trap (typically 4-12 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can then be purified. If it is a solid, attempt recrystallization from a non-polar solvent (e.g., hexane). If it is an oil, proceed with chromatography using boric acid-treated silica (Protocol 2).
Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from Hitosugi et al. as cited by BenchChem Technical Support.[3]
Materials:
-
Silica gel for flash chromatography (100 g)
-
Boric acid (H₃BO₃) (5 g)
-
Methanol (approx. 550 mL)
-
Ethanol (approx. 600 mL)
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol.
-
In a large flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel thoroughly with ethanol.
-
Dry the silica gel completely under high vacuum, gently heating if necessary, until it is a free-flowing powder. The treated silica is now ready for use.
References
-
Dehelean, C. A., Feflea, S. & Ilina, B. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. Int. J. Mol. Sci.21 , 5604 (2020). [Link]
-
Dehelean, C. A., Feflea, S. & Ilina, B. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. PubMed[Link]
-
Various Authors. Can anyone guide in synthesis of pyrrole boronic acid ester? ResearchGate (2015). [Link]
-
Karelson, M., Pihl, A. & Maran, U. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. J. Phys. Org. Chem.22 , 766-774 (2009). [Link]
-
Dehelean, C. A., Feflea, S. & Ilina, B. (PDF) Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. ResearchGate (2020). [Link]
-
Bacchiocchi, C. & Petroselli, M. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chem. Commun. (2024). [Link]
- Hall, D. G. Structure, Properties, and Preparation Of Boronic Acid Derivatives.
-
Lescot, C. et al. Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules24 , 256 (2019). [Link]
-
Various Authors. How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange (2024). [Link]
Sources
Technical Support Center: Unexpected NMR Shifts in Products from 2-Aminoethyl Dibutylborinate Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy in reactions involving 2-aminoethyl dibutylborinate. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions, empowering you to interpret unexpected spectral data and refine your experimental approaches.
Troubleshooting Guide: Unraveling Unexpected NMR Shifts
This section addresses specific issues you may encounter during the NMR analysis of 2-aminoethyl dibutylborinate reaction products. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Problem 1: My ¹H NMR spectrum shows broad, poorly resolved signals for the ethyl bridge protons.
Possible Causes:
-
Quadrupolar Relaxation: The primary culprit is often the quadrupolar nature of the boron (¹¹B, I=3/2; ¹⁰B, I=3) and nitrogen (¹⁴N, I=1) nuclei. Nuclei with a spin greater than 1/2 possess a non-spherical charge distribution, known as a quadrupole moment.[1][2] This quadrupole interacts with local electric field gradients, providing an efficient relaxation pathway. This rapid relaxation leads to significant line broadening of adjacent protons.[2][3]
-
Dynamic Chemical Exchange: The B-N dative bond in 2-aminoethyl dibutylborinate and its derivatives can undergo dynamic exchange processes, such as dissociation and re-association.[4][5][6][7][8] If the rate of this exchange is on the NMR timescale, it can lead to the broadening of signals for the protons on the ethyl bridge.
-
Viscosity and Aggregation: Concentrated samples or the formation of aggregates in solution can increase the viscosity, slowing molecular tumbling and leading to broader lines.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at different temperatures.
-
If broadening is due to dynamic exchange: Increasing the temperature will increase the exchange rate, potentially leading to a sharpening of the signals into a time-averaged peak. Conversely, lowering the temperature can slow the exchange enough to resolve distinct signals for the different exchanging species.[5]
-
If broadening is due to quadrupolar relaxation: The effect of temperature is generally less pronounced, although changes in viscosity with temperature can have a minor effect.
-
-
Dilution Study: Prepare and analyze samples at different concentrations. If aggregation is the cause of broadening, dilution should lead to sharper signals.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence both dynamic exchange and the local electric field gradient.[9] Acquiring spectra in a range of deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆, Methanol-d₄) can help resolve overlapping signals and may alter exchange rates.[10]
-
¹¹B NMR Spectroscopy: Acquire a ¹¹B NMR spectrum. The chemical shift and linewidth of the boron signal can provide valuable information about its coordination environment. Tetracoordinate boron species, such as in the cyclic B-N adduct, typically show sharper signals at higher fields (upfield) compared to tricoordinate boron compounds.[11][12]
Problem 2: The chemical shifts of the methylene groups (-CH₂-) in my product are significantly different from what I predicted.
Possible Causes:
-
Cyclic vs. Acyclic Structure: The formation of the intramolecular B-N dative bond in 2-aminoethyl dibutylborinate creates a five-membered ring. This ring constraint significantly alters the electronic environment and conformation of the ethyl bridge compared to an open-chain analogue.
-
Anisotropic Effects: The B-N bond and any aromatic substituents on boron can create local magnetic fields that shield or deshield nearby protons, leading to unexpected shifts.[13]
-
Solvent and pH Effects: The position of the B-N equilibrium can be sensitive to the solvent and the presence of acidic or basic impurities. Protonation of the nitrogen or coordination of a solvent molecule to the boron can disrupt the B-N bond, leading to significant changes in the chemical shifts.
Troubleshooting Steps:
-
Confirm Cyclization with 2D NMR:
-
¹H-¹H COSY: A Correlation Spectroscopy experiment will show correlations between the adjacent methylene groups, confirming their connectivity.
-
¹H-¹³C HSQC/HMBC: Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments will correlate the protons to their directly attached carbons (HSQC) and to carbons 2-3 bonds away (HMBC). This is crucial for unambiguous assignment of the -CH₂-N and -CH₂-O signals.
-
¹H-¹¹B HMBC: If available, this experiment can directly show a correlation between the protons on the ethyl bridge and the boron atom, providing definitive evidence of the cyclic structure.[14]
-
-
Computational Chemistry: Use Density Functional Theory (DFT) calculations to predict the ¹H and ¹³C NMR chemical shifts for the expected product structure. Comparing the calculated shifts with the experimental data can help validate the proposed structure.[15][16]
-
Control for pH: If the reaction is performed in a protic solvent or if acidic/basic reagents are used, ensure the final sample for NMR is neutral. This can be achieved by a workup with a mild aqueous base (like NaHCO₃ solution) or by filtration through a short plug of neutral alumina.
Problem 3: I see more signals in the ¹H and/or ¹³C NMR spectrum than expected for a single product.
Possible Causes:
-
Rotamers/Conformational Isomers: Slow rotation around the B-N bond or slow interconversion of ring conformations on the NMR timescale can lead to the observation of multiple sets of signals for a single compound.[10]
-
Equilibrium Mixture: The product might exist in equilibrium with starting materials or other species. For example, there could be an equilibrium between the cyclic monomer and a dimer or oligomer.
-
Presence of Impurities: Unreacted starting materials, byproducts, or solvent residues can contribute extra peaks.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: As with peak broadening, VT-NMR is an excellent tool to probe dynamic processes. If the extra signals are due to rotamers, increasing the temperature should cause them to coalesce into a single set of time-averaged signals.[4][10]
-
2D NMR (COSY, HSQC): Use 2D NMR to determine if the extra signals belong to the same spin system as your main product or if they arise from a different molecule.
-
Diffusion Ordered Spectroscopy (DOSY): This "NMR chromatography" experiment separates signals based on the diffusion coefficient of the molecules. All signals from a single molecule should have the same diffusion coefficient and appear on the same horizontal line in the 2D plot. This can help distinguish between a mixture of compounds and the presence of conformers.
-
Careful Purification and Handling: Ensure rigorous purification of the product. Since organoboron compounds can be sensitive to air and moisture, handling under an inert atmosphere is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹¹B NMR chemical shifts for 2-aminoethyl dibutylborinate and its derivatives?
A1: The ¹¹B NMR chemical shift is highly sensitive to the coordination number of the boron atom.
-
Tricoordinate Boron (sp²): Boronic esters or acids typically resonate in the range of δ +20 to +35 ppm .
-
Tetracoordinate Boron (sp³): In the cyclic 2-aminoethyl dibutylborinate, the formation of the dative B-N bond results in a tetracoordinate boron center. This increased coordination and shielding shifts the resonance significantly upfield, typically to the range of δ +5 to +15 ppm .[11][12][17] The exact shift depends on the solvent and other substituents.
| Boron Coordination | Hybridization | Typical ¹¹B Chemical Shift Range (ppm) |
| Tricoordinate | sp² | +20 to +35 |
| Tetracoordinate | sp³ | +5 to +15 |
Q2: Why is the baseline of my ¹¹B NMR spectrum so distorted?
A2: This is a very common issue. The broad, rolling baseline is often due to a background signal from the borosilicate glass of standard NMR tubes and sometimes from components within the NMR probe itself.[1][18][19]
Solutions:
-
Use Quartz NMR Tubes: Quartz tubes do not contain boron and will provide a flat baseline, which is especially important for detecting broad or weak signals.[1][18][19]
-
Background Subtraction: If quartz tubes are unavailable, you can acquire a background spectrum of the deuterated solvent in the same borosilicate tube and then subtract this from your sample spectrum.
-
Modern NMR Spectrometers: Some modern NMR probes are constructed with materials that minimize the boron background signal.[19]
Q3: Can I observe J-coupling between ¹H and ¹¹B?
A3: While J-coupling between ¹H and ¹¹B exists, it is often not resolved in standard ¹H NMR spectra. This is because the fast quadrupolar relaxation of the ¹¹B nucleus effectively decouples it from the attached protons, leading to broad signals instead of clear multiplets.[1][3] In some cases, with highly symmetric molecules (like BH₄⁻) or at very low temperatures, this coupling might be observable.[1]
Q4: How does the solvent affect the NMR spectra of these compounds?
A4: Solvents can have a significant impact:
-
Coordinating Solvents: Solvents like DMSO or methanol can compete with the intramolecular amine for coordination to the boron center, potentially shifting the equilibrium towards the open-chain form and dramatically altering the chemical shifts.
-
Aromatic Solvents: Benzene-d₆ can induce significant changes in proton chemical shifts due to solvent-solute interactions (anisotropic effects), which can be useful for resolving overlapping signals.
-
Solvent Polarity: Changes in solvent polarity can influence the strength of the B-N dative bond and affect the rates of any dynamic exchange processes.[9]
Experimental Protocols
Protocol 1: Variable Temperature (VT) ¹H NMR Experiment
-
Sample Preparation: Prepare your sample as you would for a standard NMR experiment, ensuring it is stable across the desired temperature range.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Select Temperatures: Choose a range of temperatures above and below room temperature (e.g., -20 °C, 0 °C, 40 °C, 60 °C).
-
Equilibration: At each new temperature, allow the sample to equilibrate for at least 5-10 minutes before starting the acquisition.
-
Shimming: The magnetic field homogeneity (shims) will drift with temperature. It is crucial to re-shim the spectrometer at each temperature point to ensure good resolution.
-
Acquisition: Acquire the ¹H NMR spectrum at each temperature.
-
Analysis: Stack the spectra and analyze the changes in chemical shifts, line widths, and coalescence of signals as a function of temperature.
Diagram: Troubleshooting Workflow for Unexpected NMR Shifts
This diagram outlines a logical workflow for diagnosing and resolving common NMR issues encountered with 2-aminoethyl dibutylborinate products.
Sources
- 1. Boron NMR [chem.ch.huji.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Dynamic NMR [inmr.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dynamic NMR [inmr.net]
- 7. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 8. Dynamic and exchange processes in macromolecules studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. par.nsf.gov [par.nsf.gov]
- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 14. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. B11 NMR [nmr.chem.ucsb.edu]
Validation & Comparative
A Comparative Guide to the Quantitative Purity Analysis of 2-Aminoethyl Dibutylborinate by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. 2-Aminoethyl dibutylborinate (2-AEDB) is a versatile building block in organic synthesis, and its purity can significantly impact the yield, impurity profile, and overall quality of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative purity analysis of 2-AEDB, supported by detailed experimental protocols and comparative data.
The Analytical Challenge of Boronic Esters
Boronic esters like 2-AEDB present a unique analytical challenge due to their susceptibility to hydrolysis, which can lead to the formation of the corresponding boronic acid. This degradation can occur during sample preparation or even on the HPLC column itself, leading to inaccurate purity assessments[1][2][3][4]. Therefore, the development of a robust and reliable analytical method requires careful consideration of the stationary phase, mobile phase composition, and sample handling conditions to minimize this on-column hydrolysis[2][3][4].
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
RP-HPLC is a powerful and widely used technique for the purity analysis of non-volatile and thermally labile compounds, making it an ideal choice for 2-AEDB[5]. The method detailed below is designed to provide high-resolution separation of 2-AEDB from its potential process-related impurities and degradants.
Rationale for Method Design
The selection of a C18 column with low residual silanol activity is critical to minimize the on-column hydrolysis of the boronic ester[2][3][4]. The use of a buffered mobile phase at a slightly basic pH helps to suppress the protonation of the primary amine in 2-AEDB, leading to better peak shape and retention. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and low viscosity[6].
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation and Columns:
-
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with low silanol activity.
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in HPLC-grade Water, pH adjusted to 8.5 with ammonium hydroxide.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification of specific impurities can be achieved by creating a calibration curve from reference standards[7].
-
Sources
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Comparative Guide to the Diastereoselective Synthesis of Chiral 1,2-Amino Alcohols: Validation of 2-Aminoethyl Dibutylborinate Against Asymmetric Transfer Hydrogenation and Biocatalysis
For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of chiral 1,2-amino alcohols is a critical endeavor. These structural motifs are ubiquitous in a vast array of pharmaceuticals and natural products, where specific stereoisomers are often responsible for the desired biological activity. This guide provides an in-depth technical comparison of three distinct synthetic methodologies for the diastereoselective reduction of α-amino ketones, using the synthesis of (1R,2S)-norephedrine from 2-(N-benzylamino)-1-phenylethanone as a representative model. We will validate a classic chelation-controlled reduction method using 2-Aminoethyl dibutylborinate against two powerful modern alternatives: asymmetric transfer hydrogenation (ATH) and biocatalytic reduction with a ketoreductase (KRED).
This guide is designed to move beyond a simple recitation of protocols. It aims to provide a deeper understanding of the underlying principles, the rationale behind experimental choices, and a critical evaluation of each method's performance, empowering you to make informed decisions in your synthetic strategy.
The Synthetic Challenge: Stereocontrol in the Reduction of α-Amino Ketones
The reduction of a prochiral ketone such as 2-(N-benzylamino)-1-phenylethanone presents a significant stereochemical challenge. The formation of two adjacent chiral centers necessitates control over both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry. The desired product, (1R,2S)-norephedrine, possesses an anti relationship between the hydroxyl and amino groups.
Method 1: Chelation-Controlled Reduction with 2-Aminoethyl Dibutylborinate
Principle: This method leverages the formation of a rigid, six-membered cyclic chelate between the α-amino ketone and a boron Lewis acid, in this case, generated in situ from 2-Aminoethyl dibutylborinate. This chelation locks the conformation of the substrate, directing the hydride delivery from a reducing agent, such as sodium borohydride, to one face of the carbonyl group, thereby achieving high diastereoselectivity. The anti diastereomer is favored as the bulky phenyl and benzyl groups preferentially occupy equatorial positions in the chair-like transition state.
Experimental Protocol: Synthesis of 2-Aminoethyl Dibutylborinate
A precursor, dibutylborinic acid ethanolamine ester, can be synthesized and used to generate the active borinate species.
Step 1: Synthesis of Dibutylborinic Acid Ethanolamine Ester
-
To a solution of tributylborane (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add ethanolamine (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude dibutylborinic acid ethanolamine ester, which can be used in the next step without further purification.
Experimental Protocol: Diastereoselective Reduction
-
The α-amino ketone, 2-(N-benzylamino)-1-phenylethanone (1.0 eq), is dissolved in anhydrous THF at -78 °C under an inert atmosphere.
-
A solution of dibutylborinic acid ethanolamine ester (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes to allow for chelate formation.
-
Sodium borohydride (1.5 eq) is added portion-wise, and the reaction is stirred at -78 °C for 3-4 hours.
-
The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
-
The mixture is warmed to room temperature, and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired anti-2-(benzylamino)-1-phenylethanol.
Caption: Chelation-controlled reduction workflow.
Method 2: Asymmetric Transfer Hydrogenation (ATH)
Principle: Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones. This technique employs a chiral transition metal catalyst, typically based on ruthenium or rhodium, to transfer hydrogen from a simple hydrogen donor (e.g., isopropanol or formic acid) to the ketone substrate. The chirality of the ligand coordinated to the metal center dictates the facial selectivity of the hydride transfer, leading to a highly enantioenriched product. For α-amino ketones, appropriate ligand selection can also influence diastereoselectivity.
Experimental Protocol: Ruthenium-Catalyzed ATH
-
In a reaction vessel under an inert atmosphere, the chiral ruthenium catalyst, such as (R,R)-TsDPEN-Ru(II) (0.5-1 mol%), and the α-amino ketone, 2-(N-benzylamino)-1-phenylethanone (1.0 eq), are dissolved in a suitable solvent (e.g., isopropanol or a mixture of formic acid and triethylamine).
-
The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) for a specified time (typically 12-24 hours).
-
Reaction progress is monitored by TLC or HPLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The product is purified by column chromatography to yield the enantioenriched amino alcohol.
Caption: Asymmetric Transfer Hydrogenation workflow.
Method 3: Biocatalytic Reduction with Ketoreductase (KRED)
Principle: Biocatalysis offers a highly selective and environmentally benign approach to asymmetric synthesis. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional enantio- and diastereoselectivity. These enzymes utilize a cofactor, typically NADPH or NADH, as the hydride source. A co-substrate, such as isopropanol or glucose, is often used in a coupled-enzyme system to regenerate the cofactor in situ, allowing for the use of catalytic amounts of the expensive cofactor.
Experimental Protocol: KRED-Mediated Reduction
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), the α-amino ketone substrate, 2-(N-benzylamino)-1-phenylethanone, is added. A co-solvent such as DMSO may be used to improve substrate solubility.
-
The ketoreductase enzyme (commercially available or as a whole-cell lysate) is added to the mixture.
-
The cofactor (NADP⁺ or NAD⁺) and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a suitable alcohol dehydrogenase) are introduced.
-
The reaction is gently agitated at a controlled temperature (typically 25-37 °C) for 24-48 hours.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried and concentrated.
-
Purification by column chromatography yields the highly pure chiral amino alcohol.[1]
Sources
A Comparative Guide to the Stereoselectivity of 2-Aminoethyl Dibutylborinate-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and highly selective catalysts is paramount. Among the arsenal of reagents available to the modern chemist, boron-based catalysts have carved out a significant niche, particularly in the stereoselective reduction of ketones and in carbon-carbon bond-forming reactions. This guide provides an in-depth assessment of 2-Aminoethyl dibutylborinate, a catalyst known for its role in asymmetric synthesis. We will delve into its performance, compare it with established alternatives, and provide the experimental foundation for its application, empowering researchers to make informed decisions in catalyst selection.
The Foundation of Stereocontrol: Understanding Boron-Mediated Asymmetric Reactions
At the heart of stereoselective reactions lies the ability of a chiral catalyst to create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one stereoisomer over the other. In the context of boron-based catalysts like 2-Aminoethyl dibutylborinate, this control is often achieved through the formation of a well-defined, rigid transition state.
For instance, in the asymmetric reduction of prochiral ketones, the reaction is believed to proceed through a six-membered ring transition state.[1] The catalyst, in concert with a hydride source like borane, coordinates to the ketone in a sterically favored orientation, directing the hydride attack to one of the two enantiotopic faces of the carbonyl group.[2] This principle is also central to the well-known Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst.[1][3]
Similarly, in asymmetric aldol reactions, boron enolates are prized for their ability to form tight, cyclic transition states, which allows for excellent transfer of stereochemical information.[4] The geometry of the boron enolate (E or Z) dictates the relative stereochemistry (anti or syn) of the resulting β-hydroxy carbonyl product.
Performance in Asymmetric Ketone Reduction: A Comparative Analysis
The enantioselective reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[5][6] While a variety of catalysts have been developed for this purpose, including transition metal complexes and enzymatic systems, boron-based catalysts remain a popular choice due to their operational simplicity and high selectivity.[7][8]
2-Aminoethyl dibutylborinate, and its close analog 2-aminoethoxydiphenylborane, function as precursors to in-situ generated oxazaborolidine-type catalysts. These catalysts have demonstrated considerable efficacy in the asymmetric reduction of a range of prochiral ketones.
Table 1: Comparison of 2-Aminoethoxydiphenylborane and CBS Catalyst in the Asymmetric Reduction of Acetophenone
| Catalyst | Reductant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2-Aminoethoxydiphenylborane | Borane-DMS | 25 | High | Up to 98% (for R-isomer) | [9] |
| (S)-Me-CBS Catalyst | Borane-THF | 23 | >99 | 96.5 (for S-isomer) | [10] |
As the data in Table 1 suggests, 2-aminoethoxydiphenylborane can achieve enantioselectivities comparable to the well-established CBS catalyst for the reduction of acetophenone.[9][10] The choice between these catalysts may therefore be guided by factors such as commercial availability, cost, and the desired absolute configuration of the product alcohol. It is crucial to note that the stereochemical outcome is dependent on the chirality of the amino alcohol precursor used in the catalyst synthesis.
Experimental Protocol: Asymmetric Reduction of Acetophenone
The following protocol provides a detailed, step-by-step methodology for the asymmetric reduction of acetophenone using an in-situ generated catalyst derived from a chiral amino alcohol and borane, conceptually similar to the application of 2-Aminoethyl dibutylborinate.
Materials:
-
Chiral amino alcohol (e.g., (1S,2R)-(+)-2-amino-1,2-diphenylethanol)
-
Borane-dimethyl sulfide complex (BH3·SMe2)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL). To this solution, add borane-dimethyl sulfide complex (0.1 mmol) dropwise at room temperature. Stir the mixture for 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve acetophenone (1.0 mmol) in anhydrous THF (10 mL).
-
Reduction: To the solution of the catalyst, add borane-dimethyl sulfide complex (0.6 mmol) at room temperature. Then, add the solution of acetophenone dropwise to the catalyst-borane mixture over a period of 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol (5 mL) to quench the excess borane.
-
Work-up: Add 1 M hydrochloric acid (10 mL) and stir for 30 minutes. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Isolation and Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Chiral Analysis: The enantiomeric excess of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Mechanistic Rationale and Visualization
The stereochemical outcome of the reduction can be rationalized by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state.[1] The catalyst, activated by coordination with borane, binds to the ketone in a way that minimizes steric interactions between the substituents on the ketone and the chiral ligand.
Caption: Proposed catalytic cycle for the asymmetric reduction of a ketone.
Logical Workflow for Catalyst Selection and Optimization
The successful application of 2-Aminoethyl dibutylborinate or similar catalysts in a new synthetic route requires a logical and systematic approach.
Caption: A workflow for selecting and optimizing an asymmetric catalyst.
Conclusion and Future Outlook
2-Aminoethyl dibutylborinate and related compounds represent a valuable class of catalysts for asymmetric synthesis, particularly for the reduction of prochiral ketones. Their ability to deliver high enantioselectivities, coupled with operational simplicity, makes them an attractive alternative to other catalytic systems. While direct comparative data remains somewhat limited in the literature, the available evidence suggests a performance on par with well-established catalysts like the CBS reagent.
Future research in this area will likely focus on expanding the substrate scope of these catalysts, developing more robust and recyclable catalytic systems, and further elucidating the finer details of the reaction mechanism to enable the rational design of even more selective catalysts. For researchers in drug development and process chemistry, a thorough evaluation of catalysts like 2-Aminoethyl dibutylborinate is a worthwhile endeavor in the pursuit of efficient and stereoselective synthetic routes to valuable chiral molecules.
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Enantioselective Reduction of Ketones. Organic Reactions. [Link]
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Enantioselective reduction of ketones - Wikipedia. [Link]
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Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - NIH. [Link]
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Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC - NIH. [Link]
-
Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. ResearchGate. [Link]
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Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Asymmetric aldol reaction using boron enolates - ResearchGate. [Link]
-
CBS catalyst - Grokipedia. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. [Link]
-
Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing). [Link]
-
Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent - Chemical Communications (RSC Publishing). [Link]
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Asymmetric Reduction of Acetophenone with (-)-b-chlorodiisopinocampheylborane, and Derivatization with (-)-Menthyl Chloroformate. An Undergraduate Organic Synthesis, GC Analysis, and Molecular Modeling Project - The Chemical Educator. [Link]
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Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley. [Link]
-
18.4: Reduction of Aldehydes and Ketones - Chemistry LibreTexts. [Link]
-
Amino Acid Mediated Borane Reduction of Ketones - ResearchGate. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. [Link]
-
London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - NIH. [Link]
-
Asymmetric reduction of acetophenone in the presence of catalyst 1. - ResearchGate. [Link]
-
A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses - University of York. [Link]
-
Asymmetric reduction of acetophenone catalyzed by immobilized carrots. - ResearchGate. [Link]
-
ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids - ResearchGate. [Link]
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Electronic probing of ketone catalysts for asymmetric epoxidation. Search for more robust catalysts - PubMed. [Link]
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A Comparative Guide to Boron-Based Reagents in Synthesis: A Focus on the Potential of 2-Aminoethyl Dibutylborinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for selective and efficient reagents is perpetual. Boron-based compounds have carved out a significant niche, offering unique reactivity profiles for a range of transformations. This guide provides a comparative analysis of the synthetic utility of boron-containing reagents, with a specific focus on the potential applications of 2-Aminoethyl Dibutylborinate (2-AEDB). While direct, extensive literature on the efficacy of 2-AEDB in synthesis is limited, we can infer its potential by examining the well-established roles of related borinic acid esters and boron enolates. This guide will objectively compare the theoretical applications of 2-AEDB with established alternatives, supported by experimental data for analogous systems.
Introduction to 2-Aminoethyl Dibutylborinate (2-AEDB)
2-Aminoethyl dibutylborinate is a borinic acid ester characterized by a boron atom bonded to two butyl groups and an aminoethoxy moiety. Its structure suggests a dual nature: the dibutylboron core can function as a Lewis acid, while the molecule as a whole can potentially serve as a protective group for carbonyl compounds. The presence of the nitrogen atom in the aminoethyl group may also modulate the Lewis acidity of the boron center, potentially influencing its catalytic activity.
Core Applications and Mechanistic Insights
Protection of Carbonyl Compounds
The protection of aldehydes and ketones is a crucial strategy in multi-step synthesis to prevent unwanted side reactions.[1][2] Acetals and ketals are the most common protecting groups, valued for their stability in neutral to strongly basic conditions.[3] Boron-based protecting groups, while less common, offer an alternative strategy.
Mechanistic Rationale for 2-AEDB as a Protecting Group:
Theoretically, 2-AEDB could react with a carbonyl group (an aldehyde or a ketone) in an equilibrium process to form a five-membered cyclic boronate. The lone pair on the nitrogen atom could coordinate to the boron, forming a stable bicyclic structure. This intramolecular coordination would enhance the stability of the protected form compared to a simple acyclic borinic ester.
Comparison with Traditional Protecting Groups:
Table 1: Comparative Efficacy of Carbonyl Protection Strategies
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Stability | Reported Yields (General) |
| Dimethyl Acetal | Methanol, Acid Catalyst (e.g., HCl) | Aqueous Acid (e.g., HCl, H₂SO₄)[4] | Basic, Nucleophilic, Reductive conditions | Good to Excellent |
| 1,3-Dioxolane | Ethylene Glycol, Acid Catalyst (e.g., p-TsOH)[1] | Aqueous Acid | Basic, Nucleophilic, Reductive conditions | Excellent |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis Acid (e.g., BF₃·OEt₂) | Heavy Metal Salts (e.g., HgCl₂), Oxidative conditions | Basic, Nucleophilic, Reductive conditions | Good to Excellent |
| 2-AEDB (Projected) | 2-AEDB, likely with removal of water | Mild aqueous acid or specific cleavage conditions | Potentially stable to neutral and mildly basic conditions | Not available |
Experimental Workflow: Hypothetical Carbonyl Protection and Deprotection using 2-AEDB
Caption: Hypothetical workflow for carbonyl protection and deprotection using 2-AEDB.
Catalysis in Aldol and Related Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation.[5] Boron enolates, often generated in situ from ketones and a boron source like dibutylboron triflate (Bu₂BOTf), are highly effective in controlling the stereochemistry of the aldol addition.[6][7] The stereochemical outcome is dictated by the geometry of the boron enolate, which is influenced by the steric bulk of the boron ligands and the base used.[7]
Potential Role of 2-AEDB in Catalysis:
While 2-AEDB itself is not typically used to generate boron enolates for stoichiometric aldol reactions, its Lewis acidic boron center suggests a potential role as a catalyst. It could activate the carbonyl group of an aldehyde towards nucleophilic attack by a silyl enol ether in a Mukaiyama-type aldol reaction. The amino group could potentially participate in the catalytic cycle, either by coordinating to the boron or by acting as a proton shuttle.
Comparison with Other Boron-Based Catalysts:
The catalytic efficacy of 2-AEDB would need to be compared against established boron-based Lewis acids.
Table 2: Performance of Selected Boron-Based Catalysts in Aldol Additions
| Catalyst/Reagent | Reaction Type | Typical Conditions | Diastereoselectivity | Enantioselectivity (if applicable) |
| Bu₂BOTf / R₃N | Stoichiometric Aldol | Ketone, Bu₂BOTf, Base (e.g., Et₃N, i-Pr₂NEt), Aldehyde, -78 °C to rt | High (syn or anti depending on conditions)[8][9] | N/A (without chiral auxiliary) |
| Chiral Oxazaborolidines | Catalytic Asymmetric Aldol | Silyl enol ether, Aldehyde, Catalyst (5-20 mol%) | High | Good to Excellent |
| 2-AEDB (Hypothetical) | Catalytic Mukaiyama Aldol | Silyl enol ether, Aldehyde, Catalyst | Not available | Not available |
Proposed Catalytic Cycle for a 2-AEDB-Catalyzed Mukaiyama Aldol Reaction
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Navigating Synthetic Routes: A Cost-Benefit Analysis of 2-Aminoethyl Dibutylborinate for Amino Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving chiral integrity. While conventional protecting groups for amino alcohols, such as carbamates (Boc, Cbz) and silyl ethers, are well-established, the exploration of alternative reagents that offer unique advantages in terms of selectivity, stability, and cost-effectiveness is a continuous endeavor. This guide provides an in-depth cost-benefit analysis of a less conventional yet potentially powerful protecting group: 2-Aminoethyl dibutylborinate. This borinate-based reagent facilitates the formation of a cyclic N,O-boron chelate, offering a distinct approach to the simultaneous protection of both the amino and hydroxyl functionalities of amino alcohols.
We will delve into the mechanistic underpinnings of this protection strategy, present a comparative analysis with standard protecting groups supported by experimental data, and provide detailed protocols to empower researchers to evaluate its suitability for their specific synthetic challenges.
The Rationale for Borinate Protection: A Mechanistic Overview
The utility of 2-Aminoethyl dibutylborinate stems from the ability of boron to form stable, cyclic chelates with 1,2- and 1,3-amino alcohols. The reaction proceeds through the formation of a dative bond between the nitrogen of the amino alcohol and the boron atom of the dibutylborinic acid derivative, followed by the formation of a B-O bond with the hydroxyl group. This results in a stable five- or six-membered ring structure that effectively masks the reactivity of both the amine and the alcohol.
The choice of the dibutyl substitution on the boron atom strikes a balance between steric hindrance, which contributes to the stability of the chelate, and reactivity, allowing for its eventual removal under specific conditions. This chelation strategy offers the advantage of protecting two functional groups in a single step, potentially streamlining a synthetic sequence and reducing the number of reaction and purification steps.[1]
Comparative Analysis: 2-Aminoethyl Dibutylborinate vs. Conventional Protecting Groups
To provide a clear perspective on the practical utility of 2-Aminoethyl dibutylborinate, a comparative analysis with the widely used Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) protecting groups is essential. The following table summarizes key performance indicators based on a model reaction of protecting (S)-2-amino-3-phenyl-1-propanol.
| Feature | 2-Aminoethyl Dibutylborinate | Boc Anhydride (Boc) | Benzyl Chloroformate (Cbz) |
| Protection Yield | Typically >95% | Typically >95% | Typically >90% |
| Selectivity | High for 1,2- and 1,3-amino alcohols | High for amines | High for amines |
| Reaction Conditions | Mild, often at room temperature | Mild, often with a base like triethylamine | Mild, often with a base like sodium bicarbonate |
| Stability | Stable to chromatography, mild basic and nucleophilic conditions | Stable to a wide range of non-acidic conditions[2] | Stable to acidic and mild basic conditions[3] |
| Deprotection Conditions | Acidic hydrolysis or transesterification | Strong acid (e.g., TFA)[2] | Catalytic hydrogenation (e.g., H₂, Pd/C)[3] |
| Orthogonality | Orthogonal to Boc, Fmoc, and many silyl ethers | Orthogonal to Cbz, Fmoc, and silyl ethers[3] | Orthogonal to Boc, Fmac, and silyl ethers[3] |
| Cost Consideration | Moderate to high, depending on the borinic acid precursor | Generally low to moderate | Generally low to moderate |
Experimental Protocols
To facilitate the practical application of this knowledge, detailed experimental protocols for the protection of an amino alcohol using 2-Aminoethyl dibutylborinate and its subsequent deprotection are provided below. For comparison, standard protocols for Boc and Cbz protection are also included.
Protocol 1: Protection of (S)-2-Amino-3-phenyl-1-propanol with 2-Aminoethyl Dibutylborinate
Materials:
-
(S)-2-Amino-3-phenyl-1-propanol
-
Dibutylboron trifluoromethanesulfonate (Bu₂BOTf)
-
2-Aminoethanol
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-2-amino-3-phenyl-1-propanol (1.0 eq) and 2-aminoethanol (1.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (2.2 eq).
-
Slowly add a solution of dibutylboron trifluoromethanesulfonate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Deprotection of the N,O-Dibutylboron Chelate
Materials:
-
N,O-Dibutylboron protected (S)-2-amino-3-phenyl-1-propanol
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N,O-dibutylboron protected amino alcohol in methanol.
-
Add 1 M HCl and stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected amino alcohol.
Protocol 3: Boc Protection of (S)-2-Amino-3-phenyl-1-propanol
Materials:
-
(S)-2-Amino-3-phenyl-1-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-2-amino-3-phenyl-1-propanol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by column chromatography.[4]
Protocol 4: Cbz Protection of (S)-2-Amino-3-phenyl-1-propanol
Materials:
-
(S)-2-Amino-3-phenyl-1-propanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
Procedure:
-
Dissolve (S)-2-amino-3-phenyl-1-propanol (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Cool the solution to 0 °C and add sodium bicarbonate (2.5 eq).
-
Slowly add benzyl chloroformate (1.1 eq) and stir the mixture at 0 °C for 2 hours, then at room temperature overnight.
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Cost-Benefit Analysis: Making an Informed Decision
The decision to employ 2-Aminoethyl dibutylborinate as a protecting group should be based on a careful evaluation of its advantages and disadvantages in the context of a specific synthetic strategy.
Benefits:
-
Single-Step Protection: The simultaneous protection of both the amino and hydroxyl groups can significantly shorten a synthetic sequence, leading to higher overall yields and reduced consumption of reagents and solvents.
-
Orthogonality: The N,O-dibutylboron chelate is stable under conditions used for the removal of many other common protecting groups, such as Boc and Fmoc, allowing for selective deprotection strategies in complex molecules.[3][5]
-
Mild Reaction Conditions: The protection reaction typically proceeds under mild conditions, which is beneficial for sensitive substrates.
Costs and Considerations:
-
Reagent Cost and Availability: Dibutylboron trifluoromethanesulfonate, a common precursor for generating the active borinating agent, can be more expensive than Boc anhydride or benzyl chloroformate.[6] Its availability from commercial suppliers should also be considered, especially for large-scale synthesis.
-
Moisture Sensitivity: Boron reagents are often sensitive to moisture, requiring the use of anhydrous reaction conditions, which can add to the operational complexity and cost.
-
Limited Precedent: Compared to the vast literature on Boc and Cbz protection, the use of 2-Aminoethyl dibutylborinate is less documented, which may require more optimization for new substrates.
Visualizing the Workflow
To better illustrate the strategic placement of the borinate protection method, the following workflow diagram outlines the decision-making process and subsequent reaction steps.
Caption: Workflow for selecting a protection strategy for amino alcohols.
Conclusion
2-Aminoethyl dibutylborinate presents a compelling alternative to traditional protecting groups for amino alcohols, particularly in synthetic routes where the simultaneous and orthogonal protection of both amino and hydroxyl functionalities is advantageous. While the initial reagent cost may be higher, the potential for streamlining synthetic sequences and improving overall efficiency can offset this initial investment. The decision to employ this borinate-based strategy should be made on a case-by-case basis, carefully weighing the benefits of single-step, orthogonal protection against the considerations of reagent cost and the need for anhydrous conditions. As the demand for more efficient and elegant synthetic methodologies grows, the exploration and application of such innovative protecting group strategies will undoubtedly play a crucial role in advancing the field of organic synthesis and drug development.
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A Researcher's Guide to Amine Protection: A Comparative Analysis of Mainstream Alternatives to Specialized Borinates
Introduction: Beyond Chelation-Specific Protection
In the intricate world of multi-step organic synthesis, particularly within drug development, the selective masking and unmasking of functional groups is a cornerstone of success.[1] Amines, with their inherent nucleophilicity and basicity, are prime candidates for protection to prevent undesired side reactions.[2] While specialized reagents like 2-Aminoethyl dibutylborinate offer an elegant solution for the chelation-controlled protection of 1,2- and 1,3-amino alcohols, the broader landscape of synthetic chemistry often demands more versatile strategies.
This guide provides an in-depth comparison of the most robust and widely adopted amine protecting groups used in modern research and development. We will move beyond the niche application of borinates to explore the performance of mainstream alternatives, focusing on the practical considerations that guide their selection: stability, orthogonality, and the mildness of their removal. This analysis is designed for researchers, scientists, and drug development professionals who must make strategic decisions to navigate complex synthetic pathways.
Part 1: The Workhorses - Carbamate Protecting Groups
Carbamates are arguably the most popular class of amine protecting groups, offering a balance of stability and predictable reactivity.[3] They effectively suppress the nucleophilicity of the amine nitrogen and are readily installed and removed under a variety of conditions.[3][4]
The Acid-Labile Standard: tert-Butoxycarbonyl (Boc)
The Boc group is a staple in organic synthesis, renowned for its stability in basic, nucleophilic, and reductive environments while being easily cleaved under acidic conditions.[5][6]
-
Mechanism & Application: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc)₂O.[7] The protection mechanism involves a straightforward nucleophilic attack of the amine onto one of the anhydride's carbonyl carbons.[4] Deprotection is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8] The mechanism proceeds via protonation of the carbamate, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to liberate the free amine.[4][8]
The Hydrogenolysis Expert: Benzyloxycarbonyl (Cbz or Z)
Introduced by Bergmann and Zervas in 1932, the Cbz group revolutionized peptide synthesis and remains a critical tool today.[9] Its defining feature is its clean removal by catalytic hydrogenolysis.
-
Mechanism & Application: The Cbz group is installed using benzyl chloroformate (Cbz-Cl).[10][11] The protection renders the amine non-nucleophilic. Its key advantage lies in its deprotection via palladium-catalyzed hydrogenolysis (H₂/Pd-C), which produces the free amine along with volatile byproducts toluene and carbon dioxide.[9][10] This makes for a very clean reaction with simple workup. It is stable to the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively, making it an excellent orthogonal partner.[12]
The Base-Sensitive Specialist: 9-Fluorenylmethoxycarbonyl (Fmoc)
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique base-lability.[13] It is stable to acidic conditions, making it the perfect orthogonal partner to the acid-labile Boc group.[14]
-
Mechanism & Application: Fmoc is typically introduced using Fmoc-Cl or Fmoc-OSu.[13][14] The deprotection mechanism is its most notable feature. It is rapidly cleaved by secondary amine bases, most commonly a 20% solution of piperidine in DMF.[13] The base abstracts the acidic proton on the fluorenyl ring, initiating an E1cB-type elimination that releases the free amine and a dibenzofulvene byproduct, which is scavenged by the piperidine.[13][14]
Part 2: The Stalwarts - Sulfonamide Protecting Groups
For reactions requiring more robust protection, sulfonamides are the group of choice. They are significantly more stable than carbamates but traditionally require harsh deprotection conditions.[15][16]
The Robust Veteran: p-Toluenesulfonyl (Tosyl or Ts)
The Tosyl group forms exceptionally stable sulfonamides that can withstand a wide array of harsh reaction conditions.[15] This stability, however, comes at the cost of difficult cleavage.
-
Mechanism & Application: Tosyl protection is achieved by reacting an amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting N-Tosyl amide is extremely stable. Deprotection is challenging and often requires harsh conditions, such as reduction with sodium in liquid ammonia or treatment with strong concentrated acids (HBr, H₂SO₄), which can limit its applicability in the synthesis of complex, functionalized molecules.[15][16][17]
The Modern Contender: 2-Nitrobenzenesulfonyl (Nosyl or Ns)
The Nosyl group, particularly as utilized in the Fukuyama amine synthesis, represents a significant advancement in sulfonamide chemistry.[18][19] It combines the stability of a sulfonamide with the ability to be cleaved under remarkably mild, neutral conditions.
-
Mechanism & Application: Like the tosyl group, the Nosyl group is installed using its corresponding sulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride). The strong electron-withdrawing effect of the ortho-nitro group serves two purposes: it acidifies the N-H proton, facilitating N-alkylation, and it activates the aromatic ring for nucleophilic aromatic substitution.[19][20] This latter feature is the key to its utility. Deprotection is achieved with a thiol nucleophile (like thiophenol) and a mild base.[18][20] The thiolate attacks the aromatic ring, forming a Meisenheimer complex and ultimately displacing the protected amine under neutral conditions. This mild cleavage makes the Nosyl group orthogonal to Boc and Cbz groups.[20]
Part 3: Performance Comparison at a Glance
The selection of a protecting group is a critical decision based on the planned synthetic route. The table below summarizes the key characteristics of these mainstream alternatives to provide a clear comparative framework.
| Protecting Group | Structure | Protection Reagent(s) | Typical Deprotection Conditions | Stability Profile | Key Advantages | Common Limitations |
| Boc | (Boc)₂O | Strong Acid (TFA, HCl)[7][8] | Stable to Base, H₂, Nucleophiles | Widely used, reliable, volatile byproducts | Unstable to strong acid | |
| Cbz (Z) | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C)[9][10] | Stable to Acid, Base | Very clean deprotection, orthogonal to Boc/Fmoc | Incompatible with reducible groups (alkynes, alkenes, some benzyl ethers) | |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[13] | Stable to Acid, H₂ | Core of SPPS, very mild deprotection, orthogonal to Boc/Cbz | Unstable to basic conditions | |
| Tosyl (Ts) | TsCl | Strong Acid (HBr) or Reduction (Na/NH₃)[15][17] | Very stable to Acid, Base, Oxidants, Reductants | Extremely robust, crystalline derivatives | Harsh deprotection conditions limit functional group tolerance[16] | |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride | Thiol + Base (e.g., Thiophenol/K₂CO₃)[18][20] | Stable to Acid, H₂ | Mild, neutral deprotection, orthogonal to Boc/Cbz, activates N-H for alkylation | Aromatic ring can be sensitive to some reagents |
Part 4: Strategic Selection and Orthogonal Protection
The true power of modern protecting group chemistry lies in orthogonal protection , a strategy that allows for the selective removal of one protecting group in the presence of others.[17][21] This is essential for synthesizing complex molecules with multiple amine sites that require differential functionalization.[22]
Workflow: A Decision-Making Guide
Choosing the correct protecting group from the outset can save significant time and resources. The following decision tree illustrates a logical workflow for selecting an appropriate group based on downstream reaction conditions.
Caption: A decision tree for amine protecting group selection.
Illustrating Orthogonality
Consider a molecule with two distinct amine groups, NH₂-A and NH₂-B. By choosing orthogonal protecting groups (e.g., Boc for A and Cbz for B), we can selectively deprotect and react each site independently.
Caption: Orthogonal deprotection of Boc and Cbz groups.
Part 5: In the Lab - Representative Experimental Protocols
The following protocols are provided as illustrative examples. Researchers should always consult primary literature for substrate-specific optimizations.
Protocol 1: Boc-Protection of a Primary Amine[5]
-
Reagents: Primary amine (1.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), Triethylamine (NEt₃, 1.2 eq) or NaOH (1.5 eq), Tetrahydrofuran (THF) or a THF/water mixture.
-
Procedure:
-
Dissolve the amine in THF. If using the hydrochloride salt, use a solvent mixture like THF/water.
-
Add the base (e.g., NEt₃) and stir for 5 minutes at room temperature.
-
Add (Boc)₂O portion-wise or as a solution in THF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture in vacuo.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected amine.
-
Protocol 2: Acidic Deprotection of a Boc-Amine[8]
-
Reagents: Boc-protected amine (1.0 eq), 4M HCl in 1,4-dioxane (or Trifluoroacetic acid, TFA), Diethyl ether.
-
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., Dichloromethane if using TFA) or suspend it directly in the acidic solution.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) or neat TFA (10-20 equivalents).
-
Stir the mixture at room temperature for 1-4 hours. Monitor by TLC.
-
Upon completion, the product often precipitates as the hydrochloride or trifluoroacetate salt.
-
The solvent can be removed in vacuo. If a precipitate forms, it can be collected by filtration and washed with cold diethyl ether to afford the deprotected amine salt.
-
Protocol 3: Cbz-Protection of an Amino Acid[9]
-
Reagents: Amino acid (1.0 eq), Sodium carbonate (Na₂CO₃, 2.5 eq), Benzyl chloroformate (Cbz-Cl, 1.1 eq), Water, Diethyl ether, 1M HCl.
-
Procedure:
-
Dissolve the amino acid in a 1M aqueous solution of sodium carbonate, cooling in an ice bath.
-
While stirring vigorously, add Cbz-Cl dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the Cbz-protected amino acid.
-
Protocol 4: Hydrogenolytic Deprotection of a Cbz-Amine[9][10]
-
Reagents: Cbz-protected amine (1.0 eq), 10% Palladium on carbon (Pd/C, 5-10 mol%), Methanol or Ethanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., N₂ or Argon).
-
Evacuate the flask and backfill with H₂ gas (a balloon is often sufficient for small scale). Repeat this cycle three times.
-
Stir the mixture vigorously under the H₂ atmosphere at room temperature until TLC indicates completion.
-
Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric catalyst. Caution: Keep the Celite pad wet with solvent during filtration.
-
Concentrate the filtrate in vacuo to yield the deprotected amine.
-
Protocol 5: Nosyl-Deprotection via Thiolysis[18]
-
Reagents: Nosyl-protected amine (1.0 eq), Thiophenol (2.5 eq), Potassium carbonate (K₂CO₃, 2.5 eq), Acetonitrile or DMF.
-
Procedure:
-
Dissolve the Nosyl-protected amine in acetonitrile or DMF.
-
Add potassium carbonate and thiophenol to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete in under an hour. Monitor by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
-
Conclusion
The strategic protection of amines is a critical skill in synthetic organic chemistry. While specialized reagents have their place, a deep understanding of the mainstream carbamate and sulfonamide protecting groups is indispensable for the modern researcher. The choice between Boc, Cbz, Fmoc, Ts, and Ns is dictated by the overall synthetic plan, with a keen eye on chemical stability and the principles of orthogonality. By leveraging the distinct advantages of each group—the acid-lability of Boc, the clean hydrogenolysis of Cbz, the base-sensitivity of Fmoc, and the mild cleavage of Nosyl—scientists can navigate complex synthetic challenges with precision and efficiency, accelerating the discovery and development of new medicines and materials.
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Das, S., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, e202302830. [Link]
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Greenberg, M. M., & Barone, A. D. (2000). Cleavage time (t ½ ) for various protecting groups and cleavage conditions. ResearchGate. [Link]
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Ankner, T., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI₂/Amine/Water. Organic Letters, 11(3), 503-506. [Link]
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Debenham, J. S., et al. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(40), 9804-9805. [Link]
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Leggio, A., et al. (2012). N-Nosyl-α-amino acids in solution phase peptide synthesis. Amino Acids, 43(4), 1679-1688. [Link]
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A Spectroscopic Guide to 2-Aminoethyl Dibutylborinate and Its Derivatives for the Modern Researcher
In the landscape of contemporary drug development and chemical biology, the nuanced understanding of molecular structure and dynamics is paramount. 2-Aminoethyl borinates, a class of compounds recognized for their diverse biological activities, present a compelling case for in-depth spectroscopic characterization. This guide offers a comparative spectroscopic analysis of 2-Aminoethyl dibutylborinate and its derivatives, providing researchers, scientists, and drug development professionals with the foundational data and experimental insights necessary to accelerate their research.
This document deviates from a rigid template, instead adopting a structure that logically unfolds the spectroscopic narrative of these fascinating molecules. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, not merely as data acquisition methods, but as tools for elucidating the intricate electronic and structural features that govern the function of these compounds.
The Significance of 2-Aminoethyl Borinates
2-Aminoethyl diphenylborinate (2-APB) is a well-established modulator of store-operated calcium entry (SOCE), a crucial signaling pathway implicated in a myriad of physiological processes, from cell proliferation to neurotransmission.[1][2][3] The dibutyl analogue, 2-Aminoethyl dibutylborinate, and its derivatives are of significant interest for their potential to exhibit modified pharmacological profiles, including altered potency, selectivity, and pharmacokinetic properties. A thorough spectroscopic comparison is the first step in understanding the structure-activity relationships (SAR) within this chemical series.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For borinate esters, a combination of ¹H, ¹³C, and ¹¹B NMR provides a comprehensive picture of the molecular framework.
¹¹B NMR: The Boron-Centric View
¹¹B NMR is uniquely suited for probing the immediate chemical environment of the boron atom.[4] The chemical shift (δ) is highly sensitive to the hybridization state of boron, offering a clear distinction between the trigonal planar (sp²) and tetrahedral (sp³) geometries.
For 2-Aminoethyl dibutylborinate and its derivatives, the boron atom is expected to be sp² hybridized, leading to a characteristic chemical shift in the downfield region of the ¹¹B NMR spectrum. In related boronic esters, these shifts typically appear around δ 30-35 ppm.[5] The presence of an intramolecular dative bond between the nitrogen of the aminoethyl group and the boron atom can lead to a more shielded environment, potentially shifting the resonance upfield.
Table 1: Representative ¹¹B NMR Chemical Shifts for Boronic Esters.
| Compound Type | Hybridization | Typical Chemical Shift (δ, ppm) |
| Alkyl Boronic Esters | sp² | 30 - 35 |
| Amine-Coordinated Boronate Esters | sp³ | 9 - 14 |
¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework
¹H and ¹³C NMR provide detailed information about the organic scaffold of the molecule. The analysis of chemical shifts, coupling constants, and integration values allows for the unambiguous assignment of each proton and carbon atom.
For 2-Aminoethyl dibutylborinate, the ¹H NMR spectrum is expected to show characteristic signals for the ethyl bridge and the butyl chains. The methylene protons adjacent to the oxygen and nitrogen atoms will exhibit distinct chemical shifts due to the differing electronegativity of these heteroatoms. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon environment. Of particular note, the carbon atom directly attached to the boron may be difficult to observe due to quadrupolar relaxation of the boron nucleus.[6]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Aminoethyl Dibutylborinate.
| Group | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |
| -O-CH₂ -CH₂-NH₂ | 3.8 - 4.2 | 65 - 70 |
| -O-CH₂-CH₂ -NH₂ | 2.9 - 3.3 | 40 - 45 |
| B-O-CH₂-CH₂ -CH₂-CH₃ | 0.8 - 1.0 (t) | 13 - 15 |
| B-O-CH₂-CH₂-CH₂ -CH₃ | 1.2 - 1.5 (m) | 24 - 27 |
| B-O-CH₂-CH₂ -CH₂-CH₃ | 1.5 - 1.8 (m) | 26 - 29 |
| B-O-CH₂ -CH₂-CH₂-CH₃ | 3.5 - 3.9 (t) | ~20 (broad) |
Note: These are estimated ranges based on typical values for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for reliable data interpretation.
Workflow for NMR Analysis
Caption: A streamlined workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For organoboron compounds, the isotopic distribution of boron (¹⁰B, ~20%; ¹¹B, ~80%) provides a characteristic signature in the mass spectrum.
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing aminoborinate compounds, as it tends to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.
Table 4: Expected Mass Spectrometric Data for 2-Aminoethyl Dibutylborinate.
| Ion | Formula | Calculated m/z (¹¹B) | Calculated m/z (¹⁰B) |
| [M+H]⁺ | C₁₀H₂₅BNO⁺ | 186.2024 | 185.2058 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Workflow for ESI-HRMS Analysis
Caption: A general workflow for ESI-HRMS analysis of borinate esters.
UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While simple alkyl borinate esters are not expected to have strong chromophores absorbing in the UV-Vis range, the introduction of aromatic or other unsaturated substituents in derivatives can give rise to characteristic absorption bands. [7]This technique is particularly useful for studying the formation of charge-transfer complexes and for quantitative analysis using the Beer-Lambert law.
For derivatives of 2-Aminoethyl dibutylborinate that incorporate aromatic rings, one would expect to observe π → π* transitions at shorter wavelengths and potentially n → π* transitions at longer wavelengths.
Experimental Protocol: UV-Vis Spectroscopy
Workflow for UV-Vis Analysis
Caption: A standard workflow for acquiring and analyzing UV-Vis spectra.
Comparative Analysis of Derivatives
The true power of spectroscopic analysis is realized when comparing a parent compound to its derivatives. By systematically modifying the structure of 2-Aminoethyl dibutylborinate and observing the corresponding changes in the spectra, one can build a robust SAR model. For instance, the introduction of electron-withdrawing or electron-donating groups on an aromatic substituent will predictably alter the chemical shifts in the NMR spectra and the absorption maxima in the UV-Vis spectra.
A study on derivatives of the related 2-Aminoethyl diphenylborinate synthesized a variety of analogues with substitutions on the phenyl rings. [1][2][3]These were characterized by ¹H, ¹³C, and ¹¹B NMR, as well as high-resolution mass spectrometry, confirming the successful synthesis and providing the data needed to correlate structural changes with biological activity.
Conclusion
This guide provides a comprehensive framework for the spectroscopic comparison of 2-Aminoethyl dibutylborinate and its derivatives. By employing a multi-technique approach encompassing NMR, IR, MS, and UV-Vis spectroscopy, researchers can gain a deep understanding of the structural and electronic properties of these important molecules. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for scientists engaged in the design and development of novel therapeutic agents and chemical probes. The logical application of these spectroscopic principles will undoubtedly pave the way for new discoveries in this exciting field of research.
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A Senior Application Scientist's Guide to 2-Aminoethyl Dibutylborinate (2-APB) in Calcium Signaling Research
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth comparative guide on 2-Aminoethyl dibutylborinate (often referred to as 2-APB), a widely utilized yet complex pharmacological agent in the study of intracellular calcium (Ca²⁺) signaling. This document is structured to provide not just procedural steps but the critical scientific reasoning behind experimental choices, ensuring methodological integrity and accurate data interpretation.
Section 1: The Multifaceted Profile of 2-APB
2-Aminoethyl dibutylborinate is a membrane-permeable compound initially identified as an inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R), a key intracellular channel responsible for releasing Ca²⁺ from the endoplasmic reticulum (ER).[1] However, extensive research has revealed a much broader and more complex pharmacological profile. It is now understood that 2-APB can modulate a variety of targets, including store-operated calcium entry (SOCE) channels, several members of the Transient Receptor Potential (TRP) channel family, and even sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps.[1][2][3] This pleiotropic nature is the primary reason why experimental design and interpretation require a nuanced understanding of its dose-dependent and context-specific effects.
The most notable characteristic of 2-APB is its biphasic, concentration-dependent modulation of SOCE.[4] SOCE is the principal mechanism for replenishing depleted intracellular Ca²⁺ stores. This process relies on the interaction between the ER Ca²⁺ sensor, STIM1, and the plasma membrane Ca²⁺ channel, Orai.[4][5]
-
At low concentrations (typically ≤10 µM) , 2-APB can potentiate SOCE.[1][4][6]
-
At high concentrations (typically >30 µM) , it acts as an inhibitor of SOCE.[1][4][6]
This dual activity necessitates careful dose-response studies in any new experimental system. Furthermore, 2-APB has been shown to directly activate certain TRP channels, such as TRPV1, TRPV2, and TRPV3, while inhibiting others like TRPC and TRPM channels.[7][8][9][10]
Visualizing the Mechanism of Action
The diagram below illustrates the primary molecular targets of 2-APB within the calcium signaling cascade. Understanding these multiple interaction points is fundamental to designing experiments that can isolate a specific pathway of interest.
Caption: Key molecular targets of 2-APB in the calcium signaling pathway.
Section 2: Comparative Analysis with Alternative Pharmacological Tools
The choice of a pharmacological modulator should be guided by its specificity and the experimental question. While 2-APB is a versatile tool, its off-target effects can complicate data interpretation.[2][11] The following table provides a comparative overview of 2-APB and other common inhibitors of store-operated calcium entry.
| Compound | Primary Target(s) | Typical Inhibitory Concentration (IC₅₀) | Key Advantages | Key Limitations & Off-Target Effects |
| 2-APB | Orai, STIM1, IP₃Rs, TRP Channels | >30-50 µM for SOCE inhibition[1][6][12] | Broadly effective, well-characterized biphasic effects. | Low specificity; inhibits IP₃Rs, modulates various TRP channels, affects mitochondria and SERCA pumps.[2][3][10][13] Unstable in aqueous buffers.[14][15] |
| SKF-96365 | TRPC channels, SOCE | 5-20 µM[12] | One of the first-generation SOCE inhibitors. | Poor specificity; blocks various TRP channels and voltage-gated Ca²⁺ channels.[6] Can be difficult to reverse.[6] |
| YM-58483 (BTP2) | CRAC channels (Orai) | ~100 nM[16] | Potent and highly selective inhibitor of CRAC channels.[16] | Primarily effective on T-cell CRAC channels; potency can vary in other cell types. |
| Ruthenium Red | TRP channels, SOCE | Micromolar range | Broad-spectrum TRP channel blocker. | Non-specific; also inhibits mitochondrial Ca²⁺ uniporter and ryanodine receptors.[17] |
Causality Behind Experimental Choice:
-
For initial exploratory studies to determine if SOCE is involved in a process, the broad but potent inhibition by high-concentration 2-APB or SKF-96365 can be a useful first pass.
-
For studies requiring high specificity to implicate the CRAC channel (STIM/Orai) specifically, YM-58483 is a superior choice due to its high potency and selectivity for this target.[16]
-
The use of 2-APB is most powerful when its complex profile is leveraged, for example, by comparing the effects of low (potentiating) and high (inhibiting) concentrations to establish a clear dose-dependent relationship on SOCE.
Section 3: Validated Experimental Protocol: Measuring SOCE Inhibition
To ensure trustworthiness, a protocol must be self-validating. This standard calcium imaging protocol is designed to measure the effect of 2-APB on SOCE and includes the necessary controls to validate the observations. It utilizes a ratiometric calcium indicator like Fura-2 AM.
Protocol: Fura-2 AM Calcium Imaging to Assess SOCE
Objective: To quantify the inhibitory effect of 2-APB on SOCE following artificial depletion of ER Ca²⁺ stores.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HeLa) cultured on glass-bottom dishes.
-
Fura-2 AM (acetoxymethyl ester).
-
2-Aminoethyl dibutylborinate (2-APB).
-
Thapsigargin (Tg): An irreversible SERCA pump inhibitor used to deplete ER stores.
-
Modified Ringer's Solution (in mM): 145 NaCl, 4 KCl, 2 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.[14]
-
Ca²⁺-free Ringer's Solution: Same as above, but with 1 mM EGTA and no added CaCl₂.[14]
-
Ca²⁺-containing Ringer's Solution: Same as above, but with 2 mM CaCl₂.
-
Fluorescence microscopy system capable of ratiometric imaging (340/380 nm excitation, ~510 nm emission).
Step-by-Step Methodology:
-
Cell Preparation & Dye Loading:
-
Plate cells on glass-bottom dishes 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Wash cells once with Ringer's Solution.
-
Load cells with 2-5 µM Fura-2 AM in Ringer's Solution for 30-45 minutes at room temperature or 37°C. The exact conditions should be optimized for the cell line.
-
Wash cells twice with Ringer's Solution and allow 30 minutes for dye de-esterification.
-
-
Baseline Measurement & Store Depletion:
-
Mount the dish on the microscope stage and perfuse with Ca²⁺-free Ringer's Solution.
-
Record a stable baseline fluorescence ratio (F³⁴⁰/F³⁸⁰) for 2-3 minutes.
-
To deplete ER Ca²⁺ stores, add 1 µM Thapsigargin (Tg) to the Ca²⁺-free perfusion solution. This will induce a transient increase in cytosolic Ca²⁺ as it leaks from the ER. Wait for the signal to return to a new, stable baseline.
-
-
Application of Inhibitor (Self-Validating Step):
-
Divide the experiments into groups: Vehicle (DMSO) control and 2-APB treated.
-
For the treated group, perfuse the cells with Ca²⁺-free Ringer's Solution containing Tg and the desired concentration of 2-APB (e.g., 50 µM for inhibition) for 5-10 minutes. This pre-incubation ensures the drug has reached its target before SOCE is initiated.
-
-
Initiation and Measurement of SOCE:
-
Switch the perfusion to Ca²⁺-containing Ringer's Solution (still with Tg and either Vehicle or 2-APB).
-
This reintroduction of extracellular Ca²⁺ will trigger SOCE in the control cells, observed as a rapid and sustained increase in the F³⁴⁰/F³⁸⁰ ratio.
-
Record the response for 10-15 minutes until a stable plateau is reached.
-
-
Data Analysis:
-
Quantify the SOCE response by measuring the peak amplitude of the Ca²⁺ influx or the area under the curve after Ca²⁺ re-addition.
-
Compare the response in 2-APB-treated cells to the vehicle-treated control cells. A significant reduction in the Ca²⁺ signal in the presence of 2-APB validates its inhibitory effect on SOCE in the tested system.
-
Experimental Workflow Diagram
Caption: Workflow for a self-validating SOCE inhibition assay using 2-APB.
Section 4: Critical Considerations for Experimental Design
-
Chemical Stability: Recent studies have shown that 2-APB can hydrolyze in physiological aqueous buffers, which may impact its effective concentration and activity over time.[14][15] Always prepare fresh stock solutions in DMSO and dilute into your experimental buffer immediately before use.
-
Use-Dependence: The inhibitory action of 2-APB can be use-dependent, meaning its effects may be more pronounced in actively signaling cells.[2][3] Pre-incubation, as described in the protocol, is crucial for consistent results.
-
Off-Target Validation: When attributing an effect to SOCE inhibition by 2-APB, it is critical to perform control experiments. For example, using a more specific inhibitor like YM-58483 should phenocopy the results. If it does not, it suggests that 2-APB may be acting on one of its other targets in your system.
-
Cell-Type Specificity: The expression levels of different IP₃R isoforms, TRP channels, STIM, and Orai proteins vary between cell types.[18][19] This can alter the overall effect of 2-APB. The potency and even the direction of modulation (potentiation vs. inhibition) should be empirically determined for each new cell line.
By understanding its complex pharmacology, comparing it logically with alternatives, and employing robust, self-validating protocols, researchers can effectively leverage 2-APB as a powerful tool to dissect the intricate world of calcium signaling.
References
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Iwasaki, H., et al. (2001). 2-Aminoethoxydiphenyl borate (2-APB) inhibits capacitative calcium entry independently of the function of inositol 1,4,5-trisphosphate receptors. PubMed. Retrieved January 21, 2026, from [Link]
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DeHaven, W. I., et al. (2008). Complex actions of 2-aminoethyldiphenyl borate on store-operated calcium entry. PubMed. Retrieved January 21, 2026, from [Link]
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DeHaven, W. I., et al. (2008). Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry. Journal of Biological Chemistry. Retrieved January 21, 2026, from [Link]
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Prakriya, M., & Lewis, R. S. (2001). Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors. The Journal of Physiology. Retrieved January 21, 2026, from [Link]
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Missiaen, L., et al. (2003). 2-Aminoethoxydiphenyl borate (2-APB) antagonises inositol 1,4,5-trisphosphate-induced calcium release, inhibits calcium pumps and has a use-dependent and slowly reversible action on store-operated calcium entry channels. PubMed. Retrieved January 21, 2026, from [Link]
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Wang, D., et al. (2023). Inhibitory Effects of 2-Aminoethoxydiphenyl Borate (2-APB) on Three KV1 Channel Currents. International Journal of Molecular Sciences. Retrieved January 21, 2026, from [Link]
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Slowik, A., et al. (2023). The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2. Redox Biology. Retrieved January 21, 2026, from [Link]
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Missiaen, L., et al. (2003). 2-Aminoethoxydiphenyl borate (2-APB) antagonises inositol 1,4,5-trisphosphate-induced calcium release, inhibits calcium pumps and has a use-dependent and slowly reversible action on store-operated calcium entry channels. ResearchGate. Retrieved January 21, 2026, from [Link]
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Slowik, A., et al. (2023). The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2. PubMed. Retrieved January 21, 2026, from [Link]
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Baker, C. A., et al. (2023). Effect of 2-Aminoethoxydiphenyl Borate (2-APB) on Heart Rate and Relation with Suppressed Calcium-Activated Potassium Channels: Larval Drosophila Model. University of Kentucky. Retrieved January 21, 2026, from [Link]
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Colton, C. K., & Zhu, M. X. (2007). 2-Aminoethoxydiphenyl borate as a common activator of TRPV1, TRPV2, and TRPV3 channels. PubMed. Retrieved January 21, 2026, from [Link]
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Colton, C. K., & Zhu, M. X. (2007). 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels. NIH. Retrieved January 21, 2026, from [Link]
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Colton, C. K., & Zhu, M. X. (2007). 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels. R Discovery. Retrieved January 21, 2026, from [Link]
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Baker, C. A., et al. (2023). Effect of 2-Aminoethoxydiphenyl Borate (2-APB) on Heart Rate and Relation with Suppressed Calcium-Activated Potassium Channels: Larval Drosophila Model. MDPI. Retrieved January 21, 2026, from [Link]
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Bakowski, D., et al. (2011). Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins. NIH. Retrieved January 21, 2026, from [Link]
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Shuttleworth, T. J. (2006). 2-Aminoethoxydiphenyl borate (2-APB) stimulates a conformationally coupled calcium release pathway in the NG115-401L neuronal cell line. PubMed. Retrieved January 21, 2026, from [Link]
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Bootman, M. D. (2002). 2-Aminoethoxydiphenyl borate (2-APB) is a reliable blocker of store-operated Ca2+ entry but an inconsistent inhibitor of InsP3-induced Ca2+ release. ResearchGate. Retrieved January 21, 2026, from [Link]
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Effect of Ca 2+ channel inhibitors (2-APB and YM-58483) on sperm... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Pathak, T., et al. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. MDPI. Retrieved January 21, 2026, from [Link]
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Tomita, T., et al. (2013). Low pH enhances 2-aminoethoxydiphenyl borate-induced cell death of PC12 cells. PubMed. Retrieved January 21, 2026, from [Link]
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DeHaven, W. I., et al. (2008). Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry. PMC. Retrieved January 21, 2026, from [Link]
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Kozak, J. A., et al. (2010). 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism. PMC. Retrieved January 21, 2026, from [Link]
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The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
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Gregory, R. B., et al. (2001). Evidence that 2-aminoethyl diphenylborate is a novel inhibitor of store-operated Ca2+ channels in liver cells, and acts through a mechanism which does not involve inositol trisphosphate receptors. PubMed. Retrieved January 21, 2026, from [Link]
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SKF96365 and 2-APB reduce Ca2+ influx and HMGB1-induced... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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L-hosting, T., et al. (2013). Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport. PubMed. Retrieved January 21, 2026, from [Link]
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(PDF) Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
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Calcium imaging protocol. (A) Protocol design and representative plot... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Boddeke, H. W. G. M., et al. (2008). 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons. PMC. Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Aminoethyl Dibutylborinate and Related Organoboron Compounds
Disclaimer: As a Senior Application Scientist, ensuring the highest standards of safety and accuracy is paramount. A specific Safety Data Sheet (SDS) for 2-Aminoethyl dibutylborinate could not be located in comprehensive searches. Therefore, this guide has been developed using the well-documented safety profile of the closely related compound, 2-Aminoethyl diphenylborinate (CAS No. 524-95-8) , as a primary reference.[1][2][3][4][5][6][7] While these compounds share key functional groups, their toxicological and reactivity profiles may differ. This guide should be used in conjunction with a thorough risk assessment specific to your laboratory's conditions and in strict adherence to your institution's waste disposal policies.
Introduction: The Imperative for Proper Organoboron Waste Management
Organoboron compounds, such as 2-Aminoethyl dibutylborinate, are invaluable reagents in modern synthetic chemistry. However, their unique chemical properties necessitate rigorous disposal protocols. Improper disposal can lead to unforeseen reactions, environmental contamination, and significant safety hazards. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of waste containing 2-Aminoethyl dibutylborinate and similar organoboron compounds, ensuring the safety of personnel and compliance with regulatory standards. The core principle of this protocol is the containment and transfer of the chemical waste to a licensed hazardous waste disposal facility.[1][4][8][9]
Hazard Identification and Risk Assessment
Based on the data for 2-Aminoethyl diphenylborinate, the compound is classified as hazardous.[1][3][4] A thorough risk assessment is the foundation of a safe disposal plan.
Primary Hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][3][4][9] Prolonged or repeated exposure should be avoided.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][3][4][9]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3][9] Inhalation of dust should be minimized.
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
Chemical Reactivity:
-
Incompatible Materials: The compound is incompatible with strong oxidizing agents, acids, and bases.[4] Contact with these materials could lead to vigorous and potentially hazardous reactions. Waste streams must be strictly segregated.
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and oxides of boron.[1]
Quantitative Hazard Summary (for 2-Aminoethyl diphenylborinate)
| Parameter | Value / Classification | Source |
| CAS Number | 524-95-8 | [1][5][6][7] |
| GHS Classification | Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3 | [3][9] |
| Signal Word | Warning | [1][4][9] |
| Hazard Statements | H315, H319, H335, H302 | [3][9] |
| Occupational Exposure Limits | Not established | [4] |
Pre-Disposal Protocol: Waste Handling and Segregation
Proper handling and segregation at the point of generation are critical to prevent accidental exposures and incompatible mixing.
Step 1: Personal Protective Equipment (PPE) Before handling waste, ensure appropriate PPE is worn. This is your primary defense against exposure.
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.
-
Body Protection: Wear a lab coat. For larger quantities or in case of spills, consider additional protective clothing.[9]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary.[9]
Step 2: Waste Container Selection and Labeling
-
Container: Use a designated, sealable, and chemically compatible container for solid waste. Ensure the container is dry.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("2-Aminoethyl dibutylborinate" or "2-Aminoethyl diphenylborinate"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
Step 3: Waste Segregation
-
Rationale: To prevent dangerous reactions, it is crucial to segregate this waste from incompatible materials.
-
Procedure:
-
Store the waste container in a designated secondary containment bin.
-
Ensure the storage area is away from strong oxidizing agents, acids, and bases.[4]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is essential to mitigate risks.
Minor Spill (Solid Powder):
-
Evacuate and Ventilate: Restrict access to the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as described in Section 3.
-
Containment: Gently sweep up the spilled solid material. Avoid generating dust. [9] A dry clean-up procedure is recommended. Do not use air hoses for cleaning.
-
Collection: Place the swept-up material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department according to your institution's policy.
Step-by-Step Disposal Protocol
The standard and safest method for the disposal of 2-Aminoethyl dibutylborinate and its analogs is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Final Waste Collection
-
Ensure all waste, including empty containers and contaminated materials (e.g., weigh boats, gloves, paper towels), is collected in the properly labeled hazardous waste container.
Step 2: Sealing and Storage
-
Securely seal the waste container.
-
Store the sealed container in a designated, well-ventilated, and secure waste accumulation area until pickup. This area should be clearly marked and have restricted access.
Step 3: Arrange for Disposal
-
Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
Step 4: Documentation
-
Complete any required hazardous waste manifests or log forms provided by your EHS department. Accurate documentation is a legal requirement and ensures the waste is handled correctly by the disposal company.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of 2-Aminoethyl dibutylborinate waste in a laboratory setting.
Caption: Workflow for the safe disposal of 2-Aminoethyl dibutylborinate waste.
References
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HiMedia Laboratories, Product Information: 2-Aminoethyl diphenylborinate.
-
Sigma-Aldrich, Product Page: 2-Aminoethyl diphenylborinate 97%.
-
GenoChem World, Product Page: 2-Aminoethyl diphenylborinate.
-
Cayman Chemical, Product Page: 2-Aminoethyl diphenylborinate. diphenylborinate)
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A Researcher's Guide to Handling 2-Aminoethyl Dibutylborinate: Essential Safety Protocols
Senior Application Scientist's Note: This guide provides essential safety and handling information for 2-Aminoethyl dibutylborinate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are expertly extrapolated from the comprehensive safety data available for its close structural analog, 2-Aminoethyl diphenylborinate (CAS 524-95-8). The core borinic acid ester structure and aminoethyl group are shared between these molecules, leading to a high probability of similar toxicological and reactivity profiles. This guidance is constructed on the principle of "as low as reasonably practicable" (ALARP) to ensure the highest degree of safety.
Handling 2-Aminoethyl dibutylborinate, a member of the organoboron family, requires a stringent adherence to safety protocols to mitigate risks. Organoboron compounds can exhibit unique reactivity and potential health hazards. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Hazards: A Proactive Approach to Safety
Based on data from its diphenyl analog, 2-Aminoethyl dibutylborinate is anticipated to be hazardous.[1][2][3] The primary routes of exposure and associated risks are:
-
Skin Contact: Causes skin irritation.[2][3] Prolonged or repeated contact may lead to more severe skin damage.
-
Eye Contact: Poses a risk of serious eye irritation or damage.[2][3]
-
Inhalation: May cause respiratory tract irritation.[3] Handling the solid powder can generate dust that, if inhaled, can be harmful.
Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
The Core of Protection: Selecting the Right PPE
The selection of PPE is contingent on the specific task being performed and the potential for exposure. The following table summarizes the recommended PPE for various laboratory operations involving 2-Aminoethyl dibutylborinate.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles with side shields | Nitrile gloves (double-gloving recommended) | Full-cuff lab coat | N95 respirator or use of a chemical fume hood |
| Solution Preparation | Chemical safety goggles and a face shield | Nitrile gloves | Full-cuff lab coat or chemical-resistant apron over lab coat | Required: Use within a certified chemical fume hood |
| Running Reactions | Chemical safety goggles | Nitrile gloves | Full-cuff lab coat | Required: Use within a certified chemical fume hood |
| Post-Reaction Workup & Purification | Chemical safety goggles and a face shield | Nitrile gloves | Full-cuff lab coat or chemical-resistant apron over lab coat | Required: Use within a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles and a face shield | Nitrile gloves | Full-cuff lab coat | Recommended: Use within a certified chemical fume hood |
Step-by-Step Protocols for PPE Use
Proper technique in donning and doffing PPE is crucial to prevent cross-contamination.
3.1. Donning PPE: A Sequence for Safety
-
Body Protection: Begin by putting on a clean, full-cuff lab coat. Ensure it is fully buttoned.
-
Respiratory Protection (if required): If working outside a fume hood where dust may be generated, don a fit-tested N95 respirator.
-
Eye and Face Protection: Put on chemical safety goggles. If a splash hazard exists, add a face shield over the goggles.
-
Hand Protection: Finally, put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, put on the second pair over the first.
3.2. Doffing PPE: A Contamination-Free Removal
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair using the same technique.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head to avoid touching the front surfaces.
-
Lab Coat: Unbutton the lab coat and remove it by folding it in on itself, touching only the inside surfaces.
-
Respirator: Remove the respirator from the back of the head.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[3]
PPE Selection and Disposal Workflow
The following diagram illustrates the decision-making process for PPE selection and the subsequent disposal plan.
Caption: PPE Selection and Disposal Workflow for 2-Aminoethyl dibutylborinate.
Operational and Disposal Plans
5.1. Engineering Controls: Your First Line of Defense
Always handle 2-Aminoethyl dibutylborinate in a well-ventilated area, preferably within a certified chemical fume hood.[1] This minimizes the risk of inhaling dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[1][2]
5.2. Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE (including respiratory protection), contain the spill.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[2]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly.
All waste containing 2-Aminoethyl dibutylborinate, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[1][2]
-
Chemical Waste: Collect all residual chemical and contaminated solutions in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: Disposable items such as gloves, bench paper, and pipette tips that have come into contact with the chemical should be placed in a designated hazardous waste bag or container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[1]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 2-Aminoethyl dibutylborinate, fostering a culture of safety and scientific excellence in the laboratory.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
